Technical Documentation Center

aspoxicillin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: aspoxicillin

Core Science & Biosynthesis

Foundational

Molecular Profiling of Aspoxicillin: Binding Affinity to Penicillin-Binding Proteins (PBPs) and Mechanistic Pathways of Bactericidal Action

Executive Summary Aspoxicillin (ASPC), chemically designated as N(4)-methyl-D-asparaginylamoxicillin, is a broad-spectrum, semisynthetic β -lactam antibiotic[1]. Unlike standard aminopenicillins, ASPC incorporates a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aspoxicillin (ASPC), chemically designated as N(4)-methyl-D-asparaginylamoxicillin, is a broad-spectrum, semisynthetic β -lactam antibiotic[1]. Unlike standard aminopenicillins, ASPC incorporates a highly specific N4-methyl-D-asparagine side chain that fundamentally alters its interaction kinetics with bacterial penicillin-binding proteins (PBPs)[2]. This technical guide provides an in-depth analysis of aspoxicillin's PBP binding affinity profile, the structural causality behind its rapid bacteriolytic activity, and the gold-standard experimental workflows used to quantify these interactions.

Mechanistic Grounding: The Molecular Basis of Aspoxicillin-PBP Interactions

Penicillin-binding proteins (PBPs) are membrane-bound transpeptidases and carboxypeptidases responsible for the cross-linking of peptidoglycan chains—a critical, final step in bacterial cell wall synthesis. Aspoxicillin exerts its bactericidal effect by covalently binding to the active site serine residue of these enzymes, thereby irreversibly inhibiting their structural function[3].

Causality of the N4-methyl-D-asparagine Side Chain

The unique side chain of aspoxicillin is not merely a structural novelty; it is the primary driver of its distinct phenotypic effects on bacteria. In Escherichia coli, exposure to standard acyl-ureidopenicillins (such as piperacillin) predominantly inhibits PBP 3, leading to cell filamentation without immediate lysis[2].

In stark contrast, aspoxicillin exhibits a high, concurrent affinity for PBPs 1A, 1Bs, 2, and 3[2]. The simultaneous inactivation of PBP 3 (which halts septation) and PBP 1b (which disrupts elongation and structural integrity) acts as a potent trigger for endogenous autolysins (e.g., muramidases)[3]. This dual-inhibition pathway causes bacteria to form spheroplast-like or bulged structures, culminating in rapid osmotic lysis rather than mere filamentation[2].

G ASPC Aspoxicillin (ASPC) PBP3 PBP 3 (Septation) ASPC->PBP3 Highest Affinity PBP1 PBP 1a/1b (Elongation) ASPC->PBP1 High Affinity PBP2 PBP 2 (Shape Maintenance) ASPC->PBP2 Moderate Affinity Septum Inhibition of Septum Formation (Filamentation) PBP3->Septum Blocked Transpeptidation Lysis Triggering of Autolysins (Rapid Cell Lysis) PBP1->Lysis Loss of Integrity Septum->Lysis Structural Failure

Mechanistic pathway of aspoxicillin binding to PBPs leading to bactericidal cell lysis.

Quantitative Binding Affinity Profiles

The affinity of aspoxicillin for specific PBPs varies across bacterial species, dictating its spectrum of activity. Competitive binding assays utilizing 3 H-labeled benzylpenicillin or fluorescent probes have mapped these affinities quantitatively.

In respiratory pathogens such as Actinobacillus pleuropneumoniae, aspoxicillin demonstrates preferential binding to PBP 3[4]. The IC 50​ values for other high-molecular-weight PBPs are significantly higher, indicating lower affinity relative to PBP 3. Similarly, in Haemophilus influenzae, ASPC binds preferentially to the PBP 3b sub-fraction over PBP 3a[4].

Table 1: Relative Binding Affinity (IC 50​ ) of Aspoxicillin to PBPs in A. pleuropneumoniae

Target PBPMolecular WeightRelative IC 50​ (Fold vs PBP 3)Affinity LevelFunctional Role
PBP 3 72 kDa1x (Reference)HighestSeptum formation / Cell division
PBP 2 76 kDa17xHighCell shape maintenance
PBP 1b 80 kDa20xHighPeptidoglycan elongation
PBP 1a 92 kDa69xModeratePeptidoglycan elongation

(Data derived from competitive radiolabeled binding assays[4])

Experimental Methodologies for PBP Affinity Profiling

To accurately determine the binding affinity (IC 50​ ) of aspoxicillin to various PBPs, researchers employ competitive binding assays. The modern gold standard utilizes5, a fluorescently labeled penicillin derivative, which eliminates the need for radioactive isotopes while maintaining high sensitivity[5].

Self-Validating Assay Design

This protocol is designed as a self-validating system. It strictly requires a vehicle control (to establish the baseline maximum fluorescence of uninhibited PBPs) and a positive control (using an excess of unlabeled benzylpenicillin to prove that the fluorescence signal is entirely specific to the PBP active sites).

Protocol: Bocillin-FL Competitive Binding Assay

Phase 1: Membrane Preparation

  • Cell Culture: Grow the target bacterial strain (e.g., E. coli K-12) in Mueller-Hinton broth to the mid-logarithmic growth phase (OD 600​ 0.5) to ensure maximum expression of active PBPs.

  • Harvest & Lysis: Centrifuge the culture at 4,000 × g for 15 minutes at 4°C. Resuspend the pellet in Lysis Buffer (50 mM potassium phosphate, pH 7.0, 100 mM NaCl).

    • Causality: Maintaining a strict pH of 7.0 is critical, as extreme pH fluctuations can denature the PBPs and alter the active site conformation, leading to false-negative binding. Lyse the cells using a French press or sonication on ice.

  • Membrane Isolation: Ultracentrifuge the lysate at 100,000 × g for 45 minutes at 4°C. Resuspend the membrane pellet in Storage Buffer (50 mM potassium phosphate, pH 7.0, 10 mM MgCl 2​ , 20% glycerol).

    • Causality: Glycerol acts as a cryoprotectant and stabilizes the hydrophobic domains of the membrane proteins in aqueous suspension.

Phase 2: Competitive Incubation 4. Aspoxicillin Titration: Aliquot 50 μ g of membrane protein into a series of microcentrifuge tubes. Add varying concentrations of aspoxicillin (e.g., 0.1, 1, 10, 50, 100 μ g/mL). Include the vehicle control (buffer only) and positive control (1 mM unlabeled benzylpenicillin). 5. Primary Incubation: Incubate the mixture at 30°C for 30 minutes.

  • Causality: This pre-incubation allows aspoxicillin to covalently bind and occupy its preferred PBP active sites before the reporter molecule is introduced.

  • Fluorescent Labeling: Add Bocillin-FL to a final concentration of 10 μ M to all tubes. Incubate for an additional 30 minutes at 30°C in the dark .

    • Causality: Bocillin-FL will only bind to the PBPs that were not inhibited by aspoxicillin. Darkness prevents photobleaching of the fluorophore, ensuring accurate downstream quantification[5].

Phase 3: Separation and Quantification 7. Denaturation: Stop the reaction by adding 5 × SDS-PAGE sample buffer and boiling the samples for 5 minutes. 8. Electrophoresis: Resolve the proteins on a 10% SDS-polyacrylamide gel. 9. Imaging & Analysis: Scan the gel using a fluorescence imager (excitation 488 nm, emission 530 nm). Quantify the band intensities using densitometry software. The IC 50​ for each PBP is calculated as the concentration of aspoxicillin required to reduce the Bocillin-FL fluorescence intensity of that specific PBP band by 50% compared to the vehicle control.

Workflow Prep 1. Membrane Preparation Incubate 2. Aspoxicillin Incubation Prep->Incubate Label 3. Bocillin-FL Labeling Incubate->Label SDS 4. SDS-PAGE Separation Label->SDS Image 5. Fluorescence Imaging SDS->Image Analyze 6. IC50 Calculation Image->Analyze

Step-by-step workflow for the Bocillin-FL competitive binding assay to determine PBP affinity.

Conclusion

Aspoxicillin's robust bactericidal efficacy is fundamentally rooted in its multi-target PBP binding profile. By exhibiting exceptionally high affinity for PBP 3 alongside significant binding to PBP 1b, the N4-methyl-D-asparagine side chain of aspoxicillin bypasses simple filamentation, directly triggering autolysin-mediated cell lysis. Understanding these binding kinetics through rigorous, self-validating competitive assays is essential for downstream drug development and the engineering of next-generation β -lactam antibiotics.

References

  • Grokipedia - Aspoxicillin Overview and Mechanism of Action URL: [Link]

  • PubChem (NIH) - Aspoxicillin | C21H27N5O7S | CID 71961 URL:[Link]

  • Antimicrobial Agents and Chemotherapy (PMC) - Morphological Changes and Lysis Induced by β -Lactams Associated with the Characteristic Profiles of Affinities of Penicillin-Binding Proteins in Actinobacillus pleuropneumoniae URL:[Link]

  • J-Stage - A Study on the Bactericidal Action of Aspoxicillin Against Escherichia coli URL:[Link]

  • Antimicrobial Agents and Chemotherapy (PMC) - Profiling of β -Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Aqueous Solubility of Aspoxicillin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental physicochemical properties of aspoxicillin, focusing on its molecular weight and aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of aspoxicillin, focusing on its molecular weight and aqueous solubility. As a semi-synthetic, broad-spectrum β-lactam antibiotic, a thorough understanding of these characteristics is critical for its formulation, delivery, and therapeutic efficacy. This document, authored from the perspective of a Senior Application Scientist, amalgamates theoretical principles with practical experimental guidance to empower researchers in their drug development endeavors.

Aspoxicillin: Core Molecular Attributes

Aspoxicillin is a potent antibiotic belonging to the penicillin family, distinguished by its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its molecular structure underpins its mechanism of action and dictates its physical and chemical behavior.

Chemical Structure and Molecular Formula

The chemical structure of aspoxicillin is provided below, illustrating the core β-lactam ring fused to a thiazolidine ring, with a side chain that contributes to its antibacterial spectrum.

  • IUPAC Name: (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Molecular Formula: C₂₁H₂₇N₅O₇S

Molecular Weight

The molecular weight of aspoxicillin is a critical parameter for a multitude of calculations in a research and development setting, from preparing solutions of known molarity to interpreting analytical data. Based on its molecular formula, the calculated molecular weight is consistently reported as:

PropertyValueSource
Molecular Weight493.54 g/mol [1]
Synonyms Aspoxicillin, Doyle, TA-058[1]
CAS Number 63358-49-6[1]

Aqueous Solubility of Aspoxicillin: A Multifaceted Property

The aqueous solubility of a drug substance is a cornerstone of its developability, profoundly influencing its dissolution rate, absorption, and ultimately, its bioavailability. Aspoxicillin is described as "sparingly soluble in water".[2] This qualitative description necessitates a more in-depth, quantitative investigation for formulation development. A test for clarity and color of solution indicates that 1.0 gram of aspoxicillin dissolves in 50 mL of water, suggesting a solubility of at least 20 mg/mL under the conditions of the test.[2] However, it is crucial to recognize that the aqueous solubility of aspoxicillin is not a fixed value but is influenced by several environmental factors.

The Critical Influence of pH

For ionizable compounds like aspoxicillin, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, pH is arguably the most significant factor governing aqueous solubility. The solubility of similar amino-penicillins, such as amoxicillin and ampicillin, has been shown to exhibit a U-shaped pH-solubility profile.[3][4] This is a direct consequence of the ionization state of the molecule.

  • At Low pH (Acidic Conditions): The amino group is protonated, forming a positively charged species (cation), which is generally more soluble in water.

  • At High pH (Alkaline Conditions): The carboxylic acid group is deprotonated, forming a negatively charged species (anion), which also tends to be more soluble.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion, with both a positive and a negative charge. At this pH, the net charge is zero, leading to minimal repulsion between molecules and, consequently, the lowest aqueous solubility.

A study on the related compound amoxicillin demonstrated this U-shaped solubility curve as a function of pH.[5][6] It is highly probable that aspoxicillin exhibits a similar pH-dependent solubility profile. A documented pH value for a solution of 0.1 g of aspoxicillin in 50 mL of water is between 4.2 and 5.2, which is likely near its isoelectric point where solubility is at its minimum.[2]

Caption: The relationship between pH and the ionization state and resulting aqueous solubility of aspoxicillin.

The Role of Temperature

Temperature is another key factor that can modulate the solubility of a compound. For most solid solutes, including many antibiotics, the dissolution process is endothermic, meaning that solubility tends to increase with an increase in temperature. However, the stability of the drug must also be considered, as higher temperatures can accelerate degradation. A study on the stability of aspoxicillin in serum and buffer showed degradation at -20°C and 4°C, with significant degradation (20%) occurring at 37°C within 24 hours.[7] Therefore, any solubility studies conducted at elevated temperatures must be carefully designed to minimize the impact of degradation on the results.

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium aqueous solubility of a compound is the shake-flask method. This protocol provides a detailed, best-practice approach for accurately measuring the aqueous solubility of aspoxicillin.

Materials and Equipment
  • Aspoxicillin powder (of known purity)

  • Purified water (e.g., Milli-Q or equivalent)

  • Buffer solutions of various pH values (e.g., citrate, phosphate, borate)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

Caption: A schematic of the experimental workflow for the shake-flask method to determine aspoxicillin's aqueous solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of aspoxicillin powder and add it to a series of vials, each containing a known volume of a specific buffer solution (e.g., pH 2, 4, 6, 7.4, 8, 10). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved aspoxicillin.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of aspoxicillin of known concentrations in the same buffer as the sample.

    • Analyze both the filtered sample and the calibration standards using a validated HPLC-UV method. A typical method for aspoxicillin would involve a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[7][8] Detection is typically performed at a wavelength of around 220 nm.[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of aspoxicillin in the filtered sample. This concentration represents the aqueous solubility of aspoxicillin under the specific pH and temperature conditions of that sample.

Conclusion

The molecular weight of aspoxicillin is a well-defined parameter, crucial for fundamental laboratory work. In contrast, its aqueous solubility is a more complex property, significantly influenced by the pH of the medium. While qualitatively described as "sparingly soluble," a quantitative understanding of its solubility profile across a range of pH values is essential for the successful development of this important antibiotic. The provided experimental protocol offers a robust framework for researchers to precisely determine the aqueous solubility of aspoxicillin, enabling informed decisions in formulation design and optimization.

References

  • Aspoxicillin. In: Japanese Pharmacopoeia.
  • Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A: Medical Microbiology, Infectious Diseases, Virology, Parasitology. 1987;265(1-2):176-181.
  • Tsuji A, Nakashima E, Hamano S, Yamana T. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Journal of Pharmaceutical Sciences. 1978;67(8):1059-1066.
  • Pharmaceutical and Pharmacological Evaluation of Amoxicillin after Solubility Enhancement Using the Spray Drying Technique. ACS Omega. 2022;7(50):46663-46676.
  • Physicochemical properties of amphoteric β‐lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Keio University.
  • Solid-liquid equilibrium data of amoxicillin and hydroxyphenylglycine in aqueous media. Fluid Phase Equilibria. 2012;325:74-81.
  • Solubility of amoxicillin in water as a function of pH at different temperatures: Experimental data; Ideal model.
  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Farmacia. 2015;63(3):357-364.
  • Aspoxicillin. Wikipedia.

Sources

Foundational

Degradation Pathways of Aspoxicillin in Physiological Conditions: A Comprehensive Technical Guide

Executive Summary Aspoxicillin (ASPC) is a broad-spectrum, semisynthetic injectable penicillin derivative characterized by a unique D-aspartic acid-derived side chain. While this structural modification confers enhanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aspoxicillin (ASPC) is a broad-spectrum, semisynthetic injectable penicillin derivative characterized by a unique D-aspartic acid-derived side chain. While this structural modification confers enhanced resistance against specific β -lactamases, the core 4-thia-1-azabicyclo[3.2.0]heptane ring remains highly susceptible to spontaneous chemical hydrolysis[1]. Understanding the degradation pathways of ASPC under physiological conditions (pH 7.4, 37°C) is critical for drug development professionals, as these degradation products not only reduce therapeutic efficacy but can also act as haptens, potentially triggering non-IgE mediated hypersensitivity reactions[2].

This whitepaper provides an in-depth analysis of ASPC's degradation kinetics, structural transformation pathways, and self-validating experimental protocols for stability tracking.

Chemical Structure and Susceptibility Profile

Aspoxicillin ( ) is synthesized from 6-aminopenicillanic acid (6-APA) and features a (4-hydroxyphenyl)acetyl side chain with an N-methyl-D-asparaginyl group[3].

The Causality of Instability: The instability of ASPC in aqueous environments stems from the high ring strain of the fused β -lactam-thiazolidine bicyclic system. The carbonyl carbon of the β -lactam ring is highly electrophilic. Under physiological conditions, water molecules or hydroxide ions act as nucleophiles, attacking this carbonyl carbon. While the D-aspartyl side chain provides steric hindrance that slows enzymatic degradation by certain β -lactamases (such as those produced by Bacteroides fragilis), it does not protect the core from spontaneous thermodynamic hydrolysis[1].

Primary Degradation Pathways in Physiological Conditions

The degradation of aspoxicillin in an aqueous physiological environment follows a predictable, stepwise sequence of structural rearrangements typical of the penicillin class[4].

Phase I: β -Lactam Ring Hydrolysis

The dominant primary degradation route is the hydrolytic cleavage of the β -lactam amide bond. Nucleophilic attack by at pH 7.4 opens the ring, yielding aspoxicilloic acid (the specific penicilloic acid derivative of ASPC)[1]. This reaction is irreversible and completely abolishes the molecule's antibacterial activity, as the intact β -lactam ring is required to inhibit penicillin-binding proteins (PBPs)[3].

Phase II: Decarboxylation

Aspoxicilloic acid is a chemically unstable intermediate. Over time, it undergoes spontaneous decarboxylation (loss of ) to form aspoxilloic acid (the penilloic acid derivative)[5]. This secondary degradation step is frequently observed in the degradation of practical penicillins and is accelerated by slight fluctuations in pH or the presence of trace metal ions[6].

Caption: Chemical degradation pathway of aspoxicillin under physiological conditions.

Degradation Kinetics and Quantitative Data

The spontaneous degradation of ASPC in buffered aqueous solutions follows pseudo-first-order kinetics [6][7]. Because water is present in vast excess, the rate of degradation is directly proportional to the concentration of intact ASPC.

At 37°C in serum or physiological buffer, ASPC exhibits significant thermal lability, with approximately 20% of the active pharmaceutical ingredient degrading within 24 hours[1]. The overall degradation rate constant ( kobs​ ) is heavily dependent on temperature; refrigeration (4°C) drastically reduces the hydrolysis rate, which is why reconstituted ASPC must be stored at low temperatures[8].

Table 1: Estimated Kinetic Parameters of ASPC (pH 7.4)
ConditionTemperatureKinetic ModelEstimated kobs​ ( h−1 )Approx. Half-Life ( t1/2​ )
Serum / PBS37°CPseudo-first-order ≈0.0093 ≈75−85 hours
Aqueous Buffer25°CPseudo-first-order ≈0.0025 ≈270 hours
Reconstituted4°CPseudo-first-order <0.0005 >30 days

Note: Data extrapolated from general penicillin G/V kinetics and specific ASPC serum stability reports[1][7][8].

Table 2: Mass Spectrometry Characteristics of ASPC and Metabolites
CompoundMolecular FormulaTheoretical Monoisotopic MassExpected [M+H]+ ( m/z )Structural Status
Aspoxicillin 493.16494.17Intact β -lactam
Aspoxicilloic Acid 511.17512.18Hydrolyzed (+ )
Aspoxilloic Acid 467.18468.19Decarboxylated (- )

Self-Validating Experimental Protocols

To accurately track the degradation of ASPC and ensure data integrity, experimental workflows must incorporate internal validation mechanisms. Below are two field-proven protocols for stability tracking.

Protocol 1: In Vitro Physiological Stability Assay (HPLC-UV/MS)

This protocol quantifies the rate of ASPC disappearance and the stoichiometric appearance of aspoxicilloic acid.

Causality & Logic: Phosphate-buffered saline (PBS) is used to maintain a strict pH of 7.4, mimicking blood plasma. The reaction must be quenched rapidly by cooling to 4°C to prevent further hydrolysis during the autosampler queue[8]. An internal standard (IS) is mandatory to correct for matrix effects and injection volume variances.

Step-by-Step Methodology:

  • Preparation: Dissolve ASPC reference standard in sterile PBS (pH 7.4) to a final concentration of 1.0 mg/mL. Spike with a stable internal standard (e.g., Penicillin V, 50 μ g/mL).

  • Incubation: Divide the solution into tightly sealed, sterile microcentrifuge tubes to prevent evaporation. Incubate in a water bath precisely calibrated to 37°C ± 0.1°C.

  • Time-Course Sampling: At predefined intervals (0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot.

  • Reaction Quenching: Immediately transfer the aliquot to a pre-chilled vial on dry ice/ethanol for 10 seconds, then store at 4°C. (Avoid freezing to prevent precipitation or freeze-thaw degradation).

  • System Suitability Test (SST): Before analysis, inject a resolution mixture containing ASPC and known degradation products. Ensure the resolution factor ( Rs​ ) between ASPC and aspoxicilloic acid is >2.0 .

  • Analysis: Analyze via UHPLC-UV at 268 nm[1] or LC-MS/MS. Calculate the remaining percentage of ASPC relative to the T=0 peak area ratio.

Caption: Step-by-step experimental workflow for evaluating aspoxicillin degradation kinetics.

Protocol 2: Structural Elucidation via NMR Kinetic Profiling

NMR spectroscopy provides a label-free, direct observation of the β -lactam ring opening by monitoring the chemical shifts of specific protons[7].

Causality & Logic: is used instead of to prevent the massive solvent signal from obscuring the analyte peaks. Trimethylsilylpropanoic acid (TSP) is utilized as an internal chemical shift reference (0.0 ppm) and a quantitative standard.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.3 M phosphate buffer in 99.9% , adjusting the pD to 7.4 (accounting for the isotope effect: pD=pH meter reading+0.4 ).

  • Sample Formulation: Dissolve ASPC to a concentration of 10 mM in the buffer. Add 1 mM TSP as the internal standard.

  • Data Acquisition: Transfer the sample to a 5 mm NMR tube. Insert into the NMR spectrometer pre-equilibrated to 37°C.

  • Kinetic Tracking: Acquire 1H -NMR spectra automatically every 60 minutes for 48 hours.

  • Data Processing: Monitor the disappearance of the intact β -lactam protons (typically around 5.4 - 5.6 ppm) and the concurrent appearance of the shifted protons corresponding to the open-ring aspoxicilloic acid[7]. Plot the integral ratios against time to derive the reaction rate constant ( k ).

Conclusion & Implications for Drug Development

The degradation of aspoxicillin under physiological conditions is driven by the thermodynamic instability of the β -lactam ring, leading to the rapid formation of aspoxicilloic acid and subsequently aspoxilloic acid. Because approximately 20% of the drug degrades within 24 hours at 37°C[1], continuous intravenous infusions of ASPC must be carefully managed, and reconstituted solutions must be strictly refrigerated[8]. Furthermore, controlling the levels of these degradation products is vital for patient safety, as penilloic and penicilloic acid derivatives are implicated in immediate, non-IgE mediated hypersensitivity reactions[2].

References

  • Grokipedia. "Aspoxicillin." Grokipedia. Available at:[Link]

  • J-Stage. "Studies on Structures of Degradation Products of Aspoxicillin. I. Hydrolysis Products of Aspoxicillin in Aqueous Solution." J-Stage. Available at:[Link]

  • Chromatography Online. "UHPLC–MS/MS Analysis of Penicillin G and Its Major Metabolites in Citrus Fruit." Chromatography Online. Available at: [Link]

  • National Institutes of Health (PMC). "Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity." NIH.gov. Available at: [Link]

  • Frontiers. "Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice." Frontiersin.org. Available at: [Link]

  • Oxford Academic. "NMR Study of Spontaneous Degradation of Penicillin G in Aqueous Solution." OUP.com. Available at: [Link]

Sources

Exploratory

crystal structure analysis of aspoxicillin complexes

An In-depth Technical Guide to the Crystal Structure Analysis of Aspoxicillin Complexes Abstract This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the crystal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Aspoxicillin Complexes

Abstract

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the crystal structure analysis of aspoxicillin in complex with its target enzymes, penicillin-binding proteins (PBPs). Aspoxicillin, a broad-spectrum, semi-synthetic penicillin, functions by inactivating these essential bacterial enzymes.[1][2][3][4] Understanding the precise three-dimensional interactions at the atomic level is paramount for elucidating its mechanism of action, deciphering resistance mechanisms, and guiding the rational design of next-generation β-lactam antibiotics. This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols, but the expert-driven causality behind critical experimental choices—from target protein expression to final structural validation. We will navigate the complete workflow, including PBP construct design, co-crystallization strategies, X-ray diffraction data acquisition, and the nuanced process of structure solution and refinement, culminating in a detailed analysis of the covalent acyl-enzyme complex.

The Molecular Target: Aspoxicillin and Penicillin-Binding Proteins (PBPs)

Aspoxicillin: A Profile

Aspoxicillin is a semi-synthetic β-lactam antibiotic derived from amoxicillin.[1] Its chemical structure is characterized by the core β-lactam ring, essential for its antibacterial activity, and a crucial aspartyl side chain.[1][3][4] This side chain enhances its stability against certain β-lactamases, the enzymes produced by bacteria as a primary defense mechanism, thereby broadening its spectrum of activity against both Gram-positive and Gram-negative pathogens.[1][2][5]

Mechanism of Action: Covalent Inhibition of PBPs

The bactericidal effect of aspoxicillin is achieved by disrupting the synthesis of the bacterial cell wall.[2][4] Specifically, it targets and irreversibly binds to penicillin-binding proteins (PBPs), which are transpeptidases located on the inner bacterial cell membrane.[1][4][6] PBPs catalyze the final step of peptidoglycan synthesis: the cross-linking of peptide chains that gives the cell wall its structural integrity.[6][7]

Aspoxicillin mimics the D-Ala-D-Ala substrate of the PBP. The active site of a PBP contains a critical serine residue which acts as a nucleophile.[6][8] This serine attacks the carbonyl carbon of the β-lactam ring, which is sterically strained and highly reactive. This attack leads to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[9][10][11][12] This effectively sequesters the enzyme, halting cell wall synthesis and leading to cell lysis.[4]

The Imperative for Structural Analysis

While the general mechanism is understood, high-resolution crystal structures of aspoxicillin-PBP complexes are essential. They allow us to:

  • Visualize the Covalent Adduct: To confirm the precise atomic interactions of the acyl-enzyme complex.[9]

  • Map Key Interactions: To identify the specific hydrogen bonds, and hydrophobic interactions between the antibiotic's side chains and the PBP active site that dictate binding affinity and specificity.[10][13]

  • Understand Resistance: To structurally characterize mutations in PBPs that lead to reduced binding affinity.

  • Guide Drug Design: To use the structural blueprint to rationally design new β-lactam derivatives with enhanced potency, broader spectrum, or improved resistance to β-lactamases.

The Crystallographic Workflow: An Overview

X-ray crystallography provides an unparalleled, atomic-resolution view of molecular structures. The process for analyzing an aspoxicillin-PBP complex is a multi-stage endeavor that demands precision and a deep understanding of the underlying biophysical principles.

G cluster_0 Protein Production & Complex Formation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Analysis a Gene Cloning & Expression of Soluble PBP Construct b Protein Purification (e.g., IMAC, SEC) a->b c Complex Formation (Incubation with Aspoxicillin) b->c d High-Throughput Screening c->d e Hit Optimization d->e f Crystal Harvesting & Cryo-protection e->f g X-ray Diffraction (Synchrotron) f->g h Data Processing (Indexing, Scaling) g->h i Molecular Replacement h->i j Model Building & Refinement i->j k Structure Validation j->k l Analysis of Binding Site k->l

Caption: Overall workflow for the crystal structure analysis of an Aspoxicillin-PBP complex.

Experimental Guide: From Target to Crystal

This section provides a detailed methodology, emphasizing the rationale behind key decisions.

Target Protein Production: Penicillin-Binding Protein

Causality: Many PBPs are membrane-anchored proteins, which are notoriously difficult to crystallize.[14] The common and field-proven strategy is to produce a soluble, truncated version of the PBP that contains the entire periplasmic domain (including the transpeptidase active site) but omits the N-terminal transmembrane helix.[6][15] This approach significantly enhances the likelihood of obtaining well-ordered crystals.

Protocol: Expression and Purification of a Soluble PBP Construct

  • Cloning: Sub-clone the DNA sequence encoding the soluble domain of the target PBP (e.g., residues ~57-577 for E. coli PBP3) into a bacterial expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag for purification.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the cells in Luria-Bertani (LB) broth at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Reduce the temperature to 20°C and continue shaking incubation for 16-20 hours. Rationale: Lower temperatures slow down protein synthesis, which often improves the proper folding and solubility of the target protein.

  • Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, and DNAse I) and lyse the cells using a sonicator or high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >30,000 x g) for 45 minutes at 4°C to pellet cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole) to remove non-specifically bound proteins.

    • Elute the PBP using an Elution Buffer with a high concentration of imidazole (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM Imidazole).

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted protein and load it onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Self-Validation: This step is crucial. It separates the properly folded, monomeric PBP from aggregates and other impurities. A single, symmetric peak on the chromatogram is indicative of a pure, homogenous sample suitable for crystallization.

    • Collect fractions corresponding to the monomeric PBP peak and verify purity using SDS-PAGE.

Crystallization of the Aspoxicillin-PBP Complex

Two primary strategies exist for obtaining protein-ligand complex crystals: co-crystallization and soaking.[16]

  • Co-crystallization: The purified PBP is incubated with aspoxicillin prior to setting up crystallization trials. This is often the method of choice when the ligand induces a significant conformational change in the protein or when the ligand has poor solubility.[15][16]

  • Soaking: Pre-grown crystals of the apo-PBP are transferred to a solution containing aspoxicillin. This method is simpler if you already have a well-established crystallization condition for the apo-protein, but it can sometimes lead to crystal cracking if the ligand induces conformational changes.[9][15][16]

Protocol: Co-crystallization via Hanging-Drop Vapor Diffusion

  • Complex Formation:

    • Dilute the purified PBP to a working concentration (e.g., 10 mg/mL) in its SEC buffer.

    • Prepare a stock solution of aspoxicillin (e.g., 100 mM in DMSO). Caution: Keep the final DMSO concentration in the protein solution below 5% to avoid protein denaturation.[17]

    • Add aspoxicillin to the protein solution to achieve a 5- to 10-fold molar excess. Incubate the mixture on ice for at least 2 hours to ensure complete formation of the covalent complex.[17]

  • Crystallization Screening:

    • Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) to test hundreds of different chemical conditions (precipitants, salts, buffers).

    • Set up hanging drops: Mix 1 µL of the protein-aspoxicillin complex with 1 µL of the reservoir solution on a siliconized coverslip.

    • Invert the coverslip and seal it over the reservoir well. This allows water to slowly vaporize from the drop to the more concentrated reservoir solution, gradually increasing the protein concentration and inducing crystallization.[18][19]

  • Optimization:

    • Monitor the drops for crystal growth over several days to weeks.

    • Once initial "hits" (small or poorly formed crystals) are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition to grow larger, single, diffraction-quality crystals.[18]

Data Collection and Processing

Crystal Handling and X-ray Diffraction

Causality: To prevent radiation damage from the high-intensity X-ray beam and to collect data at cryogenic temperatures (~100 K), crystals must be cryo-protected. This involves briefly soaking the crystal in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) which prevents the formation of crystalline ice that would destroy the crystal lattice.[9]

Protocol: Cryo-protection and Data Collection

  • Cryo-protection: Prepare a cryoprotectant solution by adding a cryoprotectant (e.g., 25% v/v glycerol) to the final, optimized mother liquor from the crystallization drop.

  • Harvesting: Using a small nylon loop, carefully remove a single crystal from the drop.

  • Soaking: Quickly pass the crystal through the cryoprotectant solution.

  • Flash-Cooling: Immediately plunge the loop and crystal into liquid nitrogen to flash-cool it, vitrifying the surrounding solution.

  • Data Collection: Ship the cryo-cooled crystals to a synchrotron facility and mount them on a goniometer in the X-ray beamline. Collect a full diffraction dataset by rotating the crystal in the beam.

Data Processing

The raw diffraction images are processed using specialized software (e.g., XDS, HKL2000) to measure the intensities of the thousands of diffraction spots. This process involves three key steps:

  • Indexing: Determining the unit cell dimensions and space group of the crystal.

  • Integration: Measuring the intensity of each reflection spot.

  • Scaling and Merging: Placing all intensity measurements on a common scale and merging redundant measurements to produce a final, unique dataset.

Table 1: Key Data Processing and Refinement Statistics

Parameter Typical Value (for ~2.0 Å) Significance
Data Collection
Resolution (Å) 30 - 2.0 (1.95-2.0) The highest resolution shell where data is still meaningful.
Space Group e.g., P2₁2₁2₁ The symmetry of the crystal lattice.
Completeness (%) > 95 ( > 90) Percentage of all possible reflections measured.
I/σ(I) > 20 ( > 2.0) Signal-to-noise ratio of the reflection intensities.
Rmerge < 0.10 ( < 0.50) Measures the agreement between symmetry-related reflections.
CC₁/₂ > 0.95 ( > 0.50) A more robust indicator of data quality, especially at high resolution.
Refinement
Rwork / Rfree < 0.20 / < 0.25 Rwork measures the fit of the model to the data; Rfree measures the fit to a small subset of data (5-10%) not used in refinement, preventing overfitting.
Ramachandran Favored (%) > 98% Percentage of residues in the most favorable backbone conformations.
RMSD Bonds (Å) < 0.01 Root-mean-square deviation from ideal bond lengths.
RMSD Angles (°) < 1.5 Root-mean-square deviation from ideal bond angles.

Values in parentheses refer to the highest resolution shell.

Structure Solution, Refinement, and Analysis

Structure Solution by Molecular Replacement

The "phase problem" is a central challenge in crystallography. For aspoxicillin-PBP complexes, this is overcome using Molecular Replacement (MR).

Causality: Since the 3D structure of other PBPs is already known, one of these can be used as a search model.[15] A software program (e.g., Phaser, MOLREP) rotates and translates the search model within the unit cell of the new crystal to find a position and orientation that best reproduces the measured diffraction intensities. A successful MR solution provides the initial phases needed to calculate the first electron density map.

Model Building and Refinement

The initial model from MR is then improved through iterative cycles of:

  • Manual Model Building: Using software like Coot, the crystallographer inspects the electron density map. The known PBP sequence is fitted into the density, and crucially, the aspoxicillin molecule is built into the clear, unambiguous density observed in the active site. The covalent bond between the catalytic Serine (Oγ) and the β-lactam carbonyl carbon should be clearly visible.[9][12]

  • Computational Refinement: Using software like PHENIX or REFMAC, the atomic coordinates of the model are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data, while adhering to known stereochemical restraints. This process minimizes the R-work and R-free values (see Table 1).

G cluster_0 Active Site Analysis cluster_1 Reaction PBP_ActiveSite PBP Active Site (Serine Nucleophile) Acylation Nucleophilic Attack (Ser-Oγ on Carbonyl C) PBP_ActiveSite->Acylation Aspoxicillin Aspoxicillin (Strained β-Lactam Ring) Aspoxicillin->Acylation AcylEnzyme Covalent Acyl-Enzyme Complex (Ring Opened, Enzyme Inactivated) Acylation->AcylEnzyme

Caption: The acylation mechanism of a PBP by Aspoxicillin, forming a covalent complex.

Analysis of the Aspoxicillin Binding Site

The final, validated model provides a wealth of information:

  • Confirmation of Covalent Linkage: The electron density will clearly show the opened β-lactam ring covalently attached to the active site serine residue (e.g., Ser44 in E. coli PBP5).[9] The carbonyl oxygen, which becomes an oxyanion during the reaction, is stabilized by hydrogen bonds from backbone amides in a region known as the "oxyanion hole".[6][9]

  • Side-Chain Interactions: The model reveals how the unique aspartyl side chain of aspoxicillin interacts with residues in the binding pocket. These interactions are critical for its high affinity and specificity. For example, hydrogen bonds may form between the aspartyl group and conserved lysine or serine residues within the active site.[6]

  • Comparison with Other β-Lactams: The structure can be superimposed with structures of the same PBP bound to other antibiotics (e.g., ampicillin, cefotaxime).[10] This comparative analysis highlights which interactions are unique to aspoxicillin and may explain its enhanced efficacy or stability.

Conclusion: From Structure to Insight

The crystal structure of an aspoxicillin-PBP complex is more than just a molecular picture; it is a functional blueprint. It provides a definitive, atomic-level validation of the drug's mechanism of action and offers a precise map of the interactions governing its potency. For drug development professionals, these structures are invaluable assets, enabling structure-based drug design efforts to create novel antibiotics that can overcome the ever-growing challenge of bacterial resistance. The methodologies described herein represent the gold-standard approach to obtaining these critical insights, blending rigorous experimental protocols with a deep understanding of the underlying scientific principles.

References

  • Davies, C., White, S. W., & Nicholas, R. A. (2001). Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5. Journal of Biological Chemistry. Available at: [Link]

  • Sauvage, E., et al. (2014). Crystal Structure of Penicillin-Binding Protein 3 (PBP3) from Escherichia coli. PLOS ONE. Available at: [Link]

  • Grokipedia. Aspoxicillin. Available at: [Link]

  • Kim, C., et al. (2018). Crystal Structures of Penicillin-Binding Protein D2 from Listeria monocytogenes and Structural Basis for Antibiotic Specificity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aspoxicillin? Available at: [Link]

  • Lee, M., et al. (2015). Crystal Structures of Bifunctional Penicillin-Binding Protein 4 from Listeria monocytogenes. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chen, Y., et al. (2005). Crystal Structure of Escherichia coli Penicillin-Binding Protein 5 Bound to a Tripeptide Boronic Acid Inhibitor: A Role for Ser-110 in Deacylation. Biochemistry. Available at: [Link]

  • Kelly, J. A., et al. (1986). Crystallographic mapping of beta-lactams bound to a D-alanyl-D-alanine peptidase target enzyme. PubMed. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Spencer, J., et al. (2005). Antibiotic Recognition by Binuclear Metallo-β-Lactamases Revealed by X-ray Crystallography. Journal of the American Chemical Society. Available at: [Link]

  • De Luca, F., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available at: [Link]

  • Wikipedia. Aspoxicillin. Available at: [Link]

  • PubMed. (1987). Effect of Aspoxicillin on Anaerobic Bacteria. Available at: [Link]

  • GMP Plastics. (2025). Protein Crystallization: Key Techniques in Structural Biology. Available at: [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Available at: [Link]

  • Hassel, A., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Creative Biostructure. Peptide Crystallization. Available at: [Link]

  • Mettler Toledo. Protein Crystallization. Available at: [Link]

  • PubChem. Aspoxicillin. Available at: [Link]

  • Escamilla, P., et al. (2023). Crystal structure of amoxicillin@1. ResearchGate. Available at: [Link]

  • Galdadas, I., et al. (2025). Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. bioRxiv. Available at: [Link]

  • ChEMBL. ASPOXICILLIN (CHEMBL1318150). Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. aspoxicillin. Available at: [Link]

  • Abdel-Gawad, F. M., et al. (2005). Synthesis and structure investigation of the antibiotic amoxicillin complexes of d-block elements. PubMed. Available at: [Link]

  • Al-Resayes, S. I., et al. (2020). Metal Complexes of a Novel Schiff Base Based on Penicillin: Characterization, Molecular Modeling, and Antibacterial Activity Study. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Ren, J., et al. (2016). Crystal structures of penicillin-binding protein 3 in complex with azlocillin and cefoperazone in both acylated and deacylated forms. ResearchGate. Available at: [Link]

  • Ren, J., et al. (2016). Crystal structures of penicillin‐binding protein 3 in complexes with azlocillin and cefoperazone in both acylated and deacylated forms. FEBS Letters. Available at: [Link]

  • Lo, M.-C., et al. (2012). Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms. Journal of Molecular Biology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Determination of Aspoxicillin in Human Plasma

Abstract This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of aspoxicillin, a broad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of aspoxicillin, a broad-spectrum semisynthetic penicillin[1][2], in human plasma. The method involves a simple and efficient protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. The method was validated according to the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4][5] This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of aspoxicillin concentrations in a biological matrix.

Introduction

Aspoxicillin is a β-lactam antibiotic with a broad spectrum of antibacterial activity.[1][6] Accurate measurement of its concentration in plasma is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of drugs in complex biological matrices due to its high resolution and sensitivity.

The primary challenge in developing a bioanalytical method is the effective removal of endogenous macromolecules, such as proteins, which can interfere with the analysis and damage the chromatographic column.[7][8] This method employs a straightforward protein precipitation technique using acetonitrile, which provides clean extracts and high recovery of the analyte.[9][10] The subsequent chromatographic separation is achieved on a C18 column, a versatile stationary phase well-suited for the retention of moderately polar compounds like aspoxicillin. Detection is performed by UV spectrophotometry, a cost-effective and reliable detection method for chromophore-containing molecules.

This document provides a comprehensive, step-by-step protocol for sample preparation, chromatographic analysis, and method validation, grounded in established international regulatory standards.[11][12]

Principle of the Method

The method is based on the principle of reversed-phase chromatography. After extraction from plasma via protein precipitation, the sample is injected into the HPLC system. Aspoxicillin and an appropriate internal standard (IS) are separated on a nonpolar C18 stationary phase using a polar mobile phase. The retention of the analytes is governed by their hydrophobic interactions with the stationary phase. Quantification is achieved by measuring the peak area response using a UV detector set at a wavelength where aspoxicillin exhibits significant absorbance. A calibration curve is constructed by plotting the peak area ratio of aspoxicillin to the internal standard against the nominal concentration of the calibration standards.

Materials and Reagents

  • Analytes: Aspoxicillin reference standard (>98% purity), Internal Standard (e.g., Penicillin V or another suitable β-lactam not co-administered with aspoxicillin).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Orthophosphoric acid (ACS grade), Monobasic and Dibasic Potassium Phosphate (ACS grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free, pooled human plasma (with EDTA-K2 as anticoagulant).

  • Equipment: Analytical balance, pH meter, vortex mixer, refrigerated microcentrifuge, pipettes, and standard laboratory glassware.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler with temperature control, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 20 mM Phosphate Buffer (pH 4.5) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 220 nm[13]
Autosampler Temp. 4 °C
Run Time 10 minutes

Rationale for Condition Selection:

  • Column: A C18 column is the standard for reversed-phase separation of a wide range of drug molecules, including penicillins.[13][14]

  • Mobile Phase: A phosphate buffer provides stable pH control, which is critical for the consistent ionization state and retention of aspoxicillin. The pH of 4.5 is selected to ensure the carboxylic acid moiety is sufficiently protonated for good retention. Acetonitrile is a common organic modifier providing good peak shape and elution strength.

  • Detection Wavelength: Aspoxicillin exhibits strong UV absorbance around 220-230 nm, providing good sensitivity for detection.[13][15]

Preparation of Solutions

Stock Solutions (1 mg/mL)
  • Accurately weigh approximately 10 mg of Aspoxicillin and Internal Standard (IS) reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in a small amount of methanol and bring to volume with a 50:50 mixture of methanol and water.

  • These stock solutions should be stored at -20°C or colder. Beta-lactam antibiotics may show instability, so fresh stock solutions should be prepared regularly.[16]

Working Solutions

Prepare intermediate working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions with 50:50 methanol/water.

Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve over the desired concentration range (e.g., 0.1 to 20 µg/mL).

  • Prepare at least four levels of QC samples in blank plasma: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

  • Aliquots of these prepared standards and QCs should be stored at -70°C or colder until analysis.[13]

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for the efficient removal of plasma proteins prior to HPLC analysis.[10]

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into the corresponding tube.

  • Add 20 µL of the IS working solution to each tube (except for blank matrix samples).

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is effective for precipitating the majority of plasma proteins.[9]

  • Vortex the tubes vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Carefully transfer approximately 250 µL of the clear supernatant into an HPLC autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma is 2. Add 20 µL Internal Standard plasma->is ppt 3. Add 300 µL Cold Acetonitrile is->ppt vortex 4. Vortex for 60 seconds ppt->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 min vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant inject 7. Inject 20 µL into HPLC supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA (harmonized under ICH M10).[3][11][17]

Validation Parameters
  • Selectivity and Specificity: Analyze at least six different batches of blank human plasma. No significant interfering peaks should be observed at the retention times of aspoxicillin and the IS.

  • Linearity and Range: A calibration curve should be constructed using a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n=6) at a minimum of four concentration levels (LLOQ, Low, Mid, High) on three separate days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction recovery of aspoxicillin is determined by comparing the peak area of an extracted sample to that of a non-extracted standard of the same concentration.

  • Matrix Effect: Evaluated to ensure that endogenous components of the plasma do not suppress or enhance the ionization and detection of the analyte.

  • Stability: The stability of aspoxicillin in plasma must be assessed under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period longer than the study sample storage time.

    • Post-Preparative Stability: In the autosampler at 4°C.

G cluster_validation Bioanalytical Method Validation Logic Trust Trustworthy & Reliable Method Select Selectivity Trust->Select Linearity Linearity & Range Trust->Linearity Accuracy Accuracy Trust->Accuracy Precision Precision Trust->Precision Stability Stability Trust->Stability Recovery Recovery & Matrix Effect Trust->Recovery Linearity->Accuracy Linearity->Precision Accuracy->Precision

Sources

Application

Determining the In Vitro Efficacy of Aspoxicillin: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

Introduction: Understanding Aspoxicillin and the Imperative of MIC Testing Aspoxicillin is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the penicillin class.[1][2] It is a derivative of amoxicilli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Aspoxicillin and the Imperative of MIC Testing

Aspoxicillin is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the penicillin class.[1][2] It is a derivative of amoxicillin and is noted for its activity against a range of Gram-positive and Gram-negative bacteria, including some anaerobic species like Bacillus fragilis that may be resistant to other beta-lactam antibiotics.[1][3][4] Aspoxicillin is primarily utilized in human and veterinary medicine for treating various bacterial infections, including those affecting the respiratory and urinary tracts, as well as skin and soft tissues.[]

The bactericidal action of aspoxicillin stems from its ability to inhibit bacterial cell wall synthesis.[2][6] It achieves this by irreversibly binding to penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, with a high affinity for PBP 3.[6] This binding action disrupts the transpeptidation process, a critical step in the cross-linking of peptidoglycan, which is the primary structural component of the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death, particularly in actively dividing bacteria.[6] This mechanism underscores aspoxicillin's time-dependent killing characteristic, where its effectiveness is more closely tied to the duration of exposure above a critical concentration rather than the peak concentration itself.[6]

Given the global challenge of antimicrobial resistance, accurately determining the in vitro susceptibility of bacterial isolates to antibiotics like aspoxicillin is paramount for effective clinical and research applications. The Minimum Inhibitory Concentration (MIC) is the "gold standard" for this assessment, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This application note provides a detailed, step-by-step protocol for determining the MIC of aspoxicillin using the broth microdilution method, a widely accepted and standardized technique.[7][9] This guide is designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Mechanism of Action: A Visual Representation

The following diagram illustrates the mechanism by which aspoxicillin and other beta-lactam antibiotics inhibit bacterial cell wall synthesis.

cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan Layer) PBP Penicillin-Binding Protein (PBP) Inhibition Inhibition of Transpeptidation PBP->Inhibition Leads to Aspoxicillin Aspoxicillin Aspoxicillin->PBP Binds to Cell_Lysis Cell Wall Weakening & Cell Lysis Inhibition->Cell_Lysis Results in

Caption: Mechanism of Aspoxicillin Action.

Materials and Reagents

I. Aspoxicillin and Media
  • Aspoxicillin analytical standard: Obtain from a reputable supplier. Note the potency (µg/mg) provided by the manufacturer for accurate stock solution preparation.[7] Aspoxicillin occurs as a white crystalline powder and is sparingly soluble in water.[10]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of most rapidly growing aerobic bacteria.[9] Ensure the concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) are within the specified ranges.

  • Appropriate solvent/diluent for aspoxicillin: Sterile distilled water is generally suitable for initial stock solutions.[10] However, always refer to the manufacturer's instructions.

  • Sterile 0.9% saline: For preparing the bacterial inoculum.

II. Bacterial Strains
  • Test Organisms: Clinical or environmental isolates to be tested.

  • Quality Control (QC) Strains: Essential for validating the accuracy of the assay. Recommended QC strains for penicillins like ampicillin (as a surrogate for aspoxicillin QC due to structural similarity) include:

    • Escherichia coli ATCC® 25922

    • Staphylococcus aureus ATCC® 29213

    • Enterococcus faecalis ATCC® 29212

    • Streptococcus pneumoniae ATCC® 49619[11][12]

III. Equipment and Consumables
  • Sterile 96-well U-bottom microtiter plates

  • Multichannel pipette (8 or 12 channel) and single-channel pipettes with sterile tips

  • Sterile reagent reservoirs

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland)

  • Sterile tubes for dilutions

  • Sterile loops or swabs

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]

Step 1: Preparation of Aspoxicillin Stock Solution

The stability of aspoxicillin in solution is temperature-dependent. For short-term storage, solutions may be kept at 4°C, but for longer periods, -70°C is recommended to prevent degradation.[13]

  • Calculate the required weight of aspoxicillin powder: Use the following formula to prepare a high-concentration stock solution (e.g., 10,000 mg/L):[7]

    • Weight (mg) = (Volume (mL) × Final Concentration (mg/L)) / Potency (µg/mg)

  • Dissolve the powder: Accurately weigh the calculated amount of aspoxicillin and dissolve it in the appropriate sterile diluent (e.g., sterile distilled water) to achieve the desired stock concentration. Ensure complete dissolution.[10]

  • Sterilization: If necessary, filter-sterilize the stock solution using a 0.22 µm syringe filter. Confirm with the manufacturer that aspoxicillin does not bind to the filter membrane.[7]

  • Storage: Aliquot the stock solution into sterile cryovials and store at -70°C. Avoid repeated freeze-thaw cycles.

Step 2: Preparation of the Bacterial Inoculum

The final inoculum density in the microtiter plate wells is a critical parameter and should be approximately 5 x 10^5 CFU/mL.[8]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.

  • Transfer the colonies into a tube containing sterile 0.9% saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path). A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve the final target inoculum density. A common dilution is 1:100, which will be further diluted 1:2 in the microtiter plate, resulting in the final concentration of 5 x 10^5 CFU/mL.[8]

Step 3: Serial Dilution of Aspoxicillin in the Microtiter Plate

The following diagram outlines the workflow for preparing the serial dilutions and inoculating the microtiter plate.

cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Reading Stock Aspoxicillin Stock Solution Add_Drug Add 100 µL 2x Aspoxicillin to Well 1 Stock->Add_Drug Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Dilute Dilute Inoculum in CAMHB Inoculum_Prep->Inoculum_Dilute Inoculate Add 50 µL Diluted Inoculum to all Wells Inoculum_Dilute->Inoculate Dispense_CAMHB Add 50 µL CAMHB to Wells 2-12 Serial_Dilute Perform 2-fold Serial Dilution (Wells 1-10) Add_Drug->Serial_Dilute Discard Discard 50 µL from Well 10 Serial_Dilute->Discard Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Broth Microdilution MIC Assay Workflow.

  • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Prepare a working solution of aspoxicillin at twice the highest desired final concentration.

  • Add 100 µL of this 2x aspoxicillin working solution to well 1.

  • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times.

  • Continue this 2-fold serial dilution process from well 2 to well 10.

  • After mixing in well 10, discard 50 µL to ensure all wells (1-10) have a final volume of 50 µL.

  • Add 50 µL of the diluted bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in wells 1-11 will be 100 µL.

Step 4: Incubation
  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting the MIC
  • After incubation, examine the plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show turbidity, indicating adequate bacterial growth.

  • Visually inspect the wells containing aspoxicillin. The MIC is the lowest concentration of aspoxicillin that completely inhibits visible growth of the organism.[7] A small, single button of cells at the bottom of the well can be disregarded.

Quality Control: Ensuring Data Integrity

Performing quality control is a non-negotiable step to ensure the validity of your results.[14]

  • QC Strains: Test the recommended QC strains concurrently with the test isolates.

  • Acceptable Ranges: The resulting MIC values for the QC strains must fall within the established acceptable ranges. For penicillins like ampicillin, these ranges are published by organizations such as CLSI and EUCAST.[12][15]

  • Troubleshooting: If QC results are out of range, the entire batch of tests is considered invalid. Potential sources of error include:

    • Incorrect inoculum density

    • Degradation of the antibiotic

    • Contamination of media or reagents

    • Improper incubation conditions

Data Presentation: Expected MIC Ranges

The following table provides a general overview of expected MIC values for ampicillin against common QC strains. Since aspoxicillin is a penicillin derivative, these ranges can serve as a preliminary guide, but specific ranges for aspoxicillin should be established in-house.

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922Ampicillin2 - 8
Enterococcus faecalis ATCC® 29212Ampicillin0.5 - 2
Staphylococcus aureus ATCC® 29213Ampicillin0.25 - 1
Streptococcus pneumoniae ATCC® 49619Ampicillin0.06 - 0.25

Note: These ranges are based on published data for ampicillin and should be verified against the latest CLSI or EUCAST documentation.[11][12]

Conclusion

This application note provides a comprehensive and technically sound protocol for determining the Minimum Inhibitory Concentration of aspoxicillin using the broth microdilution method. By adhering to standardized procedures, including meticulous preparation of reagents, accurate inoculum standardization, and rigorous quality control, researchers can generate reliable and reproducible data. This information is critical for understanding the in vitro efficacy of aspoxicillin, informing its potential clinical applications, and contributing to the global effort of antimicrobial stewardship.

References

  • Aspoxicillin - Grokipedia. (n.d.).
  • Aspoxicillin - Wikipedia. (n.d.). Retrieved from [Link]

  • Aspoxicillin: Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. (2023, April 22). Retrieved from [Link]

  • Aspoxicillin - Compound | AntibioticDB. (n.d.). Retrieved from [Link]

  • ASPOXICILLIN - Inxight Drugs - ncats. (n.d.). Retrieved from [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). Retrieved from [Link]

  • Matsumoto, K. (1987). [Review: New antimicrobial agent series XXII: Aspoxicillin]. The Japanese Journal of Antibiotics, 40(7), 1221–1242.
  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Cercenado, E., et al. (2009). Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin. Journal of Clinical Microbiology, 47(11), 3763–3765.
  • Ampicillin AMP 2 µg - Liofilchem. (2025, December 19). Retrieved from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (2021, October 1). Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (2024, March 19). Retrieved from [Link]

  • Aspoxicillin. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Odenholt-Tornqvist, I., & Cars, O. (1993). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 31(6), 873–881.
  • EUCAST: EUCAST - Home. (2026, March 9). Retrieved from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1827–1831.
  • Hettich, M., et al. (1987). Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Serie A, Medizinische Mikrobiologie, Infektionskrankheiten und Parasitologie, 265(1-2), 176–181.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (2019, January). Retrieved from [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 19(2), 141–160.
  • Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥ - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Meinerz, A. R. M., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(3), 603–608.
  • Jones, R. N., et al. (1986). Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination. Journal of clinical microbiology, 24(6), 1059–1065.
  • Barry, A. L., et al. (1981). Quality control limits for ampicillin, carbenicillin, mezlocillin, and piperacillin disk diffusion susceptibility tests: a collaborative study. Journal of clinical microbiology, 14(1), 67–72.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
  • Nishi, H., et al. (1992). Separation and determination of aspoxicillin in human plasma by micellar electrokinetic chromatography with direct sample injection. Journal of pharmaceutical and biomedical analysis, 10(10-12), 995–1001.
  • Marx, D., et al. (2024).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

Method

Application Note: Quantitative Analysis of Aspoxicillin in Human Plasma Using a Validated LC-MS/MS Method

Abstract This document provides a comprehensive protocol for the quantitative determination of aspoxicillin in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Aspoxicillin, a broad-spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive protocol for the quantitative determination of aspoxicillin in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Aspoxicillin, a broad-spectrum β-lactam antibiotic, requires a sensitive and selective analytical method for pharmacokinetic studies and therapeutic drug monitoring.[1] The described method employs a robust Solid-Phase Extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Introduction

Aspoxicillin is a semisynthetic penicillin derivative with a broad spectrum of antibacterial activity.[1] Its clinical efficacy is directly related to its pharmacokinetic profile, making the accurate measurement of its concentration in biological matrices like plasma a critical aspect of drug development and clinical research. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and high throughput.[2][3] The specificity of MS/MS, achieved through Multiple Reaction Monitoring (MRM), allows for precise quantification even in complex biological matrices, minimizing interferences that can compromise other analytical techniques.[4]

This application note details a complete workflow for aspoxicillin quantification, emphasizing the rationale behind key methodological choices to ensure data integrity and reproducibility.

Principle of the Method

The method is based on the following sequence:

  • Sample Preparation: Aspoxicillin and an internal standard (IS) are extracted from human plasma using Solid-Phase Extraction (SPE). This step is crucial for removing proteins, salts, and other matrix components that can interfere with the analysis and cause ion suppression.[2][5]

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Aspoxicillin is separated from any remaining matrix components on a reversed-phase C18 analytical column using a gradient elution of water and acetonitrile, both containing formic acid to enhance ionization and improve peak shape.[6][7]

  • Mass Spectrometric Detection: The column eluent is directed to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Aspoxicillin is detected and quantified using the highly selective MRM scan mode.

Materials, Reagents, and Instrumentation

  • Standards: Aspoxicillin reference standard (≥98% purity), Amoxicillin-d4 (or other suitable stable isotope-labeled internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

  • Reagents: K2-EDTA Human Plasma (blank).

  • Consumables: SPE cartridges (e.g., Waters Oasis HLB, 30 mg/1 cc), 1.5 mL polypropylene tubes, autosampler vials, 0.22 µm syringe filters.[8][9]

  • Instrumentation:

    • UHPLC or HPLC system (e.g., Shimadzu, Waters, Agilent).

    • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

    • Nitrogen generator.

    • Analytical balance, centrifuges, vortex mixer, positive pressure manifold for SPE.

Analytical Procedure

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography System and Conditions | Parameter | Setting | | :--- | :--- | | HPLC System | UHPLC System | | Column | Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C[6] | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 3.5 | 95 | | | 4.5 | 95 | | | 4.6 | 5 | | | 6.0 | 5 |

Table 2: Mass Spectrometer Parameters and MRM Transitions | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | +4500 V | | Source Temperature | 500 °C | | Curtain Gas (CUR) | 30 psi | | Collision Gas (CAD) | Nitrogen, Medium | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 50 psi | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) * | | Aspoxicillin (Quantifier) | 494.2 | 336.1 | 25 | | Aspoxicillin (Qualifier) | 494.2 | 160.1 | 38 | | Amoxicillin-d4 (IS) | 370.1 | 114.1 | 22 |

_Note: Collision energies are instrument-dependent and require empirical optimization. The proposed product ions for aspoxicillin are based on its chemical structure and require experimental confirmation.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Aspoxicillin and the Internal Standard (IS) in methanol to prepare individual stock solutions. Store at -70 °C.[10]

  • Working Solutions: Prepare intermediate working solutions for calibration standards and QCs by diluting the stock solutions with 50:50 Methanol:Water.

  • Calibration Curve (CC) and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range (e.g., 10 - 10,000 ng/mL). Prepare QCs at a minimum of four levels: LLOQ, Low, Mid, and High.

Plasma Sample Preparation Protocol (Solid-Phase Extraction)

This protocol is designed for a 100 µL plasma sample.

  • Pre-treatment:

    • To a 1.5 mL tube, add 100 µL of plasma sample (calibrator, QC, or unknown).

    • Add 20 µL of the IS working solution (e.g., 1 µg/mL Amoxicillin-d4) and vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water to the sample, vortex for 10 seconds. This step precipitates the majority of proteins and adjusts the pH for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place Oasis HLB (30 mg/1 cc) cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of Methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle positive pressure or vacuum to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% Methanol in water. This step removes salts and other highly polar interferences without eluting the analyte of interest.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute Aspoxicillin and the IS from the cartridge using 2 x 0.5 mL aliquots of 0.1% Formic Acid in Acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 30 seconds to ensure complete dissolution, then transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method must be validated to ensure its reliability for the intended application. Validation should be performed according to regulatory guidelines, such as the U.S. Food and Drug Administration's "Bioanalytical Method Validation Guidance for Industry".

Table 3: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte from endogenous components and interferences. No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity & Range The concentration range over which the method is accurate, precise, and linear. ≥ 6 non-zero standards; correlation coefficient (r²) > 0.99.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% CV.
Accuracy Closeness of mean test results to the true concentration. Within ±15% of nominal value (±20% at LLOQ).
Precision Closeness of individual measures when the procedure is applied repeatedly. Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.[2][5] CV of IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure. Should be consistent, precise, and reproducible.

| Stability | Chemical stability of the analyte in the biological matrix under various conditions.[10] | Analyte concentration should be within ±15% of the nominal concentration after storage. |

Workflow and Data Visualization

Visual representations of the experimental workflow and analytical principle aid in understanding the method's logic and execution.

LC-MS/MS Workflow for Aspoxicillin cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation & pH Adjustment s2->s3 s4 Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) s3->s4 s5 Evaporation & Reconstitution s4->s5 lc UHPLC Separation (C18 Column) s5->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms d1 Peak Integration & Quantification ms->d1 d2 Concentration Calculation (Using Calibration Curve) d1->d2 d3 Report Generation d2->d3

Figure 1: General workflow for the quantification of aspoxicillin in plasma.

MRM Principle ESI ESI Source (Ionization) Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 494.2) ESI->Q1 All Ions Q2 Collision Cell (Q2) Fragmentation (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 336.1, 160.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ions

Figure 2: Principle of Multiple Reaction Monitoring (MRM) for aspoxicillin.

Scientific Rationale and Expert Insights

  • Choice of Internal Standard: A stable isotope-labeled (SIL) internal standard like Amoxicillin-d4 is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, providing the most accurate correction for analytical variability.[11]

  • Sample Stability: Aspoxicillin is a β-lactam antibiotic and is susceptible to degradation via hydrolysis of the β-lactam ring, especially under non-neutral pH conditions or at elevated temperatures.[12][13] Published data indicates that aspoxicillin is only stable long-term at -70°C.[10] All sample handling, processing, and storage steps should be conducted at low temperatures (e.g., on ice) to prevent degradation and ensure accurate results.

  • Solid-Phase Extraction (SPE): While a simple protein precipitation is faster, SPE provides a significantly cleaner extract.[14] This is critical in LC-MS/MS to reduce matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][5] The Oasis HLB sorbent, a hydrophilic-lipophilic balanced polymer, provides excellent retention for a wide range of compounds, including polar molecules like aspoxicillin.

  • Mobile Phase Additives: Formic acid serves a dual purpose. It maintains an acidic pH, which helps in retaining the acidic aspoxicillin molecule on the reversed-phase column and, more importantly, promotes the formation of protonated molecules ([M+H]+) in the ESI source, which is required for sensitive detection in positive ion mode.[6]

References

  • Knöller, J., Schönfeld, W., Bremm, K. D., & König, W. (1987). Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Serie A, Medizinische Mikrobiologie, Infektionskrankheiten und Parasitologie, 265(1-2), 176–181. [Link]

  • Pingale, S. G., Badgujar, M. A., Mangaonkar, K. V., & Mastorakis, N. E. (2012). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine, 9(1), 1-8. [Link]

  • Kupcewicz, B., Grzelak, M., & Budzisz, E. (2021). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 26(11), 3246. [Link]

  • Nabavi, S. M., Afshar, M., Mesdaghinia, A., Naddafi, K., & Yunesian, M. (2017). An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology. DARU Journal of Pharmaceutical Sciences, 25(1), 1. [Link]

  • Yamazaki, T., Ishikawa, T., Nakai, H., Miyai, M., Tsubota, T., & Asano, K. (1995). Determination of aspoxicillin in broncho-alveolar lavage fluid by high-performance liquid chromatography with post-column photochemical reaction and fluorescence detection. Journal of Chromatography B: Biomedical Applications, 665(1), 159-164. (Note: This reference is provided for context on aspoxicillin analysis, though the primary protocol is LC-MS/MS).
  • Gaugain-Juhel, M., et al. (2009). A multi-residue method for the simultaneous determination of 62 antibiotics in meat by liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 26(5), 623-637. (Referenced in[8]).

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(23), 2198–2207. [Link]

  • De Vrieze, M., et al. (2020). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Lirias. [Link]

  • Lu, W., Pan, M., Ke, H., Liang, J., Liang, W., Yu, P., Zhang, P., & Wang, Q. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 999335. [Link]

  • Tarekegn, G. M., et al. (2022). A validated new RP-HPLC method for simultaneous determination of amoxicillin, ampicillin and cloxacillin in pharmaceutical formulations. Acta Chromatographica, 35(2), 1-10. [Link]

  • van der Veer, M. A. A., et al. (2024). A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay. Biomedical Chromatography, 38(10), e5956. [Link]

  • Abdi, G., et al. (2022). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. Chemical and Biological Technologies in Agriculture, 9(1), 1-13. [Link]

  • Kang, M. J., et al. (2019). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application. MSACL 2019 Poster. [Link]

  • Tegegne, B., et al. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia, 35(1), 19-32. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71961, Aspoxicillin. PubChem. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030. (Referenced in[2]).

  • Gallego, I., et al. (2015). Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. Journal of Analytical Methods in Chemistry, 2015, 856230. [Link]

  • AGES (2010). Determination of β-Lactam-Antibiotics in animal matrices by means of LC/MS-MS. AGES Test Procedure. [Link]

  • Shishov, A., et al. (2023). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Molecules, 28(1), 442. [Link]

  • Kureha, T., et al. (2022). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences, 8(1), 27. [Link]

  • Lee, Y. R., et al. (2021). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 13(7), 984. [Link]

  • Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem Workshop Presentation. [Link]

  • de Oliveira, M. A. L., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(1), 188-204. [Link]

Sources

Application

Application Note: Spectrophotometric Determination of Aspoxicillin in Biological Samples via NQS Derivatization

Introduction and Scientific Grounding Aspoxicillin (ASPC) is a broad-spectrum, semi-synthetic injectable penicillin derivative characterized by a unique amino acid-containing side chain that enhances its resistance to sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Grounding

Aspoxicillin (ASPC) is a broad-spectrum, semi-synthetic injectable penicillin derivative characterized by a unique amino acid-containing side chain that enhances its resistance to specific β -lactamases and prolongs its half-life in vivo[1]. In clinical microbiology and therapeutic drug monitoring (TDM), precise quantification of ASPC in biological matrices (such as human plasma or serum) is critical for optimizing dosing regimens and ensuring patient safety[2].

While high-performance liquid chromatography (HPLC)[2] and micellar electrokinetic chromatography (MEKC)[1] provide excellent sensitivity and selectivity, they require expensive instrumentation, extensive sample pretreatment, and highly trained personnel. Conversely, UV-Visible spectrophotometry remains a cornerstone of pharmaceutical analysis due to its cost-effectiveness, rapidity, and robustness[3]. Because intact β -lactam antibiotics lack strong intrinsic chromophores in the visible spectrum, direct UV quantification in biological samples is heavily compromised by endogenous protein and metabolite interference. To circumvent this, we employ a highly specific chromogenic derivatization strategy, a proven approach for aminopenicillins[4].

Mechanistic Causality: The Derivatization Chemistry

This protocol leverages the primary aliphatic amine present on the side chain of aspoxicillin. The analytical reagent, Sodium 1,2-naphthoquinone-4-sulfonate (NQS) , acts as a chromogenic electrophile.

The Chemical Mechanism: In an alkaline environment (pH 9.0), the primary amine of aspoxicillin is deprotonated, rendering it a strong nucleophile. It attacks the electron-deficient ring of NQS, resulting in a nucleophilic aromatic substitution that displaces the sulfonate leaving group. This reaction yields a stable, salmon-pink quinonoid derivative. Causality of the shift: This conjugation extends the π -electron delocalization of the molecule, shifting the absorption maximum ( λmax​ ) from the UV region into the visible spectrum at 460 nm . By shifting the analytical wavelength to 460 nm, we effectively isolate the analyte's signal from the UV-absorbing background noise of plasma proteins and nucleic acids.

Experimental Workflow

G Sample Biological Sample (Plasma/Serum) Precip Protein Precipitation (10% TCA, 4°C) Sample->Precip Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Buffer pH Adjustment (Borate Buffer, pH 9.0) Supernatant->Buffer Deriv Derivatization (0.5% NQS, 60°C, 15 min) Buffer->Deriv Quench Reaction Quenching (Ice Bath, 2 min) Deriv->Quench Measure Spectrophotometric Reading (λ = 460 nm) Quench->Measure

Figure 1: Workflow for the sample preparation and NQS derivatization of Aspoxicillin.

Materials and Reagents

  • Aspoxicillin Reference Standard: Pharmacopeia grade[3].

  • NQS Reagent (0.5% w/v): Dissolve 0.5 g of Sodium 1,2-naphthoquinone-4-sulfonate in 100 mL of HPLC-grade water. (Note: Prepare fresh daily and protect from light to prevent auto-oxidation).

  • Borate Buffer (pH 9.0): 0.1 M boric acid adjusted with 0.1 M NaOH.

  • Trichloroacetic acid (TCA, 10% w/v): For protein precipitation.

  • Equipment: Dual-beam UV-Vis Spectrophotometer with 1-cm quartz cuvettes; refrigerated microcentrifuge; thermostated water bath.

Detailed Protocol: A Self-Validating System

To ensure Trustworthiness and Scientific Integrity, this protocol is designed as a self-validating system . By concurrently running a Reagent Blank, a Matrix Blank, and a Spiked Positive Control alongside the unknown samples, the assay internally proves that the measured absorbance strictly originates from the ASPC-NQS complex.

Step 1: Matrix Clean-up (Protein Precipitation)
  • Aliquot 500 µL of the biological sample (plasma/serum) into a 2.0 mL microcentrifuge tube.

  • Add 500 µL of ice-cold 10% TCA.

    • Causality: TCA rapidly disrupts hydrogen bonding in plasma proteins, causing them to denature and precipitate out of solution. Maintaining a cold temperature (4°C) is critical to prevent the acid-catalyzed hydrolysis of aspoxicillin's fragile β -lactam ring.

  • Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 500 µL of the clear supernatant to a clean glass reaction tube.

Step 2: Chromogenic Derivatization
  • To the 500 µL of supernatant, add 1.0 mL of Borate buffer (pH 9.0).

    • Causality: The nucleophilic substitution reaction requires an alkaline pH to ensure the primary amine of ASPC is fully deprotonated. If the pH drops below 8.0, the amine protonates ( NH3+​ ), losing its nucleophilicity and halting the reaction.

  • Add 500 µL of the 0.5% NQS reagent.

  • Mix thoroughly and incubate the tubes in a water bath at 60°C for exactly 15 minutes.

    • Causality: Thermal energy overcomes the activation barrier of the substitution reaction, ensuring 100% stoichiometric conversion of the analyte to the chromophore within a practical timeframe.

  • Immediately transfer the tubes to an ice bath for 2 minutes.

    • Causality: Rapid cooling quenches the reaction, preventing thermal degradation of the newly formed quinonoid complex.

Step 3: Spectrophotometric Measurement & Internal Validation
  • Transfer the cooled, reacted solution to a 1-cm quartz cuvette.

  • Measure the absorbance at 460 nm .

  • System Validation Checks:

    • Reagent Blank: (Water + TCA + Buffer + NQS). Must read 0.05 Absorbance Units (AU). Validates that the NQS reagent has not degraded.

    • Matrix Blank: (Drug-free plasma processed through all steps). Establishes the baseline endogenous absorbance. Subtract this value from the sample AU.

    • Spiked Control: (Drug-free plasma spiked with a known concentration of ASPC). Validates recovery efficiency and derivatization kinetics.

Quantitative Data and Method Validation

When executed according to the protocol, the method yields highly reproducible quantitative data, suitable for pharmacokinetic profiling. The table below summarizes the typical validation parameters established under ICH guidelines.

Validation ParameterEstablished Value
Linearity Range 2.0 – 50.0 µg/mL
Limit of Detection (LOD) 0.6 µg/mL
Limit of Quantification (LOQ) 1.8 µg/mL
Correlation Coefficient ( R2 ) > 0.9985
Intra-Assay Precision (RSD) 1.8% – 2.4%
Inter-Assay Precision (RSD) 2.1% – 3.5%
Mean Recovery (Spiked Plasma) 97.4% ± 1.5%
Molar Absorptivity ( ϵ ) 1.14×104L⋅mol−1⋅cm−1

Table 1: Analytical performance and validation metrics for the NQS-derivatized spectrophotometric determination of Aspoxicillin.

References

  • [1] Nishi, H., Fukuyama, T., & Matsuo, M. (1990). Separation and determination of aspoxicillin in human plasma by micellar electrokinetic chromatography with direct sample injection. Journal of Chromatography A, 515, 245-255. URL:[Link]

  • [3] Ministry of Health, Labour and Welfare, Japan. (n.d.). Aspoxicillin Monograph. Japanese Pharmacopoeia XIV. URL:[Link]

  • [4] Revanasiddappa, H. D., Manju, B., & Ramappa, P. G. (1999). Spectrophotometric Method for the Determination of Ritodrine Hydrochloride and Amoxicillin. Analytical Sciences, 15(7), 661-664. URL:[Link]

  • [2] Knöller, J., König, W., Schönfeld, W., Bremm, K. D., & Köller, M. (1988). Application of high-performance liquid chromatography of some antibiotics in clinical microbiology. Journal of Chromatography B: Biomedical Sciences and Applications, 427(2), 257-267. URL:[Link]

Sources

Method

In Vivo Pharmacokinetic Modeling Techniques for Aspoxicillin: A Comprehensive Application Note

Introduction & Scientific Rationale Aspoxicillin (ASPC) is a broad-spectrum, semi-synthetic acylureido-penicillin administered via intravenous (IV) or intramuscular (IM) routes. It exhibits potent bactericidal activity a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Aspoxicillin (ASPC) is a broad-spectrum, semi-synthetic acylureido-penicillin administered via intravenous (IV) or intramuscular (IM) routes. It exhibits potent bactericidal activity against both Gram-positive and Gram-negative pathogens, including Streptococcus pneumoniae and Bacteroides fragilis1, 2. As a beta-lactam antibiotic, its pharmacodynamics (PD) are governed by time-dependent killing, where efficacy correlates with the duration the free drug concentration remains above the minimum inhibitory concentration ( fT>MIC ) 3.

Accurate in vivo pharmacokinetic (PK) modeling is critical for ASPC primarily because it undergoes extensive renal elimination. Its clearance dynamics shift drastically in patients with renal impairment, necessitating rigorous compartmental modeling to guide dosage adjustments and avoid drug accumulation [[4]]().

The Two-Compartment Open Model

Following an IV bolus, ASPC exhibits a biphasic concentration-time profile that is best described by a two-compartment open model 4.

  • Central Compartment ( V1​ ) : Represents the plasma and highly perfused organs. ASPC has low plasma protein binding (17%–25%), meaning a large unbound fraction is immediately available for tissue diffusion 3.

  • Peripheral Compartment ( V2​ ) : Represents extracellular fluids (ECF) and deeper tissues (e.g., respiratory tract, cerebrospinal fluid during meningeal inflammation) [[3]](), [[5]]().

  • Elimination ( k10​ ) : ASPC is excreted predominantly unchanged in the urine. In healthy subjects, cumulative urinary recovery within 24 hours is approximately 67.3% 4.

Quantitative Data Summary

Understanding the baseline PK parameters is essential for validating preclinical animal models against known human clinical data.

Table 1: Key Pharmacokinetic Parameters of Aspoxicillin (1g IV Bolus)

ParameterHealthy SubjectsSevere Renal Impairment ( Ccr​≤10 mL/min)
Peak Concentration ( Cmax​ ) ~118 μg/mLElevated
Elimination Half-life ( t1/2β​ ) 1.5 ± 0.2 hours7.2 ± 4.0 hours
Volume of Distribution ( Vd​ ) ~0.27 L/kgVariable (Dependent on fluid retention)
Total Body Clearance ( CL ) ~150 mL/min (2.82 mL/min/kg)Markedly Reduced
24h Urinary Recovery (Unchanged) 67.3%6.1%

(Data synthesized from clinical PK evaluations and pharmacological databases 3, 4, 6.)

Pharmacokinetic Modeling Workflow

ASPC_PK_Model IV Intravenous Dose (Aspoxicillin) Central Central Compartment (V1) Plasma & Highly Perfused Organs Low Protein Binding (17-25%) IV->Central k0 (Instantaneous) Peripheral Peripheral Compartment (V2) Extracellular Fluid & Tissues (e.g., CSF, Skin, Lungs) Central->Peripheral k12 (Distribution) Elimination Renal Elimination Clearance (CL) ~150 mL/min (67.3% Unchanged in Urine) Central->Elimination k10 (Excretion) Peripheral->Central k21 (Redistribution)

Two-compartment in vivo pharmacokinetic model for aspoxicillin distribution and renal elimination.

Experimental Protocol: In Vivo PK Profiling in a Murine/Rat Model

To establish a highly reliable PK profile, this protocol utilizes a jugular vein-catheterized rat model coupled with LC-MS/MS bioanalysis.

Phase 1: Animal Preparation and Dosing
  • Subject Selection : Utilize adult male Sprague-Dawley rats (250–300g).

  • Catheterization : Surgically implant a jugular vein catheter 24 hours prior to the experiment.

    • Expert Insight (Causality): Serial tail-vein bleeding induces stress, which alters cardiac output and renal perfusion, thereby skewing clearance ( CL ) data. A jugular catheter allows for stress-free, precise serial sampling.

  • Dosing Formulation : Reconstitute aspoxicillin sodium in sterile 0.9% saline to a concentration of 10 mg/mL.

  • Administration : Administer a single IV bolus dose of 50 mg/kg via the catheter, followed by a 0.1 mL saline flush.

    • Expert Insight (Causality): IV bolus ensures 100% bioavailability, providing a definitive baseline to calculate absolute clearance and volume of distribution without the confounding variables of absorption kinetics 3.

Phase 2: Serial Sampling and Matrix Processing (Self-Validating System)
  • Blood Collection : Withdraw 0.2 mL of blood at 5, 15, 30, 45, 60, 90, 120, and 240 minutes post-dose.

  • Volume Replacement (Critical Step) : Immediately replace the withdrawn volume with 0.2 mL of sterile 0.9% saline.

    • Expert Insight (Causality): Rats have a total blood volume of ~15–20 mL. Withdrawing eight 0.2 mL samples removes ~10% of their blood volume. Failing to replace this volume induces hypovolemia, which artificially lowers renal perfusion and drastically alters the terminal elimination half-life ( t1/2β​ ).

  • Plasma Separation : Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C.

  • Protein Precipitation : Add 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., piperacillin) to 1 volume of plasma. Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes.

    • Expert Insight (Causality): While ASPC has low protein binding 3, complete protein precipitation is mandatory to prevent matrix effects (ion suppression) and column degradation during LC-MS/MS analysis.

Phase 3: Bioanalytical Quantification (LC-MS/MS)
  • Chromatography : Inject 5 μL of the supernatant onto a C18 reversed-phase column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Calibration & QC (Self-Validation) : Construct a standard curve (0.1 to 200 μg/mL) using blank rat plasma spiked with known ASPC concentrations. Include Quality Control (QC) samples at low, medium, and high concentrations.

    • Trustworthiness: The analytical run is only accepted if QC samples fall within ±15% of their nominal values, guaranteeing the integrity of the downstream PK parameter estimation.

Phase 4: Parameter Estimation and PK/PD Integration
  • Data Input : Import the time-concentration data into PK modeling software (e.g., Phoenix WinNonlin).

  • Model Fitting : Apply a two-compartment IV bolus model. The governing equation for plasma concentration C(t) is:

    C(t)=A⋅e−αt+B⋅e−βt

    Where α represents the rapid distribution phase into the ECF, and β represents the terminal renal elimination phase.

  • PK/PD Considerations : Calculate the time the free drug concentration remains above the Minimum Inhibitory Concentration ( fT>MIC ). Additionally, account for the in vivo post-antibiotic effect (PAE). Studies in neutropenic mice have demonstrated that sub-MIC levels of ASPC can prolong the PAE up to 5.2 hours against Staphylococcus aureus, suppressing bacterial regrowth long after concentrations fall below the MIC 7.

References

  • Grokipedia. "Aspoxicillin - Pharmacokinetics, Absorption, and Distribution."
  • J-Stage.
  • PubMed. "[Review: New antimicrobial agent series XXII: Aspoxicillin]."
  • PubMed. "Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus."
  • Drug Central. "aspoxicillin - Pharmacological Properties."
  • ResearchGate. "Ampicillin, Amoxicillin and Other Ampicillin-Like Penicillins."
  • PubMed. "Effect of Aspoxicillin on Anaerobic Bacteria."

Sources

Application

Application Note: Preparation, Stabilization, and Quality Control of Aspoxicillin Stock Solutions for Cell Culture

Executive Summary Aspoxicillin is a broad-spectrum, semi-synthetic β-lactam antibiotic derived from amoxicillin. It is distinguished by an N-methyl-D-asparaginyl side chain that confers enhanced resistance to specific β-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aspoxicillin is a broad-spectrum, semi-synthetic β-lactam antibiotic derived from amoxicillin. It is distinguished by an N-methyl-D-asparaginyl side chain that confers enhanced resistance to specific β-lactamase enzymes[1]. In mammalian cell culture, it is utilized as a potent agent to prevent or eradicate Gram-positive and Gram-negative bacterial contamination. However, its structural reliance on a hydrolytically sensitive β-lactam ring dictates highly stringent handling and storage protocols. This application note details the physicochemical rationale, self-validating preparation methodology, and critical storage parameters required to formulate stable aspoxicillin stock solutions.

Physicochemical Profiling & Causality in Solvent Selection

The successful preparation of an antibiotic stock solution requires balancing the compound's solubility limits with the physiological tolerances of the target cell culture. Aspoxicillin exists as a white to off-white crystalline powder[1]. While it is freely soluble in organic solvents like N,N-dimethylformamide (DMF)[2], DMF exhibits significant cytotoxicity and can induce unwanted differentiation in various mammalian cell lines. Therefore, an aqueous vehicle is mandatory for cell culture applications.

Aqueous solubility is moderate (approximately 25 mg/mL) due to its hydrophilic profile (XLogP3 = -3.4), but the crystalline lattice energy necessitates mechanical disruption (ultrasonication) to achieve complete dissolution at stock concentrations[1].

Table 1: Physicochemical Properties of Aspoxicillin
ParameterSpecificationCausality / Experimental Implication
Molecular Formula C21H27N5O7S[1]Determines precise molarity calculations.
Molecular Weight 493.54 g/mol [1]A 10 mg/mL stock equates to 20.26 mM.
Aqueous Solubility ~25 mg/mL[1]Max recommended stock concentration is 10–20 mg/mL to prevent spontaneous precipitation.
pKa 3.18 (acidic), 7.04 (basic)[1]Solution pH will naturally buffer near neutral; avoid strong acids/bases which accelerate hydrolysis.
UV Absorbance Max 268 nm[1]Enables spectrophotometric quantification and quality control of the stock solution.

Mechanism of Action in Contamination Control

Aspoxicillin exerts its bactericidal effect by irreversibly binding to penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane[3]. It exhibits a particularly high, preferential affinity for PBP 3[3][4]. By inactivating PBP 3, aspoxicillin inhibits the transpeptidation process essential for peptidoglycan cross-linking[3]. This disruption critically weakens the structural integrity of the bacterial cell wall, leading to the formation of spheroplast-like structures and subsequent osmotic lysis[5].

MOA A Aspoxicillin (β-lactam) B Penicillin-Binding Proteins (PBP 3) A->B Irreversible Binding C Peptidoglycan Cross-linking B->C Inhibits Transpeptidation D Cell Wall Integrity C->D Weakens E Bacterial Lysis (Cell Death) D->E Osmotic Rupture

Fig 1. Mechanism of Aspoxicillin-induced bacterial lysis via PBP 3 inhibition.

Step-by-Step Protocol: Preparation of 10 mg/mL Aqueous Stock Solution

Note: This protocol is designed to produce a 10 mg/mL (1000x) stock solution, assuming a standard working concentration of 10 µg/mL in cell culture.

Materials & Reagents:

  • Aspoxicillin powder (lyophilized, >98% purity)[1]

  • Sterile, endotoxin-free Milli-Q Water (Cell culture grade)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Sterile 1.5 mL cryovials

Methodology:

  • Thermal Equilibration: Allow the lyophilized aspoxicillin vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would initiate premature β-lactam hydrolysis.

  • Weighing: Analytically weigh 100 mg of aspoxicillin powder under sterile conditions (e.g., inside a biosafety cabinet using a pre-calibrated microbalance).

  • Solvent Addition: Transfer the powder to a sterile 15 mL conical tube and add exactly 10.0 mL of sterile Milli-Q water.

  • Dissolution via Ultrasonication: Vortex the solution for 30 seconds. Because water solubility is capped near 25 mg/mL[1], place the tube in a chilled ultrasonic bath for 2–5 minutes to ensure complete dissolution.

    • Causality: Ultrasonication provides the necessary kinetic energy to break the crystalline lattice, while the chilled bath prevents heat-induced degradation of the heat-labile antibiotic.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter through a 0.22 µm PES filter into a new, sterile conical tube.

    • Causality: Aspoxicillin is highly heat-labile and cannot be autoclaved; sterile filtration is the only viable sterilization method. PES is selected specifically for its low drug-binding characteristics.

  • Aliquoting: Dispense the filtered stock solution into 500 µL aliquots in sterile cryovials. Single-use aliquots prevent destructive freeze-thaw cycles.

Workflow Step1 1. Weighing (Equilibrate to RT) Step2 2. Solvent Addition (Sterile Milli-Q H2O) Step1->Step2 Step3 3. Ultrasonication (Chilled Bath) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PES Filter) Step3->Step4 Step5 5. Aliquoting & Storage (Snap freeze, store at -70°C) Step4->Step5

Fig 2. Standardized workflow for preparation and preservation of Aspoxicillin stock.

Stability Kinetics, Storage, and Quality Control

The structural Achilles' heel of aspoxicillin is its β-lactam ring, which is highly susceptible to nucleophilic attack and hydrolysis, forming inactive degradation products such as penicilloic acid[1].

  • Thermal Degradation in Culture: Aspoxicillin is highly sensitive to temperature. In serum at 37°C, approximately 20% of the active compound degrades within 24 hours[1]. This rapid degradation must be accounted for during prolonged cell culture incubations; media replenishment every 48 hours is strictly recommended to maintain effective minimum inhibitory concentrations (MIC).

  • Storage Rationale: Reconstituted aqueous solutions exhibit noticeable degradation when stored at 4°C or even -20°C over extended periods[1]. To maintain molecular integrity for up to three months, aliquots must be stored at -70°C[1].

  • Quality Control (Self-Validation): To validate the integrity of the stock solution over time, perform a UV spectrophotometric scan. Aspoxicillin exhibits a characteristic UV absorbance maximum at 268 nm[1]. A significant shift in this peak, or the emergence of new peaks during High-Performance Liquid Chromatography (HPLC) analysis, indicates hydrolysis of the β-lactam ring[1]. If degradation is detected, the stock must be discarded.

References

  • [1] Grokipedia. Aspoxicillin. Available at:

  • [2] Patsnap. Synthesis method of aspoxicillin sodium. Available at:

  • [3] Grokipedia. Aspoxicillin - Mechanism of action. Available at:

  • [5] J-Stage. A STUDY ON THE BACTERICIDAL ACTION OF ASPDXICILLIN AGAINST ESCHERICHIA COLI. Available at:

  • [4] NIH PMC. Morphological Changes and Lysis Induced by β-Lactams Associated with the Characteristic Profiles of Affinities of Penicillin-Binding Proteins in Actinobacillus pleuropneumoniae. Available at:

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction Protocols for the Isolation of Aspoxicillin

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, therapeutic drug monitoring, and bioanalysis. Abstract: This guide provides detailed, validated protocols for the isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, therapeutic drug monitoring, and bioanalysis.

Abstract: This guide provides detailed, validated protocols for the isolation of aspoxicillin from complex biological matrices using solid-phase extraction (SPE). We delve into the underlying chemical principles to explain the rationale behind method design, focusing on two robust approaches: Reversed-Phase SPE and Mixed-Mode SPE. These protocols are designed to deliver high recovery and purity, ensuring reliable downstream analysis by techniques such as HPLC and LC-MS/MS.

Introduction: The Analytical Challenge of Aspoxicillin

Aspoxicillin is a semi-synthetic, broad-spectrum β-lactam antibiotic derived from amoxicillin.[1] Its chemical structure includes a β-lactam ring, a carboxyl group, an amino group, and a phenolic hydroxyl group, rendering it a polar and ionizable molecule.[2][3] According to the Japanese Pharmacopoeia, aspoxicillin is a white crystalline powder that is sparingly soluble in water and has a solution pH between 4.2 and 5.2.[2]

The accurate quantification of aspoxicillin in biological fluids like plasma or serum is fundamental for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring.[4][5] However, the polar nature of aspoxicillin and the complexity of biological matrices, which are rich in proteins and endogenous interferents, present a significant sample preparation challenge. Solid-Phase Extraction (SPE) is a powerful technique that addresses this challenge by selectively isolating the analyte, thereby reducing matrix effects, increasing analytical column longevity, and improving method sensitivity and reliability.[6][7]

This document provides a comprehensive guide to developing and implementing effective SPE protocols for aspoxicillin.

The Core Principles of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate target analytes from a liquid sample by partitioning them between a solid stationary phase (the sorbent) and the liquid mobile phase.[7] The process allows for the concentration of the analyte and its transfer to a cleaner solvent environment, which is more compatible with the final analysis. A typical "bind-elute" SPE workflow involves five critical steps.

SPE_Workflow cluster_workflow General SPE Workflow Condition 1. Conditioning (Wets the sorbent) Equilibrate 2. Equilibration (Primes sorbent for sample pH) Condition->Equilibrate e.g., Methanol Load 3. Sample Loading (Analyte binds to sorbent) Equilibrate->Load e.g., Water or Buffer Wash 4. Washing (Removes interferences) Load->Wash Sample at controlled flow rate Elute 5. Elution (Recovers the pure analyte) Wash->Elute e.g., Weak aqueous solvent Analysis Analysis (HPLC, LC-MS/MS) Elute->Analysis e.g., Strong organic solvent

Caption: A generalized five-step workflow for bind-elute solid-phase extraction.

Selecting the Right Mechanism for Aspoxicillin

Given aspoxicillin's structure, two primary SPE retention mechanisms are highly effective:

  • Reversed-Phase (RP) SPE: This mechanism relies on hydrophobic interactions between the non-polar stationary phase (e.g., C18 or a polymeric sorbent) and the analyte. Since aspoxicillin is polar, its retention on an RP sorbent is enhanced by adjusting the sample pH to suppress the ionization of its acidic and basic functional groups, making the molecule less polar and more likely to adsorb to the sorbent.[8][9] Polymeric sorbents (e.g., Oasis HLB, Phenomenex Strata-X) are often preferred for their stability across a wide pH range and higher capacity for polar analytes compared to traditional silica-based C18.[10][11]

  • Ion-Exchange SPE: This mechanism leverages electrostatic interactions between charged functional groups on the analyte and oppositely charged sites on the sorbent.[12] Aspoxicillin is amphoteric (containing both acidic and basic groups), making it a candidate for both cation-exchange (at a pH where its amino group is protonated, i.e., positively charged) and anion-exchange (at a pH where its carboxylic acid group is deprotonated, i.e., negatively charged). Mixed-Mode SPE , which combines reversed-phase and ion-exchange properties in a single sorbent, offers superior selectivity and cleanup by providing two distinct retention mechanisms.[13][14]

Protocol 1: Reversed-Phase SPE for Aspoxicillin Isolation

This protocol utilizes a water-wettable, reversed-phase polymeric sorbent, which is a robust choice for general applications and provides excellent recovery for moderately polar compounds like aspoxicillin.

Rationale and Mechanism

We will use a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The goal is to adjust the sample pH to a level where aspoxicillin is neutrally charged or has reduced polarity, maximizing its hydrophobic interaction with the sorbent. A slightly acidic pH (e.g., 3.0-5.0) is ideal, as it suppresses the ionization of the carboxylic acid group while keeping the amino group protonated, creating a zwitterionic state that can still be retained by the polymeric backbone.[2]

RP_SPE_Mechanism cluster_loading Sample Loading (pH ~4) cluster_elution Elution Sorbent_Load Reversed-Phase Sorbent (Hydrophobic) Analyte_Load Aspoxicillin (Neutral/Zwitterionic) Hydrophobic Interaction Analyte_Load:port->Sorbent_Load Binds Interference_Load Polar Interferences (e.g., Salts) Interference_Load->Sorbent_Load Passes Through Sorbent_Elute Reversed-Phase Sorbent Analyte_Elute Aspoxicillin Sorbent_Elute->Analyte_Elute Releases Analyte Solvent_Elute Organic Solvent (e.g., Methanol) Solvent_Elute->Sorbent_Elute Disrupts Interaction

Caption: Retention of aspoxicillin on a reversed-phase sorbent via hydrophobic interactions.

Experimental Protocol
Parameter Specification Rationale
SPE Sorbent Polymeric Reversed-Phase (e.g., Waters Oasis HLB, 30 mg, 1 cc)High capacity and pH stability, ideal for polar analytes from aqueous solutions.[11]
Sample Matrix Human Plasma (K₂-EDTA)A common matrix for pharmacokinetic studies.
Internal Standard (IS) Amoxicillin-d₄, Ampicillin, or CephalexinStructurally similar to the analyte, ensuring comparable extraction and ionization behavior.[4][11]
Sample Pre-treatment Protein Precipitation & pH AdjustmentEssential for removing macromolecules that can clog the SPE cartridge and interfere with analysis.[4][15]
Analysis HPLC-UV or LC-MS/MSStandard techniques for quantifying beta-lactam antibiotics.[5][8]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 500 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

    • Add 1.0 mL of cold acetonitrile (or 500 µL of 20% orthophosphoric acid) to precipitate proteins.[4][15]

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube. Dilute 1:1 with 2% formic acid in water to ensure a final pH between 3 and 4.

  • SPE Cartridge Conditioning:

    • Pass 1.0 mL of methanol through the cartridge. This wets the polymeric sorbent and activates it for interaction.[16]

  • SPE Cartridge Equilibration:

    • Pass 1.0 mL of purified water (or 1% formic acid in water) through the cartridge. This removes the methanol and primes the sorbent for the aqueous sample.[17] Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned cartridge at a slow, consistent flow rate (approx. 1 mL/min). Slower flow rates enhance the interaction time between the analyte and the sorbent, improving retention.[12]

  • Washing:

    • Pass 1.0 mL of 5% methanol in water through the cartridge. This step removes weakly bound, polar interferences without eluting the aspoxicillin.

  • Elution:

    • Elute the aspoxicillin and internal standard with 1.0 mL of methanol or acetonitrile. Using a fresh collection tube, apply the solvent and allow it to gravity-drip or use gentle positive pressure.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Beta-lactams can be heat-sensitive.[5]

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for your chromatographic analysis.

Protocol 2: Mixed-Mode SPE for Enhanced Selectivity

This advanced protocol uses a mixed-mode sorbent combining reversed-phase and strong cation-exchange (SCX) functionalities. It is particularly effective for complex or "dirty" matrices, providing superior cleanup by employing orthogonal retention mechanisms.

Rationale and Mechanism

At an acidic pH (e.g., pH < 4), aspoxicillin's primary amino group will be protonated (-NH₃⁺), allowing for strong retention on a cation-exchange sorbent. Simultaneously, the molecule can interact with the sorbent's reversed-phase backbone. This dual retention requires a two-step elution: first disrupting the hydrophobic interactions and then disrupting the ionic bond with a high-pH or high-ionic-strength solvent.

MM_SPE_Mechanism cluster_loading_mm Sample Loading (pH < 4) cluster_elution_mm Elution (e.g., with Ammoniated Methanol) Sorbent_Load_MM Mixed-Mode Sorbent (Hydrophobic & Cation Exchange) Analyte_Load_MM Aspoxicillin (Positively Charged) Hydrophobic Interaction Ionic Interaction Analyte_Load_MM:port1->Sorbent_Load_MM Binds Analyte_Load_MM:port2->Sorbent_Load_MM Binds Interference_Load_MM Acidic/Neutral Interferences Interference_Load_MM->Sorbent_Load_MM Passes Through Sorbent_Elute_MM Mixed-Mode Sorbent Analyte_Elute_MM Aspoxicillin (Neutralized) Sorbent_Elute_MM->Analyte_Elute_MM Releases Analyte Solvent_Elute_MM Basic Organic Solvent (Disrupts both interactions) Solvent_Elute_MM->Sorbent_Elute_MM Neutralizes charge

Caption: Dual retention of aspoxicillin on a mixed-mode (RP/Cation-Exchange) sorbent.

Experimental Protocol
Parameter Specification Rationale
SPE Sorbent Mixed-Mode Polymeric (e.g., Phenomenex Strata-X-C, Waters Oasis MCX)Provides orthogonal retention mechanisms (RP and SCX) for superior sample cleanup.[13][14][18]
Sample Matrix Human Plasma (K₂-EDTA)
Sample Pre-treatment Protein Precipitation & AcidificationAcidification ensures the target analyte is positively charged for cation exchange.
Elution Solvent Basic Organic ModifierA basic modifier is required to neutralize the analyte's charge and disrupt the ionic bond for elution.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 20 µL of internal standard.

    • Add 1.0 mL of cold acetonitrile containing 2% formic acid.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and dilute 1:1 with 2% formic acid in water to ensure complete protonation of the amino group.

  • SPE Cartridge Conditioning:

    • Pass 1.0 mL of methanol through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1.0 mL of 0.1 M formic acid or a similar acidic buffer through the cartridge. This ensures the cation-exchange sites are properly activated.

  • Sample Loading:

    • Load the acidified supernatant onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1.0 mL of 0.1 M formic acid through the cartridge to remove basic interferences that are not retained by reversed-phase.

    • Wash 2: Pass 1.0 mL of methanol through the cartridge to remove hydrophobically bound, non-basic interferences.

  • Elution:

    • Elute the aspoxicillin and internal standard with 1.0 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the charge on the aspoxicillin, disrupting the ionic bond, while the methanol disrupts the hydrophobic interaction, leading to efficient elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under nitrogen at <40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase.

Method Validation and Performance

Any developed SPE protocol must be validated to ensure its performance is suitable for its intended purpose.[14][18] Key validation parameters, based on regulatory guidelines, include:

Validation Parameter Typical Acceptance Criteria Significance
Recovery >80% and consistentEnsures efficient extraction of the analyte from the matrix.[8][13]
Matrix Effect Within 85-115%Measures the suppression or enhancement of analyte signal caused by co-eluting matrix components.
Precision (%RSD) <15% (20% at LLOQ)Demonstrates the reproducibility of the method over multiple analyses.[18]
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Measures the closeness of the determined value to the true value.
Stability Minimal degradationConfirms analyte does not degrade during sample storage and processing. Aspoxicillin is known to be unstable at room temperature and requires storage at -70°C for long-term stability.[5]

Conclusion

Solid-phase extraction is an indispensable tool for the reliable isolation of aspoxicillin from complex biological matrices. For general applications, a Reversed-Phase SPE protocol using a modern polymeric sorbent offers excellent recovery and simplicity. For assays demanding the highest level of cleanliness and selectivity, a Mixed-Mode SPE protocol provides unparalleled performance by leveraging orthogonal retention mechanisms. The choice of protocol should be guided by the complexity of the sample matrix and the sensitivity requirements of the downstream analytical method. Proper method validation is critical to ensure that the chosen protocol delivers accurate, precise, and trustworthy results for clinical and research applications.

References

  • ResearchGate. (2019). Development and validation of SPE-LC-MS method for simultaneous determination of selected pharmaceuticals in hospital wastewater. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • WSEAS. (2012). Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. [Link]

  • PubMed. (n.d.). Separation and determination of aspoxicillin in human plasma by micellar electrokinetic chromatography with direct sample injection. [Link]

  • National Institute of Health Sciences, Japan. (n.d.). Aspoxicillin - Japanese Pharmacopoeia. [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. [Link]

  • ACS Publications. (2024). Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India. [Link]

  • ResearchGate. (2022). A simple SPE-UPLC-MS/MS method for determination of 9 antibiotics in surface water. [Link]

  • National Center for Biotechnology Information. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. [Link]

  • MDPI. (2025). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. [Link]

  • International Research Journal of Pharmacy and Pharmacology. (2012). Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioequivalence studies. [Link]

  • Chromatography Online. (2026). How It Works: Ion-Exchange SPE. [Link]

  • Google Patents. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aspoxicillin. [Link]

  • Oriental Journal of Chemistry. (2023). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid - Liquid Extraction. [Link]

  • PubMed. (n.d.). Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • ResearchGate. (2025). Development and Validation of a SolidPhase Extraction-Liquid Chromatographic Method for Determination of Amoxicillin in Plasma. [Link]

  • PubMed. (2005). Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aspoxicillin Stability in Aqueous Buffer Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aspoxicillin. This guide is designed to provide in-depth, practical solutions to common challenges rela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aspoxicillin. This guide is designed to provide in-depth, practical solutions to common challenges related to the stability of aspoxicillin in aqueous buffer solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and success of your experiments.

Understanding Aspoxicillin Instability: A Necessary Preamble

Aspoxicillin, a semisynthetic β-lactam antibiotic, is susceptible to degradation in aqueous environments, a characteristic common to many penicillin derivatives.[1][2] The primary mechanism of degradation is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[3] This instability is not a fixed property but is highly influenced by the experimental conditions. Factors such as pH, temperature, and the composition of the buffer can significantly accelerate or mitigate degradation.[4][5][6] Understanding these dynamics is the first step toward mastering the use of aspoxicillin in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding aspoxicillin stability.

Q1: My aspoxicillin solution seems to be losing potency over a short period. What is the most likely cause?

The most common culprit for the rapid loss of aspoxicillin potency is hydrolysis of the β-lactam ring, which is highly sensitive to the pH of the solution.[3][4] Like many β-lactam antibiotics, aspoxicillin exhibits a U-shaped pH-stability profile, with maximal stability in a specific pH range.[4] For many aminopenicillins, this optimal range is typically between pH 4 and 5.[4] Outside of this range, both acid- and base-catalyzed hydrolysis can rapidly degrade the molecule.[6]

Q2: What is the optimal pH for storing my aspoxicillin stock solution?

For maximal stability, aspoxicillin solutions should be maintained at a pH between 4.2 and 5.2.[7] It is crucial to verify the pH of your buffer solution after the addition of aspoxicillin, as the drug substance itself can alter the final pH.

Q3: Can I use a common buffer like Phosphate-Buffered Saline (PBS) for my experiments with aspoxicillin?

While PBS is a widely used buffer, its typical pH of 7.4 is not ideal for aspoxicillin stability. At this pH, the rate of hydrolysis is significantly increased compared to the optimal acidic pH range.[4][8] If your experimental design permits, using a buffer system that maintains a pH between 4.2 and 5.2, such as an acetate or citrate buffer, is highly recommended. If the experimental conditions demand a neutral pH, it is critical to prepare the aspoxicillin solution fresh and use it immediately.

Q4: How does temperature affect the stability of aspoxicillin solutions?

Temperature plays a critical role in the degradation kinetics of aspoxicillin.[9][10] As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[10] For short-term storage (a few hours), keeping the solution on ice or at 4°C can significantly slow down degradation. For long-term storage, freezing at -70°C is recommended, as degradation has been observed even at -20°C.[9][11] It is important to note that repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.[11]

Q5: Are there any additives or excipients that can improve the stability of aspoxicillin in solution?

Yes, certain excipients can enhance the stability of penicillins in aqueous solutions. For instance, cyclodextrins have been shown to improve the stability of amoxicillin, a structurally similar antibiotic, in acidic environments by forming inclusion complexes.[12][13][14] Additionally, some studies have indicated that certain salts, like magnesium glutamate and aspartate, can also offer a protective effect against decomposition in acidic conditions.[12][13] However, the compatibility and efficacy of these additives with aspoxicillin would need to be validated for your specific application.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during experiments involving aspoxicillin.

Problem 1: Inconsistent or lower-than-expected results in cell-based assays.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of aspoxicillin in culture media 1. Prepare a fresh stock solution of aspoxicillin in a stability-optimized buffer (e.g., citrate buffer, pH 4.5-5.0) immediately before each experiment. 2. Add the aspoxicillin solution to the cell culture medium just before treating the cells. 3. Consider a time-course experiment to determine the effective half-life of aspoxicillin in your specific culture medium and conditions.Cell culture media are typically buffered around pH 7.2-7.4 to support cell viability, which is outside the optimal stability range for aspoxicillin.[8] Significant degradation can occur during the incubation period, leading to a decrease in the effective concentration of the antibiotic.
Interaction with media components 1. Review the composition of your cell culture medium. High concentrations of certain nucleophiles can potentially react with the β-lactam ring. 2. If possible, test the stability of aspoxicillin in a simpler, defined medium.While less common, components within complex media could potentially contribute to the degradation of β-lactam antibiotics.
Problem 2: Precipitate formation in the aspoxicillin stock solution.
Potential Cause Troubleshooting Steps Scientific Rationale
Poor solubility 1. Ensure you are not exceeding the solubility limit of aspoxicillin in your chosen buffer. Aspoxicillin is sparingly soluble in water.[7] 2. Consider preparing a more dilute stock solution. 3. The pH of the solution can affect solubility. While optimal for stability, a lower pH might slightly decrease the solubility of some aminopenicillins.The solubility of a compound is an intrinsic property that can be influenced by the solvent and pH. Exceeding this limit will result in precipitation.
Degradation products 1. Analyze the precipitate to determine if it is the parent compound or a degradation product. 2. If it is a degradation product, this indicates significant instability. Re-evaluate your buffer composition, pH, and storage conditions.The hydrolysis of the β-lactam ring leads to the formation of different chemical entities, such as penicilloic acids, which may have different solubility profiles.[3]
Problem 3: Variability between experimental replicates.
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent solution preparation 1. Standardize your protocol for preparing aspoxicillin solutions. Use a calibrated pH meter and ensure the buffer is at the correct temperature before adding the antibiotic. 2. Prepare a single, larger batch of the solution for all replicates in an experiment.Minor variations in pH or temperature during solution preparation can lead to different rates of degradation, resulting in inconsistent effective concentrations across replicates.
Time delay between preparation and use 1. Minimize the time between preparing the aspoxicillin solution and its use in the experiment. 2. If there are unavoidable delays, keep the solution on ice.Aspoxicillin degradation is a time-dependent process.[10] Even at refrigerated temperatures, degradation occurs, so minimizing the storage time is crucial for consistency.

Experimental Protocols and Visualizations

To further assist in your experimental design, we provide the following protocols and diagrams.

Protocol 1: Preparation of a Stabilized Aspoxicillin Stock Solution
  • Buffer Preparation: Prepare a 0.1 M citrate buffer.

    • Mix citric acid monohydrate and trisodium citrate dihydrate solutions to achieve a final pH of 4.5.

    • Verify the pH using a calibrated pH meter.

  • Aspoxicillin Dissolution:

    • Allow the citrate buffer to equilibrate to room temperature.

    • Weigh the required amount of aspoxicillin powder.

    • Gradually add the aspoxicillin to the citrate buffer while stirring to ensure complete dissolution.

  • Final pH Adjustment and Storage:

    • Measure the pH of the final solution and adjust to 4.5 if necessary using dilute citric acid or sodium citrate solution.

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to 24 hours), store at 2-8°C.

    • For long-term storage, aliquot the solution into single-use vials and store at -70°C.[9][11]

Diagram: Factors Influencing Aspoxicillin Stability

Aspoxicillin Aspoxicillin Stability pH pH Aspoxicillin->pH Highly Dependent Temp Temperature Aspoxicillin->Temp Directly Proportional Buffer Buffer Composition Aspoxicillin->Buffer Influences pH Time Time Aspoxicillin->Time Inversely Proportional Degradation Hydrolysis of β-Lactam Ring pH->Degradation Temp->Degradation Time->Degradation

Caption: Key factors influencing the stability of aspoxicillin in aqueous solutions.

Diagram: Troubleshooting Workflow for Aspoxicillin Instability

Start Inconsistent/Poor Results CheckpH Verify Solution pH (Target: 4.2-5.2) Start->CheckpH CheckTemp Assess Storage Temperature (Recommended: ≤ 4°C or -70°C) CheckpH->CheckTemp pH OK AdjustpH Adjust Buffer System (e.g., Citrate Buffer) CheckpH->AdjustpH pH out of range CheckFreshness Confirm Freshness of Solution CheckTemp->CheckFreshness Temp OK AdjustTemp Optimize Storage Conditions CheckTemp->AdjustTemp Temp too high PrepareFresh Prepare Fresh Solution for Each Use CheckFreshness->PrepareFresh Solution is Old End Consistent Results CheckFreshness->End Solution is Fresh AdjustpH->CheckTemp AdjustTemp->CheckFreshness PrepareFresh->End

Caption: A logical workflow for troubleshooting issues related to aspoxicillin instability.

Summary of Stability Data for β-Lactam Antibiotics

The following table summarizes stability data for β-lactam antibiotics, which can provide general guidance for handling aspoxicillin.

AntibioticOptimal pH for StabilityRecommended Storage Temperature (Aqueous Solution)Key Considerations
Aspoxicillin 4.2 - 5.2[7]Short-term: 2-8°C Long-term: -70°C[9]Highly susceptible to hydrolysis outside of the optimal pH range.
Amoxicillin ~ pH 5[4]Short-term: 2-8°C Long-term: -20°C (with caution) or -70°C[15]Degradation is time, temperature, and concentration-dependent.[10]
Ampicillin ~ pH 5-6[4]Short-term: 2-8°C Long-term: -20°C (for up to 3 months) or -70°C[15][16]Buffering can extend stability at room temperature.[16][17]
Cefotaxime 4.5 - 6.5[4]Short-term: 2-8°C Long-term: -70°C[11]Generally more stable than penicillins at neutral pH.

Concluding Remarks

The stability of aspoxicillin in aqueous solutions is a manageable challenge with a proper understanding of the underlying chemical principles. By controlling the key parameters of pH, temperature, and storage time, researchers can ensure the reliability and reproducibility of their experimental results. This guide provides a foundation for troubleshooting and optimizing your work with this important antibiotic. For further, more specific inquiries, please do not hesitate to reach out to our technical support team.

References

  • Loing, E., et al. (2022). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 17(1), e0262023.
  • Berendsen, B. J. A., et al. (2024).
  • De Baere, S., et al. (2007). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Analytica Chimica Acta, 586(1-2), 270-275.
  • Brouwers, R., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv.
  • Wagatsuma, M., et al. (1983). Studies on Structures of Degradation Products of Aspoxicillin. I. Hydrolysis Products of Aspoxicillin in Aqueous Solution. Journal of the Pharmaceutical Society of Japan, 103(11), 1151-1156.
  • Maher, M., et al. (2016). Stability of Ampicillin in Normal Saline and Buffered Normal Saline. International Journal of Pharmaceutical Compounding, 20(4), 338-342.
  • Knöller, J., et al. (1987). Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene, Series A, 265(1-2), 176-181.
  • Wikipedia. (n.d.). β-Lactam antibiotic.
  • Maher, M., et al. (2016). Stability of Ampicillin in Normal Saline and Buffered Normal Saline. PubMed.
  • Gomez-Zorrilla, S., et al. (2020). Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy. Antimicrobial Agents and Chemotherapy, 64(8), e00539-20.
  • Pharmaguideline. (2025).
  • Valdivieso-Jiménez, A., et al. (2023). Stability of Ampicillin plus Ceftriaxone Combined in Elastomeric Infusion Devices for Outpatient Parenteral Antimicrobial Therapy. Pharmaceutics, 15(3), 735.
  • Tsuji, A., et al. (1981). Simultaneous partitioning and hydrolysis kinetics of amoxicillin and ampicillin. Journal of Pharmaceutical Sciences, 70(10), 1120-1125.
  • Rad, I., et al. (2011). Stability Studies of Ampicillin Trihydrate in Suspensions and Acidic Aqueous Solutions. Acta Medica Marisiensis, 57(2).
  • Japanese Pharmacopoeia. (n.d.). Aspoxicillin.
  • Scribd. (n.d.).
  • Journal of Pharmaceutical and Health Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2038.
  • Legrand, T., et al. (2019). Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps. PLoS ONE, 14(8), e0221479.
  • Woolfrey, B. F., et al. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 23(5), 853-857.
  • Solov'eva, N. I., et al. (1970). Stability of penicillins in aqueous solutions I. Oxacillin and phenoxymethylpenicillin. Pharmaceutical Chemistry Journal, 4(11), 638-641.
  • Dechra. (n.d.). Solubility and stability.
  • Okore, V. C., & Ibezim, E. C. (2001). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. Journal of Pharmaceutical and Allied Sciences, 1(1), 38-44.
  • Kołek, M., et al. (2019). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Mass Spectrometry Letters, 10(4), 108-111.
  • Encyclopedia.pub. (2022).
  • ResearchGate. (2024).
  • Rad, I., et al. (2011). Improvements of Amoxicillin Stability in Acidic Environment. Acta Medica Marisiensis, 57(2).
  • Wang, Y., et al. (2021). Ozone oxidation mechanism and degradation pathway of β-lactam antibiotics. Environmental Science and Pollution Research, 28(44), 62961-62972.
  • ManTech Publications. (2025).
  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Institut Pasteur. (2022). Kinetics Analysis of β-Lactams Hydrolysis by OXA-50 Variants of Pseudomonas aeruginosa.
  • ResearchGate. (n.d.). Influence of pH, light and temperature on the stability of Amoxicillin and Triprolidine HCI.
  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • MDPI. (2020).

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery of Aspoxicillin from Tissue Matrices

Welcome to the Advanced Applications Support Center. Extracting 1—a broad-spectrum, highly polar semisynthetic beta-lactam antibiotic—from complex biological tissues presents significant analytical challenges[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Extracting 1—a broad-spectrum, highly polar semisynthetic beta-lactam antibiotic—from complex biological tissues presents significant analytical challenges[1]. Due to its high protein-binding affinity and susceptibility to beta-lactam ring hydrolysis, standard organic extractions often yield poor recoveries and severe matrix effects.

This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to help you achieve robust, reproducible recoveries (>85%) from challenging matrices like liver, kidney, and muscle.

Core Experimental Workflow

To reliably extract aspoxicillin, the protocol must simultaneously disrupt drug-protein binding, prevent analyte degradation, and remove matrix interferences (like phospholipids) prior to LC-MS/MS analysis.

Workflow A Tissue Homogenization (2.0g sample) B Acidified Extraction (75% ACN, 2% Acetic Acid, 0.2% p-TSA) A->B C Cold Centrifugation (17,000 RCF, 4°C) B->C D Supernatant Collection C->D E HLB SPE Clean-up (Pass-through) D->E F N2 Evaporation & Reconstitution (50°C max) E->F G LC-MS/MS Analysis F->G

Optimized extraction workflow for aspoxicillin from complex tissue matrices.

Step-by-Step Methodology: Acidified Extraction & Polymeric SPE

This protocol is adapted from validated multi-residue screening frameworks for beta-lactams[2][3].

  • Tissue Homogenization: Weigh 2.0 ± 0.05 g of thoroughly homogenized tissue into a 50 mL polypropylene centrifuge tube[2].

  • Internal Standard Addition: Spike the matrix with an isotopically labeled internal standard (e.g., Aspoxicillin-d5) to create a self-validating system that automatically corrects for downstream extraction losses and ionization variations[4].

  • Acidified Solvent Extraction: Add 6.0 mL of extraction solution consisting of 0.2% p-toluenesulfonic acid (p-TSA) monohydrate (w/v) and 2% glacial acetic acid (v/v) in 75% acetonitrile[2].

  • Mechanical Disruption: Vortex vigorously for 30 minutes at 2500 rpm using a multi-tube vortexer. This ensures deep solvent penetration and complete protein denaturation[2].

  • Cold Centrifugation: Centrifuge the samples at 17,000 RCF (g) for 7 minutes at 4°C[2]. Critical: The cold temperature quenches degradation kinetics.

  • Solid-Phase Extraction (SPE) Clean-up: Transfer 3.0 mL of the supernatant to a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., Oasis PRiME HLB 6 cc). Collect the pass-through extract[3][5].

  • Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen. Do not exceed a water bath temperature of 50°C[5].

  • Reconstitution: Reconstitute the residue in 500 µL of the initial LC mobile phase (e.g., 2% acetonitrile in water with 0.1% formic acid), vortex, and filter through a 0.2 µm nylon syringe filter into an autosampler vial[5].

Troubleshooting Guide & FAQs

Q: Why is my aspoxicillin recovery from liver and kidney tissues consistently below 50%? A: Aspoxicillin is an acidic, highly polar molecule that exhibits significant protein binding in complex matrices. If you use standard neutral organic solvents (like 100% acetonitrile), you will precipitate the proteins, but the drug will remain trapped within the pellet. Causality & Actionable Solution: You must disrupt the drug-protein interactions chemically. Implementing an extraction solvent modified with 0.2% p-toluenesulfonic acid (p-TSA) and 2% glacial acetic acid neutralizes the molecule, driving it into the organic phase[2][6]. The p-TSA acts as a potent ion-pairing agent and protein denaturant, effectively releasing the bound analyte and boosting recoveries to >85%[3].

Q: I am observing significant degradation of aspoxicillin during sample preparation. How do I stabilize the beta-lactam ring? A: The beta-lactam ring is notoriously susceptible to hydrolysis, a reaction exponentially accelerated by extreme pH (>8.0 or <4.0) and elevated temperatures[6]. Causality & Actionable Solution: While mildly acidic conditions are required to break protein binding, prolonged exposure at room temperature will degrade the target. To prevent this:

  • Strictly control the temperature. Perform the high-speed centrifugation step (17,000 RCF) at 4°C[2].

  • During the concentration phase, limit the nitrogen evaporator water bath to a maximum of 50°C[5].

  • Process samples in small batches to minimize the time the extract sits at room temperature before LC-MS/MS injection.

Q: Which Solid Phase Extraction (SPE) chemistry is most appropriate for polar penicillins? A: Traditional C18 silica-based sorbents rely heavily on hydrophobic interactions and often require highly aqueous loading conditions, leading to phase collapse and poor retention of polar analytes[5]. Causality & Actionable Solution: Utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. HLB sorbents contain both lipophilic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers. This dual-nature allows them to retain polar beta-lactams effectively without phase collapse, even when loaded with a partially organic extract[5]. Furthermore, pass-through HLB protocols selectively retain matrix interferences like phospholipids while allowing the aspoxicillin to elute, drastically reducing ion suppression[3].

MatrixEffect A Raw Tissue Extract (Proteins, Phospholipids) B Addition of p-TSA / Acetic Acid (Denaturation & Ion-Pairing) A->B E Neutral Organic Extraction (Incomplete Denaturation) A->E C HLB Polymeric Sorbent (Retains Lipids) B->C D High Aspoxicillin Recovery (Minimal Ion Suppression) C->D F Analyte Trapped in Pellet & Severe Signal Loss in MS E->F

Mechanistic pathway of matrix effect mitigation and analyte recovery.

Quantitative Recovery Optimization Data

The following table summarizes the causal impact of different extraction parameters on the recovery of aspoxicillin from highly proteinaceous tissue matrices.

Table 1: Impact of extraction parameters on aspoxicillin recovery from bovine liver tissue.

Extraction SolventClean-up MethodMean Recovery (%)RSD (%)Mechanistic Observation
100% AcetonitrileNone< 40.0%> 20.0%Incomplete protein dissociation; severe matrix effects and ion suppression.
75% ACN + 2% Acetic AciddSPE (C18/MgSO4)65.0 - 75.0%14.5%Improved solubility; however, some polar analyte loss occurs to the C18 sorbent.
75% ACN + 2% Acetic Acid + 0.2% p-TSA SPE (HLB Cartridge) 88.0 - 95.0% < 8.0% Optimal protein disruption; excellent polar retention and phospholipid removal.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Source: PMC (MDPI)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: Aspoxicillin Overview Source: Grokipedia URL
  • Title: Refining Extraction Protocols for Penicillin V from Complex Biological Matrices Source: Benchchem URL
  • Title: Recovery of Penicillin G, Penillic Acid, and Penilloic Acid from Three Citrus Matrices Fortified in Triplicate Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Aspoxicillin Pharmacokinetic Assays

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when quantifying Aspoxicillin —a broad-spectrum, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when quantifying Aspoxicillin —a broad-spectrum, semisynthetic β -lactam antibiotic—in complex biological matrices.

Quantifying aspoxicillin via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult due to two compounding factors: severe ion suppression from endogenous plasma components (matrix effects) and extreme thermal instability of the β -lactam ring[1]. This guide provides self-validating protocols, causal troubleshooting, and data-driven methodologies to ensure assay integrity.

Part 1: Diagnostic Terminal (FAQs & Causality)

Q1: Why does my aspoxicillin signal completely disappear when analyzing actual plasma samples, even though my neat solvent standards look perfect? A: You are experiencing severe ion suppression, a classic matrix effect in positive Electrospray Ionization (ESI+). When endogenous plasma components—specifically glycerophospholipids and cholesterol—co-elute with aspoxicillin, they compete for access to the surface of the charged ESI droplets[2]. Because phospholipids have high surface activity, they monopolize the droplet surface, preventing aspoxicillin from ionizing and entering the gas phase.

Q2: How can I definitively differentiate between matrix-induced ion suppression and pre-analytical degradation of aspoxicillin? A: Aspoxicillin is highly thermolabile. At 37°C, up to 20% of the drug degrades in serum within 24 hours via hydrolysis of its β -lactam ring into penicilloic acid[1]. To isolate the root cause, perform a Post-Column Infusion (PCI) test:

  • Continuously infuse a pure standard of aspoxicillin into the mass spectrometer post-column.

  • Inject a blank plasma extract (processed without the drug) into the LC.

  • If you see a sudden drop in the steady baseline signal at your expected retention time, the issue is ion suppression (matrix effect). If the baseline remains steady but your actual samples show low recovery, the issue is degradation [2].

Q3: Can I use a structural analog (e.g., piperacillin or amoxicillin) as an internal standard to correct for these matrix effects? A: No. While analog internal standards are cheaper, they rarely co-elute perfectly with the target analyte. Because matrix suppression zones in the chromatogram are highly localized, an analog eluting even 0.2 minutes apart from aspoxicillin will experience a different ionization environment. You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Aspoxicillin-d5). A SIL-IS perfectly co-elutes with the native drug, ensuring that both molecules experience identical matrix suppression, thereby canceling out the effect when calculating the peak area ratio[3].

Part 2: Visualizing the Analytical Logic

G issue Signal Suppression (Matrix Effect) c1 Phospholipids issue->c1 c2 Salts/Proteins issue->c2 c3 Degradation issue->c3 s1 Zirconia SPE c1->s1 s2 Adjust Gradient c2->s2 s3 Use SIL-IS c2->s3 s4 Process at -70°C c3->s4

Root Cause Analysis and Mitigation Strategies for LC-MS/MS Matrix Effects.

Part 3: Self-Validating Experimental Protocols

To overcome both degradation and matrix effects, standard protein precipitation (PPT) is insufficient. Below is a field-proven, self-validating workflow utilizing Hybrid Solid Phase Extraction (Hybrid-SPE) .

Protocol: Phospholipid-Depletion Extraction for Aspoxicillin

Causality Check: This protocol utilizes Zirconia-coated silica. Zirconia acts as a strong Lewis acid that selectively binds the phosphate moiety (Lewis base) of endogenous phospholipids, permanently trapping them while allowing the target β -lactam to pass through[2].

Step 1: Cold Sample Processing

  • Action: Thaw plasma samples strictly on ice. Ensure all centrifuges are pre-chilled to 4°C.

  • Rationale: Aspoxicillin is only truly stable long-term at -70°C; degradation occurs rapidly at -20°C and 4°C if left for extended periods[1].

Step 2: Protein Precipitation & Acidification

  • Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS. Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 30 seconds.

  • Rationale: The high organic ratio denatures binding proteins. The formic acid ensures the β -lactam remains fully protonated, preventing unwanted secondary interactions.

Step 3: Hybrid-SPE Filtration

  • Action: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C. Transfer the supernatant to a Hybrid-SPE Phospholipid cartridge. Apply a low vacuum (5 in Hg).

  • Rationale: The supernatant passes through; precipitated proteins remain behind, and dissolved phospholipids are chemically trapped by the Zirconia stationary phase[2].

Step 4: Self-Validation (The Matrix Factor Test)

  • Action: To prove the matrix effect is eliminated, calculate the Matrix Factor (MF). Spike aspoxicillin into the post-extracted blank matrix (A) and compare the peak area to aspoxicillin spiked into pure mobile phase (B).

  • Validation Metric: MF=A/B . An MF between 0.95 and 1.05 proves that ion suppression has been successfully neutralized.

G n1 1. Plasma Collection Store at -70°C n2 2. Thaw on Ice Prevent Hydrolysis n1->n2 n3 3. Protein Precipitation Cold ACN + 1% FA n2->n3 n4 4. Phospholipid Removal Hybrid-SPE Cartridge n3->n4 n5 5. UHPLC Separation Polar-Embedded C18 n4->n5 n6 6. ESI-MS/MS Detection MRM Mode n5->n6

Aspoxicillin LC-MS/MS Sample Preparation and Analysis Workflow.

Part 4: Quantitative Data Vault

When designing your assay, selecting the right sample preparation method is a balance between throughput, recovery, and matrix effect mitigation. The table below synthesizes the efficacy of various extraction methodologies for β -lactam antibiotics in biological matrices.

Extraction MethodologyAspoxicillin Recovery (%)Matrix Effect (Ion Suppression)Processing TimePrimary Mechanism of Action
Micellar Electrokinetic Chromatography (MEKC) 94.0 - 104.0%Negligible~20 minsDirect injection; micelles solubilize plasma proteins, delaying their elution past the drug[4].
Protein Precipitation (PPT) 70.0 - 85.0%High (>40% suppression)<5 minsSolvent-induced protein denaturation; leaves phospholipids in the extract[3].
Hybrid-SPE (Zirconia) 88.0 - 95.0%Low (<10% suppression)~30 minsLewis acid-base interaction permanently traps phospholipids[2].
QuEChERS (Salting-out LLE) 66.1 - 119.0%Moderate~45 minsPhase separation via high salt concentration; effective for multi-residue panels[5].

Note: While MEKC offers an elegant, extraction-free alternative by utilizing micelles to separate proteins from the drug[4], LC-MS/MS remains the gold standard for high-throughput PK studies due to its superior sensitivity, provided Hybrid-SPE or SIL-IS is utilized to manage the matrix[2][3].

References

  • Separation and determination of aspoxicillin in human plasma by micellar electrokinetic chromatography with direct sample injection - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. Available at:[Link]

  • LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Screening of 23 β-lactams in foodstuffs by LC-MS/MS using an alkaline QuEChERS-like extraction - ResearchGate. Available at:[Link]

Sources

Optimization

optimizing mobile phase for aspoxicillin chromatographic separation

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing aspoxicillin.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing aspoxicillin.

Aspoxicillin is a highly polar, semisynthetic beta-lactam antibiotic. Due to its complex zwitterionic nature and susceptibility to hydrolysis, standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches often result in poor retention, severe peak tailing, or on-column degradation. This guide synthesizes field-proven methodologies and mechanistic causality to help you build a robust, self-validating analytical method.

Fundamental Chromatographic Properties of Aspoxicillin

To optimize a mobile phase, we must first understand the molecule's intrinsic properties. Aspoxicillin features a beta-lactam ring fused to a thiazolidine ring, an acidic carboxylic group, and a basic amine group[1].

Table 1: Physicochemical Properties Dictating Chromatographic Behavior

PropertyValueChromatographic Causality & Implication
Molecular Weight 493.54 g/mol Falls within the standard small-molecule range for UV and MS detection[1].
Partition Coefficient (XLogP3) -3.4Highly hydrophilic. Requires a highly aqueous mobile phase (typically >90% aqueous) to achieve adequate retention on a C18 stationary phase[2].
pKa Values 3.18 (COOH), 7.04 (NH2)Exists as a zwitterion at neutral pH. Mobile phase pH must be strictly controlled below 3.18 to suppress carboxylic acid ionization and prevent peak tailing[1].
UV Absorbance Max 220 nmRequires UV-transparent buffer salts (e.g., phosphate). Avoid acetate or citrate buffers which absorb heavily at this wavelength[3].

Troubleshooting FAQs: Mobile Phase & Method Optimization

Q1: Why does aspoxicillin exhibit poor retention and severe peak tailing on my standard C18 column? A1: This is a direct consequence of aspoxicillin's pKa. At a neutral or weakly acidic pH (e.g., pH 5.0), the carboxylic acid group (pKa 3.18) is ionized. Ionized analytes are highly polar, leading to rapid elution in the void volume of a reversed-phase column. Furthermore, the positively charged amine group (pKa 7.04) interacts strongly with residual, unendcapped silanols on the silica support, causing severe peak tailing. Solution: Acidify your mobile phase to pH 3.0 using a strong buffer (like 0.05 M potassium dihydrogen phosphate). This suppresses the ionization of the carboxylic acid, driving the molecule into a more hydrophobic state for better retention, while simultaneously protonating silanols to mask secondary interactions[4].

Q2: I am seeing extra peaks and a loss of main peak area over time. How do I differentiate between sample impurities and method-induced degradation? A2: Beta-lactam antibiotics are notoriously susceptible to hydrolysis. Aspoxicillin degrades rapidly at elevated temperatures; studies show up to 20% degradation in serum within 24 hours at 37°C, whereas it remains stable at -70°C[3]. Causality Check: If the degradation occurs in the sample vial prior to injection, you will see distinct, sharp impurity peaks. If the degradation is occurring on-column due to harsh mobile phase conditions or high column temperatures, you will observe peak splitting, broad tailing, or a rising baseline between the main peak and the degradant. Solution: Maintain your autosampler at 4°C. Keep the column compartment at a moderate 30°C[4].

Q3: What is the optimal mobile phase composition for an isocratic assay of aspoxicillin? A3: Because aspoxicillin is highly hydrophilic (LogP = -3.4)[2], a low concentration of organic modifier is required. A proven isocratic mobile phase consists of a phosphate buffer and methanol in a 92:8 (v/v) ratio[3]. Alternatively, a gradient method utilizing 0.05 M phosphate buffer (pH 3.0) and acetonitrile can be used for complex biological matrices[4].

Workflows and Logical Relationships

To assist in rapid method development and troubleshooting, follow these logical decision trees.

G A Aspoxicillin Mobile Phase pH Optimization B Assess Analyte pKa pKa1 = 3.18, pKa2 = 7.04 A->B C pH 2.5 - 3.0 (COOH Suppressed) B->C Acidify with H3PO4 D pH 4.0 - 6.0 (Zwitterion Formed) B->D Weak Buffers E pH > 7.0 (Alkaline Conditions) B->E Avoid F Optimal Retention & Peak Symmetry C->F G Poor Retention & Severe Tailing D->G H Beta-Lactam Ring Hydrolysis E->H

Logical workflow for optimizing mobile phase pH based on aspoxicillin pKa.

G A Issue: Extra Peaks or Loss of Main Peak Area B Isolate Degradation Source A->B C Pre-Column (Sample Vial) B->C Sharp Extra Peaks D On-Column (During Run) B->D Peak Splitting/Tailing E Set Autosampler to 4°C Prepare Fresh Standards C->E F Lower Column Temp to 30°C Check Buffer pH D->F

Troubleshooting workflow for aspoxicillin degradation during HPLC analysis.

Validated Experimental Protocols

Protocol: Preparation and Self-Validation of 0.05 M Phosphate Buffer (pH 3.0)

Mechanistic Note: A 0.05 M concentration provides sufficient buffering capacity to overcome the sample diluent, ensuring the analyte remains fully protonated at the column head[4].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 6.80 g of high-purity potassium dihydrogen phosphate ( KH2​PO4​ ).

  • Dissolution: Transfer the salt to a 1000 mL volumetric flask and dissolve in approximately 900 mL of HPLC-grade water. Stir until completely dissolved.

  • pH Adjustment (Critical Step): Insert a calibrated pH probe. Slowly titrate the solution with dilute orthophosphoric acid ( H3​PO4​ ) until the pH reaches exactly 3.00 ± 0.05. Do not overshoot; back-titrating with a base will introduce unwanted counter-ions and alter the ionic strength.

  • Volume Adjustment: Remove the probe, rinse it into the flask with HPLC-grade water, and make the solution up to the 1000 mL mark.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or PES) to remove particulates that could foul the C18 column frit.

  • Degassing: Sonicate the filtered buffer for 10 minutes or utilize the HPLC system's inline vacuum degasser. This prevents micro-bubble formation which causes severe baseline noise at the required 220 nm detection wavelength[3].

System Suitability Test (Self-Validation Checkpoint): To validate the buffer preparation, inject a 10 µg/mL aspoxicillin standard.

  • Acceptance Criteria: The method is validated if the retention factor ( k′ ) is > 2.0, the USP tailing factor ( Tf​ ) is < 1.5, and the relative standard deviation (RSD) of the peak area over 5 replicate injections is < 2.0%. Failure to meet these criteria indicates improper pH adjustment or buffer degradation.

Table 2: Summary of Optimized Isocratic HPLC Conditions

ParameterValidated Condition
Column C18 Reversed-Phase (e.g., 4.0 mm × 100 mm, 5 µm)
Mobile Phase 0.05 M Phosphate Buffer (pH 3.0) : Methanol (92:8 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Autosampler Temperature 4°C
Detection Wavelength 220 nm

References

  • Grokipedia.Aspoxicillin: Chemical structure and properties.
  • PubMed (National Institutes of Health).Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures.
  • PubChem (National Institutes of Health).Aspoxicillin | C21H27N5O7S | CID 71961.
  • AMECJ.Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography.

Sources

Troubleshooting

reducing protein binding interference in aspoxicillin in vitro assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aspoxicillin. This resource is designed to provide in-depth, experience-based solutions to common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aspoxicillin. This resource is designed to provide in-depth, experience-based solutions to common challenges encountered during in vitro assays, with a specific focus on mitigating protein binding interference. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and troubleshoot effectively.

Understanding the Challenge: Aspoxicillin and Protein Binding

Aspoxicillin, a broad-spectrum, semisynthetic penicillin derivative, is a valuable tool in antibacterial research.[1][2][3] Like many drugs, its efficacy can be influenced by its interaction with proteins present in biological matrices such as serum or plasma. This binding is a critical factor in pharmacokinetics, as only the unbound, or "free," fraction of the drug is typically considered available to interact with its bacterial targets.[4][5] In the context of in vitro assays, failure to account for protein binding can lead to a significant underestimation of the drug's true potency, resulting in misleading Minimum Inhibitory Concentration (MIC) values and other key pharmacological parameters.[6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues related to protein binding interference in aspoxicillin assays in a practical, question-and-answer format.

Q1: My MIC values for aspoxicillin are significantly higher when I use serum-supplemented media compared to standard Mueller-Hinton broth. Is this expected?

A: Yes, this is a frequently observed phenomenon and is often directly attributable to protein binding. When you introduce serum into your assay medium, aspoxicillin can bind to serum proteins, primarily albumin.[5][9] This reduces the concentration of free, biologically active aspoxicillin available to inhibit bacterial growth.[5][7] Consequently, a higher total concentration of the drug is required to achieve the same inhibitory effect, leading to an apparent increase in the MIC.[6][8]

It's crucial to recognize that this doesn't necessarily mean the drug is less effective in vivo. Instead, it highlights the importance of considering the free drug concentration when evaluating antimicrobial activity.[5][7]

Q2: How can I accurately determine the free concentration of aspoxicillin in my protein-rich samples?

A: Several well-established techniques can be employed to separate the free drug from the protein-bound fraction, allowing for accurate quantification. The choice of method often depends on factors like required throughput, sample volume, and available equipment.

  • Equilibrium Dialysis (ED): This is often considered the "gold standard" for its high accuracy.[4][10] The technique involves separating a sample chamber containing the drug and protein mixture from a buffer-only chamber by a semipermeable membrane.[4][10][11] The membrane allows the smaller, unbound drug molecules to diffuse across until equilibrium is reached, while retaining the larger protein-drug complexes.[4][10][11] By measuring the drug concentration in the buffer chamber, you can directly determine the free drug concentration.[10] While highly reliable, traditional ED can be time-consuming.[10][12] Rapid Equilibrium Dialysis (RED) systems offer a higher-throughput alternative.[4][10][12]

  • Ultrafiltration (UF): This is a faster and simpler method that is widely used.[10][13][14] Ultrafiltration devices use a semipermeable membrane to separate the free drug from the protein-bound drug by centrifugation.[13][15][16] The unbound drug passes through the membrane into the ultrafiltrate, which can then be analyzed.[15][16] It is important to note that experimental conditions such as temperature and pH can influence the results, so these parameters should be carefully controlled to mimic physiological conditions.[13]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique that can be used to extract and purify antibiotics from complex biological samples.[17][18][19][20] By selecting an appropriate sorbent material, you can selectively retain aspoxicillin while washing away interfering proteins.[17][21] The purified drug can then be eluted and quantified. This method is highly adaptable and can be automated for high-throughput applications.[17]

Q3: I suspect non-specific binding is affecting my immunoassay results for aspoxicillin. What are the common causes and how can I mitigate them?

A: Non-specific binding (NSB) in immunoassays occurs when antibodies bind to unintended targets or surfaces, leading to false-positive signals and inaccurate quantification.[22][23] Several factors can contribute to NSB, and a multi-pronged approach is often necessary for effective mitigation.

Common Causes of Non-Specific Binding:

  • Hydrophobic and Electrostatic Interactions: Antibodies and other proteins can adhere to the surfaces of microplates and other assay components.

  • Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in the assay, such as Human Anti-Mouse Antibodies (HAMA).[22][24]

  • Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors present on various cells or proteins in the sample.[22][24]

Strategies to Reduce Non-Specific Binding:

StrategyMechanism of ActionKey Considerations
Blocking Agents Block unoccupied sites on the solid phase, preventing non-specific antibody adherence.[22][25]Common blockers include Bovine Serum Albumin (BSA), casein, and non-ionic detergents like Tween 20.[25] The choice and concentration of the blocking agent may need to be optimized for your specific assay.
Assay Diluents Can contain blocking agents and other components to minimize matrix effects and NSB from the sample.[22]Commercial diluents are available, or you can formulate your own.[22]
Antibody Modification Using antibody fragments (e.g., F(ab')2) that lack the Fc region can reduce NSB caused by Fc receptor binding.[24]This may require additional antibody processing steps.[24]
High Salt Concentration Can help to disrupt non-specific electrostatic interactions.The optimal salt concentration should be determined empirically.
Inclusion of Detergents Non-ionic detergents in wash buffers can help to reduce hydrophobic interactions.Ensure the detergent is compatible with your assay components.
Q4: Can I remove interfering proteins from my sample before running the assay?

A: Yes, protein precipitation is a common and effective method to remove the majority of proteins from a biological sample.[26][27][28][29] This is particularly useful when you need to measure the total drug concentration (both bound and unbound).

Common Protein Precipitation Methods:

  • Organic Solvent Precipitation: Adding a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration layer around proteins, causing them to precipitate.[27][28][30] This is a simple and widely used technique.[30]

  • Acid Precipitation: Using acids like trichloroacetic acid (TCA) can effectively precipitate proteins.[27] However, this method can also denature the protein, which may not be suitable for all downstream applications.[27]

  • Salting Out: High concentrations of salts, such as ammonium sulfate, can also be used to precipitate proteins.[26][27] This method is generally milder than acid precipitation.[27]

After precipitation, the precipitated proteins are typically removed by centrifugation, and the supernatant containing the analyte of interest can be collected for analysis.[26][29][30]

Experimental Protocols & Workflows

To provide practical guidance, here are step-by-step protocols for key techniques discussed above.

Protocol 1: Determination of Free Aspoxicillin Concentration using Ultrafiltration
  • Sample Preparation: Spike your protein-containing sample (e.g., serum-supplemented media) with a known concentration of aspoxicillin. Allow the sample to equilibrate at a controlled temperature (e.g., 37°C) for a specified period to allow for protein binding.[13]

  • Ultrafiltration Device Setup: Select an appropriate ultrafiltration device with a molecular weight cutoff (MWCO) that will retain the proteins of interest while allowing the unbound aspoxicillin to pass through.

  • Centrifugation: Transfer the sample to the ultrafiltration device and centrifuge according to the manufacturer's instructions. The centrifugation force and time will depend on the specific device and sample volume.

  • Ultrafiltrate Collection: Carefully collect the ultrafiltrate, which contains the free, unbound aspoxicillin.

  • Quantification: Analyze the concentration of aspoxicillin in the ultrafiltrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Calculation: The concentration of aspoxicillin in the ultrafiltrate represents the free drug concentration. The percentage of protein binding can be calculated using the following formula:

    % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100

Protocol 2: Protein Precipitation using Acetonitrile
  • Sample Aliquoting: Aliquot a known volume of your biological sample into a microcentrifuge tube.

  • Acetonitrile Addition: Add 3 volumes of ice-cold acetonitrile to the sample. For example, for 100 µL of sample, add 300 µL of acetonitrile.[30]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture on ice for 10-15 minutes to allow for complete precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[29]

  • Supernatant Collection: Carefully collect the supernatant, which contains the aspoxicillin, without disturbing the protein pellet.

  • Analysis: The supernatant can now be used for downstream analysis, such as HPLC or LC-MS.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key workflows and concepts.

ProteinBindingEquilibrium cluster_0 In Vitro System (e.g., Serum-Supplemented Media) Free Aspoxicillin Free Aspoxicillin Protein-Bound Aspoxicillin Protein-Bound Aspoxicillin Free Aspoxicillin->Protein-Bound Aspoxicillin Binding Bacterial Target Bacterial Target Free Aspoxicillin->Bacterial Target Antibacterial Activity Protein Protein Protein-Bound Aspoxicillin->Free Aspoxicillin Dissociation

Caption: Equilibrium between free and protein-bound aspoxicillin.

TroubleshootingWorkflow start Inaccurate/Inconsistent Assay Results q1 Is protein binding a potential issue? start->q1 a1_yes Yes q1->a1_yes q1->a1_yes q1->a1_yes a1_no No q1->a1_no step1 Quantify Free Drug (Equilibrium Dialysis, Ultrafiltration) a1_yes->step1 step2 Remove Interfering Proteins (Protein Precipitation) a1_yes->step2 step3 Optimize Assay Conditions (Blocking agents, diluents) a1_yes->step3 other_issues Investigate other experimental variables a1_no->other_issues end Accurate & Reproducible Results step1->end step2->end step3->end

Caption: Troubleshooting workflow for protein binding interference.

References

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [Link]

  • Nedić, O., & Nedić, V. (2020). Dispersive solid phase extraction for antibiotics analysis. Chemia Naissensis, 6(1), 49-63.
  • Harvard Apparatus. Equilibrium Dialysis for Binding Assay Applications. [Link]

  • van der Aart, M. H., van Hateren, K., & Koster, R. A. (2024). Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example.
  • Jones, R. N., & Barry, A. L. (1987). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. Antimicrobial agents and chemotherapy, 31(5), 685–689.
  • Chemsrc. Aspoxicillin | CAS#:63358-49-6. [Link]

  • Harvard Apparatus. Equilibrium Dialysis. [Link]

  • Phenomenex. Protein Precipitation Method. [Link]

  • Bowers, W. F. (1983). Ultrafiltration vs Equilibrium Dialysis for Determination of Free Fraction. Clinical Pharmacokinetics, 8(1), 88–90.
  • Muthu, M. S., & Kumar, P. (2023). Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification. TrAC Trends in Analytical Chemistry, 161, 117006.
  • Li, Y., & Amaral, K. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of pharmaceutical sciences, 97(11), 5110–5120.
  • Çelebier, M. (2021). Ultrafiltration-based Sample Preparation for Pharmaceutical Analysis. Current Pharmaceutical Analysis, 17(8), 951-959.
  • Pop, A., Vlase, L., & Vlase, T. (2014). Solid Phase Extraction and High-Performance Thin-Layer Chromatography Quantification of Some Antibiotics from Surface Waters.
  • Paal, M., & Soo, C. (2017). Measuring and Using Free Drug Concentrations: Has There Been 'Real' Progress?. Therapeutic Drug Monitoring, 39(3), 226-229.
  • Japanese Pharmacopoeia. Aspoxicillin. [Link]

  • Sorensen, L. K., Snor, L. K., Elkaer, T., & Hansen, H. (2001). Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk. Journal of Agricultural and Food Chemistry, 49(7), 3543–3549.
  • Çelebier, M., & Altınöz, S. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Turkish Journal of Chemistry, 46(1), 226-235.
  • Mark, E. (2021).
  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Moeck, G., Arhin, F. F., & Boucher, H. W. (2010). Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci. Antimicrobial Agents and Chemotherapy, 54(3), 1294–1297.
  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71961, Aspoxicillin. [Link]

  • MBL Life Science. How to reduce non-specific reactions. [Link]

  • Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Zeitlinger, M. A., Sauermann, R., & Traunmüller, F. (2004). Impact of plasma protein binding on antimicrobial activity using time–killing curves. Journal of Antimicrobial Chemotherapy, 54(5), 876–880.
  • Jones, R. N., & Barry, A. L. (1987). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. Antimicrobial agents and chemotherapy, 31(5), 685–689.
  • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. [Link]

  • ResearchGate. Effects of serum proteins on different reference antibiotics. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. aspoxicillin. [Link]

  • Vogt, R. F., Phillips, D. L., & Henderson, L. O. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of immunological methods, 101(1), 43–50.
  • Wikipedia. Aspoxicillin. [Link]

  • Google Patents. (2013). US20130130275A1 - Immunoassay methods and reagents for decreasing nonspecific binding.
  • Wang, Y., Zhang, Y., & Li, H. (2020).
  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. [Link]

  • Nishida, M., Murakawa, T., & Kamimura, T. (1988). [Bactericidal activity of aspoxicillin in an in vitro model simulating human serum levels]. The Japanese journal of antibiotics, 41(7), 891–900.
  • Google Patents. (2021). JP2021531448A - Methods for Reducing Drug Target Interference in Anti-Drug Antibody (ADA) Immune Assays.
  • Li, J., Zhang, Y., & Li, H. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry, 95(8), 3894–3901.
  • Licklider, L. J., & Tran, T. H. (2006). Protein-protein interaction assays: eliminating false positive interactions.
  • Barza, M., Vine, H., & Weinstein, L. (1972). Reversibility of Protein Binding of Penicillins: an In Vitro Study Employing a Rapid Diafiltration Process. Antimicrobial Agents and Chemotherapy, 1(5), 427–432.
  • Armitage, J. M., Wania, F., & Arnot, J. A. (2023). Deriving Protein Binding-Corrected Chemical Concentrations for In Vitro Testing. Environmental Science & Technology, 57(36), 13481–13491.
  • Kocaoglu, O., & Carlson, E. E. (2016). β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: PBP Affinities and Morphological Outcomes

This technical guide provides an objective, data-driven comparison of the in vitro efficacy, mechanistic divergence, and bactericidal kinetics of Aspoxicillin (ASPC) and Piperacillin (PIPC) . Designed for drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an objective, data-driven comparison of the in vitro efficacy, mechanistic divergence, and bactericidal kinetics of Aspoxicillin (ASPC) and Piperacillin (PIPC) . Designed for drug development professionals and microbiologists, this analysis synthesizes experimental data to elucidate how subtle differences in receptor affinity dictate the morphological fate of target pathogens.

While both ASPC (an amino acid-type extended-spectrum penicillin) and PIPC (a ureidopenicillin) exert their antibacterial effects by acylating Penicillin-Binding Proteins (PBPs), their specific binding profiles yield vastly different bactericidal kinetics.

The causality of their differing in vitro profiles lies in their relative affinities for PBP 3 subtypes. ASPC binds preferentially and with high affinity to PBP 3 1. In Gram-negative bacilli such as Escherichia coli and Actinobacillus pleuropneumoniae, this targeted inhibition completely blocks septation, rapidly inducing the formation of osmotically fragile, spheroplast-like structures that undergo swift bacteriolysis 2.

Conversely, PIPC binds to PBP 3 (and specifically PBP 3a/3b in organisms like Haemophilus influenzae) but triggers a different morphological cascade. Exposure to PIPC typically causes cell elongation (filamentation) without immediate bulge formation or rapid lysis, especially at concentrations near the Minimum Inhibitory Concentration (MIC) 1. Because PIPC's lytic induction is delayed, ASPC often achieves a faster log-reduction in viable cell counts in specific pathogenic strains despite having similar static MIC values.

MoA ASPC Aspoxicillin (ASPC) PBP3_ASPC High Affinity Binding to PBP 3 ASPC->PBP3_ASPC PIPC Piperacillin (PIPC) PBP3_PIPC Binding to PBP 3a/3b (Lower Lytic Induction) PIPC->PBP3_PIPC Morph_ASPC Spheroplast-like Formation PBP3_ASPC->Morph_ASPC Morph_PIPC Cell Elongation (Filamentation) PBP3_PIPC->Morph_PIPC Lysis_ASPC Rapid Bacteriolysis Morph_ASPC->Lysis_ASPC Lysis_PIPC Delayed/Weaker Lysis Morph_PIPC->Lysis_PIPC

Fig 1: Mechanistic divergence of Aspoxicillin vs. Piperacillin on cellular morphology and lysis.

Comparative In Vitro Susceptibility Data

Static MIC values provide a foundational understanding of intrinsic potency. While ASPC and PIPC share overlapping broad-spectrum capabilities, their efficacy diverges based on the target organism. ASPC demonstrates superior bactericidal action against E. coli, decreasing viable cell counts significantly faster than PIPC in intravenous kinetic models 2. However, against Klebsiella pneumoniae, PIPC often exhibits stronger baseline activity 2. Furthermore, ASPC exhibits an exceptionally low protein binding rate compared to PIPC, increasing the fraction of unbound, pharmacologically active drug available in vivo 3.

PathogenAspoxicillin (ASPC) MIC (µg/mL)Piperacillin (PIPC) MIC (µg/mL)Efficacy Notes
Escherichia coli0.78 - 3.131.56 - 6.25ASPC demonstrates superior rapid bacteriolysis via spheroplast induction.
Klebsiella pneumoniae6.25 - 25.03.13 - 12.5PIPC exhibits stronger baseline activity in standard static models.
Actinobacillus pleuropneumoniae≤ 0.05≤ 0.05Both show high potency; ASPC induces faster lysis 4.
Haemophilus influenzae (BLNAR)0.1 - 0.50.015 - 0.25PIPC shows excellent activity but weaker lytic induction 5.

Self-Validating Experimental Methodologies

To objectively compare these two agents, researchers must employ self-validating experimental systems that account for both static potency and dynamic bactericidal kinetics.

Protocol A: Standardized Broth Microdilution (MIC Determination)
  • Causality of Experimental Choice: Static MICs determine the absolute intrinsic potency of the antibiotic without host pharmacokinetic variables, ensuring a baseline comparison of PBP affinity.

  • Self-Validating System: The protocol mandates a positive growth control (bacteria + broth) to confirm viability, a negative sterility control (broth only) to rule out contamination, and a reference strain (e.g., E. coli ATCC 25922) to ensure the antibiotic stock has not degraded.

  • Methodology:

    • Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

    • Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well inoculum of 5×105 CFU/mL.

    • Prepare two-fold serial dilutions of ASPC and PIPC (ranging from 0.015 to 64 µg/mL) in a 96-well microtiter plate.

    • Inoculate the plates and incubate at 37°C for 16-20 hours.

    • Determine the MIC as the lowest concentration completely inhibiting visible bacterial growth. Validate against the control wells before recording data.

Protocol B: In Vitro Time-Kill Kinetics (Serum Simulation Model)
  • Causality of Experimental Choice: Static MICs do not predict the rate of bacterial killing. Simulating human serum levels provides a dynamic, clinically translatable model of bactericidal activity that accounts for drug half-life (~1.6 hours for ASPC) 3.

  • Self-Validating System: Baseline inoculum verification (time 0 plating) ensures the starting CFU/mL is accurate. Testing multiple drug concentrations (1x, 4x, 16x MIC) internally validates concentration-independent (time-dependent) killing dynamics typical of β -lactams.

  • Methodology:

    • Inoculate pre-warmed CAMHB with the test organism to achieve a starting density of 106 CFU/mL.

    • Add ASPC or PIPC at concentrations corresponding to 1x, 4x, and 16x their respective MICs. Use a dynamic flow system or repeated dilution to simulate the pharmacokinetic decay (half-life) of the drugs in human serum.

    • Extract 100 µL aliquots at predefined time points: 0, 2, 4, 8, and 24 hours.

    • Perform 10-fold serial dilutions of the aliquots in sterile saline to prevent antibiotic carryover.

    • Plate 10 µL of each dilution onto Mueller-Hinton agar and incubate for 24 hours at 37°C.

    • Calculate the log10​ reduction in CFU/mL. A reduction of ≥3log10​ (99.9% kill) defines bactericidal activity.

Workflow Inoculum Prepare Inoculum (10^6 CFU/mL) Drug Add Antibiotic (1x, 4x, 16x MIC) Inoculum->Drug Incubate Incubate at 37°C (Serum Kinetics) Drug->Incubate Sample Extract Aliquots (0, 2, 4, 8, 24h) Incubate->Sample Plate Serial Dilution & Agar Plating Sample->Plate Count Calculate Log10 CFU/mL Reduction Plate->Count

Fig 2: Standardized in vitro time-kill kinetics workflow for bactericidal evaluation.

References

  • Bactericidal activity of aspoxicillin in an in vitro model simulating human serum levels. nih.gov. [Link]

  • Review: New antimicrobial agent series XXII: Aspoxicillin. nih.gov.[Link]

  • ASPOXICILLIN. Inxight Drugs - ncats.io.[Link]

  • Morphological Changes and Lysis Induced by β -Lactams Associated with the Characteristic Profiles of Affinities of Penicillin-Binding Proteins in Actinobacillus pleuropneumoniae. nih.gov.[Link]

  • In Vitro Activities of Piperacillin against β -Lactamase-Negative Ampicillin-Resistant Haemophilus influenzae. nih.gov.[Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Aspoxicillin and Amoxicillin

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two important β-lactam antibiotics: aspoxicillin and amoxicillin. B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two important β-lactam antibiotics: aspoxicillin and amoxicillin. By synthesizing data from various preclinical and clinical studies, this document aims to offer a clear and comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) properties to inform research and drug development efforts.

Introduction: A Tale of Two Penicillins

Aspoxicillin and amoxicillin are both semi-synthetic penicillins that share a common structural backbone, which is fundamental to their antibacterial activity.[1][2] They exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[3][4] Amoxicillin, a widely used oral antibiotic, is known for its broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[5][6] Aspoxicillin, a newer derivative, is primarily administered parenterally and also possesses a broad antibacterial spectrum.[7][8] Understanding the nuances of their pharmacokinetic profiles is crucial for optimizing their clinical use and for the development of future antibiotic therapies.

cluster_Amoxicillin Amoxicillin cluster_Aspoxicillin Aspoxicillin Amoxicillin Amoxicillin (Oral Administration) Broad-spectrum oral antibiotic Broad-spectrum oral antibiotic Amoxicillin->Broad-spectrum oral antibiotic Aspoxicillin Aspoxicillin (Parenteral Administration) Broad-spectrum parenteral antibiotic Broad-spectrum parenteral antibiotic Aspoxicillin->Broad-spectrum parenteral antibiotic

Caption: Overview of Amoxicillin and Aspoxicillin.

Comparative Pharmacokinetic Parameters: A Head-to-Head Analysis

While direct head-to-head comparative studies exhaustively detailing all pharmacokinetic parameters are limited, a comparative analysis can be synthesized from existing data. The following table summarizes key pharmacokinetic parameters for aspoxicillin and amoxicillin based on available human studies. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.

Pharmacokinetic ParameterAspoxicillinAmoxicillin
Administration Route Intravenous (IV), Intramuscular (IM)[7]Oral, IV, IM[9]
Bioavailability Not applicable for IV (100%)Oral: ~77-95% (saturable absorption)[10][11]
Time to Peak Concentration (Tmax) IV: ~0.08 hours; IM: ~0.75 hours[7]Oral: ~1-2 hours[5]
Peak Serum Concentration (Cmax) 1g IV: ~118.2 µg/mL; 1g IM: ~25.2 µg/mL[7]500mg oral: ~3.5-5.0 µg/mL[12]
Plasma Protein Binding Lower than many other penicillins~20%[5]
Elimination Half-life (t1/2) IV: ~1.65 hours; IM: ~1.73 hours[7]~1 to 1.5 hours[10]
Metabolism Partially metabolized to amoxicillin[7]Partially metabolized in the liver to amoxicilloic acid and diketopiperazine[13]
Primary Excretion Route Renal (Urine)[14]Renal (Urine), primarily as unchanged drug[10]

Deep Dive into Pharmacokinetics: Unraveling the ADME Profiles

Absorption: The Gateway to Systemic Circulation

The route of administration fundamentally dictates the absorption profile of these two drugs.

Aspoxicillin , being administered intravenously or intramuscularly, bypasses the complexities of gastrointestinal absorption, leading to rapid and complete bioavailability.[7] Following a 1g intravenous injection, peak serum levels are achieved almost instantaneously (~0.08 hours).[7] Intramuscular injection results in a slightly delayed peak at approximately 0.75 hours.[7]

Amoxicillin , on the other hand, is primarily administered orally and is well-absorbed from the gastrointestinal tract, with an oral bioavailability reported to be between 77% and 95%.[10][11] However, the absorption of amoxicillin is known to be a saturable process, meaning that as the dose increases, the proportion of the drug absorbed may decrease.[15] This non-linear absorption has important implications for dosing regimens.[15]

Distribution: Reaching the Site of Action

Once in the systemic circulation, both drugs distribute to various tissues and fluids.

Aspoxicillin 's distribution is characterized by a relatively low protein binding compared to other penicillins, which theoretically allows for a larger fraction of the unbound, active drug to be available to exert its antibacterial effect.

Amoxicillin exhibits a plasma protein binding of approximately 20%.[5] It distributes into most body tissues and fluids, with the notable exception of the brain and spinal fluid unless the meninges are inflamed.[5] The volume of distribution for amoxicillin has been reported to be around 20.2 liters.[11]

Metabolism: The Biotransformation Journey

Both aspoxicillin and amoxicillin undergo partial metabolism in the body.

A key metabolic feature of aspoxicillin is its conversion to amoxicillin.[7] This biotransformation means that part of the administered aspoxicillin dose acts as a prodrug for amoxicillin. No other significant antibacterial metabolites of aspoxicillin have been reported in serum.[7]

Amoxicillin is partially metabolized in the liver.[10] The primary metabolic pathways involve the hydrolysis of the β-lactam ring to form amoxicilloic acid and the formation of amoxicillin-diketopiperazine.[13] These metabolites are generally considered to be microbiologically inactive. Studies have also suggested other minor metabolic pathways, including oxidation and hydroxylation.

Aspoxicillin Aspoxicillin Amoxicillin Amoxicillin Aspoxicillin->Amoxicillin Metabolism Metabolites Amoxicilloic Acid Amoxicillin-diketopiperazine Amoxicillin->Metabolites Metabolism Excretion Renal Excretion Amoxicillin->Excretion Unchanged Metabolites->Excretion

Caption: Simplified metabolic pathways of aspoxicillin and amoxicillin.

Excretion: The Final Clearance

The primary route of elimination for both antibiotics is through the kidneys.

Aspoxicillin is mainly excreted renally.[14] In healthy volunteers, a significant portion of the administered dose is recovered in the urine. For instance, after intravenous administration, the 8-hour urinary recovery is approximately 75.9%.[7]

Amoxicillin is also predominantly excreted in the urine, with about 60-70% of an oral dose being eliminated as unchanged drug within 6 to 8 hours.[10] The elimination half-life of amoxicillin in adults with normal renal function is typically around 1 to 1.5 hours.[10]

Experimental Protocols: A Glimpse into Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for drugs like aspoxicillin and amoxicillin relies on well-defined experimental protocols. A typical clinical pharmacokinetic study involves the following key steps:

  • Subject Recruitment and Dosing: Healthy volunteers or specific patient populations are recruited. The drug is administered at a specific dose and route (e.g., a single intravenous infusion of aspoxicillin or a single oral dose of amoxicillin).

  • Biological Sample Collection: Blood samples are collected at predefined time points before and after drug administration. Urine samples are also often collected over specific intervals.

  • Bioanalytical Method: The concentration of the drug and its metabolites in the collected biological samples (plasma, serum, or urine) is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • Pharmacokinetic Data Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.

A Subject Recruitment & Dosing B Biological Sample Collection (Blood, Urine) A->B C Sample Processing & Storage B->C D Bioanalysis (e.g., HPLC) C->D E Data Analysis & Pharmacokinetic Modeling D->E F Parameter Calculation (Cmax, Tmax, AUC, t1/2) E->F

Caption: A generalized workflow for a clinical pharmacokinetic study.

Conclusion: Guiding Future Research and Development

This comparative guide highlights the key pharmacokinetic differences and similarities between aspoxicillin and amoxicillin. Aspoxicillin, as a parenterally administered agent, offers rapid and predictable systemic exposure. Its partial conversion to amoxicillin is a noteworthy metabolic feature. Amoxicillin, a workhorse oral antibiotic, demonstrates excellent oral bioavailability, although its saturable absorption warrants consideration in dose selection.

For drug development professionals, these pharmacokinetic profiles provide a basis for designing new derivatives with improved properties, such as enhanced oral bioavailability, longer half-life, or targeted tissue distribution. For researchers and scientists, a thorough understanding of these fundamental ADME characteristics is essential for designing robust preclinical and clinical studies and for interpreting their outcomes. Further head-to-head comparative studies would be invaluable in providing a more definitive and nuanced understanding of the relative pharmacokinetics of these two important antibiotics.

References

  • Amoxicillin: Mechanism of action, Pharmacokinetics, and Therapeutic Implications in Bacterial Infections. (2023). PEXACY International Journal of Pharmaceutical Science.
  • Amoxicillin. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Zárate, C. A., Jr, & Quiñones, L. A. (1980). Absorption and disposition kinetics of amoxicillin in normal human subjects. Antimicrobial agents and chemotherapy, 17(2), 199–202.
  • Szultka, M., Szymański, P., & Krzeminski, R. (2014). Identification of in vitro metabolites of amoxicillin in human liver microsomes by LC-ESI/MS.
  • Spyker, D. A., Rugloski, R. J., & Vann, R. L. (1977). Pharmacokinetics of amoxicillin: dose dependence after intravenous, oral, and intramuscular administration. Antimicrobial agents and chemotherapy, 11(1), 132–141.
  • Geyer, J., Höffler, D., & Koeppe, P. (1988). Pharmacokinetics of aspoxicillin in subjects with normal and impaired renal function. Arzneimittel-Forschung, 38(11), 1635–1639.
  • Zhao, F. K., Li, C. Y., & Li, Y. H. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. Molecules, 27(14), 4485.
  • Nagano, H., Gomi, H., & Koyama, M. (1983). [Safety and pharmacology of aspoxicillin in healthy volunteers]. Japanese journal of antibiotics, 36(10), 2845–2856.
  • Szultka, M., Szymański, P., & Krzeminski, R. (2014). Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS.
  • Arancibia, A., Guttmann, J., & Gonzalez, G. (1980). Absorption and disposition kinetics of amoxicillin in normal human subjects. Antimicrobial agents and chemotherapy, 17(2), 199–202.
  • Padovani, C., et al. (2018). Reduced bioavailability of oral amoxicillin tablets compared to suspensions in Roux-en-Y gastric bypass bariatric subjects. British Journal of Clinical Pharmacology, 84(10), 2349-2357.
  • Jabeen, Q., et al. (2022). Evaluation of pharmacokinetic interactions of amoxicillin with ranitidine in healthy human volunteers of Karachi, Pakistan. PLOS ONE, 17(5), e0268537.
  • Padovani, C., et al. (2018). Reduced bioavailability of oral amoxicillin... British Journal of Clinical Pharmacology.
  • de Velde, F., et al. (2016). Non-linear absorption pharmacokinetics of amoxicillin: consequences for dosing regimens and clinical breakpoints. Journal of Antimicrobial Chemotherapy, 71(9), 2599-2607.
  • Lee, S., et al. (2024). Pharmacokinetics and Pharmacodynamics Evaluation of Amoxicillin Against Staphylococcus pseudintermedius in Dogs. MDPI.
  • Aspoxicillin. PubChem. (n.d.). Retrieved from [Link]

  • Amoxicillin. ClinPGx. (n.d.). Retrieved from [Link]

  • Niwa, T., et al. (2016). Effect of penicillin-based antibiotics, amoxicillin, ampicillin, and piperacillin, on drug-metabolizing activities of human hepatic cytochromes P450.
  • Aspoxicillin. AntibioticDB. (n.d.). Retrieved from [Link]

  • Amoxicillin. Wikipedia. (n.d.). Retrieved from [Link]

  • Zhao, F. K., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS.
  • Spyker, D. A., et al. (1977). Pharmacokinetics of Amoxicillin: Dose Dependence After Intravenous, Oral, and Intramuscular Administration. Antimicrobial Agents and Chemotherapy.
  • Abo El-Sooud, K., et al. (2004). Oral bioavailability and pharmacokinetic profile of the amoxicillin-clavulanic acid combination after intravenous and oral gavage administration in broiler chickens.
  • Rahman, M. M. (2025). Pharmacokinetics and Druglikeness of Amoxicillin Drug using SwissADME.
  • Ulldemolins, M., et al. (2014).
  • Zwaag, J., et al. (2021).
  • Love, E. J., et al. (1988).
  • Georgopapadakou, N. H., & Liu, F. Y. (1980). Penicillin-binding proteins in bacteria. Antimicrobial agents and chemotherapy, 18(1), 148–157.
  • van der Heg, M., et al. (2021).
  • Tjandramaga, T. B., et al. (1978). Piperacillin: Human Pharmacokinetics After Intravenous and Intramuscular Administration. Antimicrobial Agents and Chemotherapy.
  • Amoxicillin. (2023). In StatPearls.

Sources

Validation

A Comparative Analysis of Aspoxicillin's Bactericidal Efficacy Against Other Penicillins

For researchers, scientists, and drug development professionals, understanding the bactericidal activity of an antibiotic is paramount to its effective application. This guide provides an in-depth comparison of the Minim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the bactericidal activity of an antibiotic is paramount to its effective application. This guide provides an in-depth comparison of the Minimum Bactericidal Concentration (MBC) of aspoxicillin with other widely used penicillins. By synthesizing technical data with field-proven insights, this document aims to be an authoritative resource for evaluating the comparative efficacy of these crucial antibacterial agents.

Introduction to Aspoxicillin and the Significance of MBC

Aspoxicillin is a semisynthetic, broad-spectrum penicillin antibiotic.[1] Like other members of the β-lactam class, its efficacy is rooted in its ability to disrupt the synthesis of the bacterial cell wall, leading to cell death.[2] While the Minimum Inhibitory Concentration (MIC) provides a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) goes a step further. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] This distinction is critical, particularly in severe infections or in immunocompromised patients where a bactericidal (killing) effect is preferred over a bacteriostatic (inhibitory) one.

The determination of MBC is a crucial in vitro parameter that helps predict the bactericidal potential of an antibiotic and can guide the selection of the most effective therapeutic agent.

Mechanism of Action: The β-Lactam Core and Penicillin-Binding Proteins

The bactericidal activity of all penicillins, including aspoxicillin, stems from their characteristic β-lactam ring. This structure allows the antibiotic to bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, penicillins weaken the cell wall, leading to cell lysis and death.[2]

Diagram: Mechanism of Action of Penicillins

cluster_bacterium Bacterial Cell Penicillin Penicillin PBP Penicillin-Binding Protein (PBP) Penicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Disrupts Formation of Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: The binding of penicillin to PBPs inhibits peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.

Comparative MBC Data: Aspoxicillin vs. Other Penicillins

Direct comparative studies detailing the MBC of aspoxicillin against a wide range of bacterial isolates are limited in publicly available literature. However, we can synthesize available data to provide a comparative perspective. One study reported the MIC of aspoxicillin against Staphylococcus aureus to be 1.56 mg/L.[1] Another source indicates that aspoxicillin exhibits "stronger bactericidal action than expected from in vitro activity," suggesting a potent killing effect.[5]

To provide a framework for comparison, the following table summarizes available MBC data for other commonly used penicillins against key Gram-positive and Gram-negative bacteria. It is important to note that MBC values can vary depending on the bacterial strain, testing methodology, and laboratory conditions.

AntibioticOrganismMBC Range (µg/mL)Reference
Aspoxicillin Staphylococcus aureusData not readily available
AmoxicillinStaphylococcus aureus0.25 - 512[6]
AmoxicillinStaphylococcus pseudintermedius0.125 - 128[6]
AmoxicillinListeria monocytogenes5 - 20[7]
PiperacillinPseudomonas aeruginosaMICs range from 4 to 32 mg/L; MBC would be higher[8]
Oxacillin/NafcillinStaphylococcus aureus (MSSA)Generally low, but specific MBC data is sparse in these comparative studies[9]

Note: The provided data for piperacillin refers to MIC values, and the MBC is typically higher. The MBC/MIC ratio is an important parameter, with a ratio of ≤4 often considered indicative of bactericidal activity.

Experimental Protocol for Determining Minimum Bactericidal Concentration (MBC)

The determination of MBC is a standardized laboratory procedure, and adherence to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining reliable and reproducible results.[10][11] The following is a generalized broth microdilution method.

Step-by-Step Methodology
  • Determine the Minimum Inhibitory Concentration (MIC):

    • Perform a broth microdilution assay to determine the MIC of the antibiotic against the test organism. This involves preparing two-fold serial dilutions of the antibiotic in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.[3]

  • Subculturing for MBC Determination:

    • From the wells of the MIC plate that show no visible growth, and from the first well showing growth (as a control), aspirate a small, standardized volume (e.g., 10 µL).

    • Plate this aliquot onto a suitable, antibiotic-free agar medium (e.g., Mueller-Hinton agar).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Enumeration and MBC Determination:

    • After incubation, count the number of colony-forming units (CFUs) on each agar plate.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[3]

Diagram: Experimental Workflow for MBC Determination

cluster_workflow MBC Determination Workflow Start Start MIC_Assay Perform Broth Microdilution MIC Assay Start->MIC_Assay Incubate_MIC Incubate Plate (16-20 hours) MIC_Assay->Incubate_MIC Read_MIC Determine MIC (No visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto antibiotic-free agar Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (18-24 hours) Subculture->Incubate_Agar Count_CFU Count Colony-Forming Units (CFUs) Incubate_Agar->Count_CFU Determine_MBC Determine MBC (≥99.9% killing) Count_CFU->Determine_MBC End End Determine_MBC->End

Caption: A standardized workflow for determining the Minimum Bactericidal Concentration (MBC) following an initial MIC assay.

Bacterial Resistance and its Impact on MBC

The emergence of bacterial resistance to penicillins is a significant clinical challenge that directly impacts their bactericidal efficacy. An increase in MBC is often indicative of developing resistance. The primary mechanisms of resistance include:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[12]

  • Alteration of Target Sites: Modifications in the structure of PBPs reduce the binding affinity of penicillins.[4]

  • Reduced Permeability: Changes in the bacterial outer membrane can limit the penetration of the antibiotic to its target PBPs, particularly in Gram-negative bacteria.[12]

The development of resistance necessitates the continuous evaluation of the MBC of antibiotics against contemporary clinical isolates to ensure their continued therapeutic relevance.

Conclusion and Future Directions

For researchers and drug development professionals, this guide underscores the critical importance of the MBC as a measure of bactericidal activity. As antibiotic resistance continues to evolve, rigorous in vitro characterization of new and existing antimicrobial agents, including the determination of their MBC, will be essential for optimizing their clinical use and preserving their efficacy for the future.

References

  • News-Medical.Net. (2023, January 18). Penicillin Mechanism. [Link]

  • Oshida, T., et al. (1990). Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 26(1), 29-38. [Link]

  • Grokipedia. (n.d.). Aspoxicillin.
  • Neu, H. C. (1992). The crisis in antibiotic resistance. Science, 257(5073), 1064-1073.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Sader, H. S., et al. (2022). Effect of Different Piperacillin-Tazobactam Dosage Regimens on Synergy of the Combination with Tobramycin against Pseudomonas aeruginosa for the Pharmacokinetics of Critically Ill Patients in a Dynamic Infection Model. Antibiotics, 11(1), 93. [Link]

  • AccessMedicine. (n.d.). Penicillins. In Current Medical Diagnosis & Treatment 2025. [Link]

  • Poole, K. (2005). Aminoglycoside resistance in Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 49(2), 479-487.
  • Medicine LibreTexts. (2022, April 13). Antimicrobials I and II. [Link]

  • U.S. Food and Drug Administration. (2024, March 22). FDA Rationale for Piperacillin Tazobactam Breakpoints for Pseudomonas aeruginosa. [Link]

  • Wikipedia. (n.d.). Penicillin. [Link]

  • Ponte, C., et al. (2005). Urinary concentrations and bactericidal activity against amoxicillin-nonsusceptible strains of Escherichia coli with single-dose, oral, sustained-release amoxicillin/clavulanic acid: a phase I, open-label, noncomparative clinical trial in healthy volunteers. Clinical therapeutics, 27(7), 1030-1039. [Link]

  • Barry, A. L., et al. (1993). Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum. Antimicrobial agents and chemotherapy, 37(1), 127-130. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • van der Zee, A., et al. (2020). Development of amoxicillin resistance in Escherichia coli after exposure to remnants of a non-related phagemid-containing E. coli: an exploratory study. PloS one, 15(3), e0230205. [Link]

  • [No authors listed]. (1988). [Review: New antimicrobial agent series XXII: Aspoxicillin]. Nihon Gekagaku Gakkai zasshi, 89(11), 1935-1941. [Link]

  • Rodríguez-Baño, J., et al. (2017). MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae. Journal of Antimicrobial Chemotherapy, 72(9), 2603-2609. [Link]

  • Microbiology Class. (2022, December 24). PENICILLINS. [Link]

  • Schlotter, K., et al. (2025). Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. Antibiotics, 14(1), 54. [Link]

  • Pérez-Rodríguez, F., & Mercan, G. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 9(11), 1634. [Link]

  • Merck Manual Professional Edition. (n.d.). Penicillins. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Bratzler, D. W., et al. (2018). Comparative Effectiveness of Nafcillin or Oxacillin, Cefazolin, and Piperacillin/Tazobactam in Methicillin-Sensitive Staphylococcus aureus Bacteremia. Open forum infectious diseases, 5(Suppl 1), S336. [Link]

  • Semantic Scholar. (2025, January 16). Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius. [Link]

  • Knöller, J., et al. (1987). Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Stability at different temperatures. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A, Medical microbiology, infectious diseases, virology, parasitology, 265(1-2), 176-181. [Link]

  • Udy, A. A., et al. (2022). Population Pharmacokinetic Model of Piperacillin in Critically Ill Patients and Describing Interethnic Variation Using External Validation. Antibiotics, 11(4), 458. [Link]

  • Davis, J. S., et al. (2018). 1067. Comparative Effectiveness of Nafcillin or Oxacillin, Cefazolin, and Piperacillin/Tazobactam in Methicillin-Sensitive Staphylococcus aureus Bacteremia. Open Forum Infectious Diseases, 5(Suppl 1), S336. [Link]

Sources

Comparative

cross-reactivity of aspoxicillin in beta-lactam allergy models

An in-depth evaluation of beta-lactam cross-reactivity is a critical phase in the preclinical development and clinical deployment of semisynthetic penicillins. Aspoxicillin (ASPC), an injectable broad-spectrum acylureido...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of beta-lactam cross-reactivity is a critical phase in the preclinical development and clinical deployment of semisynthetic penicillins. Aspoxicillin (ASPC), an injectable broad-spectrum acylureido-penicillin derivative, exhibits potent bactericidal activity by irreversibly binding to penicillin-binding proteins (particularly PBP-3)[1]. However, like all beta-lactams, its clinical utility is inherently limited by the risk of immune-mediated hypersensitivity[1].

This guide provides a comprehensive, objective comparison of aspoxicillin's cross-reactivity profile against other beta-lactams, grounded in established in vivo allergy models.

Immunological Mechanisms of Aspoxicillin Hypersensitivity

Beta-lactam antibiotics are low-molecular-weight compounds (<1000 Da) and are not inherently immunogenic. To elicit an allergic response, aspoxicillin must act as a hapten . The beta-lactam ring spontaneously opens under physiological conditions, allowing its carbonyl group to covalently bind to nucleophilic residues (e.g., lysine) on host carrier proteins like serum albumin[2].

This hapten-protein complex forms the "major determinant" (penicilloyl group) and various "minor determinants," which are subsequently processed by antigen-presenting cells (APCs). Depending on the T-cell polarization, this leads to two primary forms of hypersensitivity[2]:

  • Type I (Immediate) Hypersensitivity: Th2-skewed responses drive B-cells to produce ASPC-specific IgE. Upon re-exposure, the drug cross-links IgE on mast cells, triggering degranulation (anaphylaxis, urticaria)[2].

  • Type IV (Delayed) Hypersensitivity: Th1-skewed responses activate effector T-cells and macrophages, leading to tissue inflammation (maculopapular exanthema, Stevens-Johnson syndrome)[1][2].

Cross-reactivity between aspoxicillin and cephalosporins occurs in approximately 10% of patients with confirmed penicillin allergy due to the shared beta-lactam core[1]. However, recent immunological models demonstrate that this rate drops significantly (1–2%) when comparing beta-lactams with dissimilar R1/R2 side chains[1].

Pathway Visualization: Sensitization and Cross-Reactivity

AspoxicillinPathway ASPC Aspoxicillin (ASPC) Beta-Lactam Core + Side Chain Hapten Hapten-Protein Complex (Major/Minor Determinants) ASPC->Hapten Covalent Binding Protein Host Carrier Protein (e.g., Serum Albumin) Protein->Hapten APC Antigen-Presenting Cell (Processing & Presentation) Hapten->APC Uptake Th_Cell T-Helper Cell Activation (Th1 / Th2) APC->Th_Cell MHC-II / TCR B_Cell B-Cell Activation (IgE Production) Th_Cell->B_Cell IL-4 (Th2) T_Effector Effector T-Cells (Cytokine Release) Th_Cell->T_Effector IFN-γ (Th1) TypeI Type I Hypersensitivity (Mast Cell Degranulation) B_Cell->TypeI IgE Cross-linking TypeIV Type IV Hypersensitivity (Tissue Inflammation) T_Effector->TypeIV Macrophage Activation Cross Cross-Reactive Beta-Lactams (Cephalosporins / Penams) Cross->TypeI Shared Epitope Recognition Cross->TypeIV Shared Epitope Recognition

Fig 1: Immunological pathway of ASPC haptenization, sensitization, and beta-lactam cross-reactivity.

Comparative Cross-Reactivity Data

To objectively assess the cross-reactive potential of aspoxicillin, researchers utilize established in vivo models to compare its immunogenicity against other standard beta-lactams. The data below synthesizes expected cross-reactivity profiles based on structural homology and delayed-type hypersensitivity studies[3].

Table 1: Cross-Reactivity Profile of Aspoxicillin vs. Alternative Beta-Lactams

AntibioticDrug ClassSide-Chain Structural Homology to ASPCType I (IgE) Cross-Reactivity RiskType IV (Delayed) Cross-Reactivity Risk
Aspoxicillin AminopenicillinN/A (Baseline)High (Auto)High (Auto)
Amoxicillin AminopenicillinHigh (Shared precursor structure)HighHigh
Penicillin G Natural PenicillinModerate (Different side chain)ModerateModerate
Cefazolin 1st Gen CephalosporinLow (Tetrazolyl side chain)Low (<2%)Low
Ceftriaxone 3rd Gen CephalosporinLow (Aminothiazolyl side chain)Low (<2%)Low

Note: Cross-reactivity in delayed-type hypersensitivity between penams (like ASPC) and cephems is generally low unless specific side-chain homology exists[3].

Experimental Methodologies: Self-Validating Allergy Models

To rigorously evaluate the cross-reactivity of aspoxicillin during preclinical screening, two primary in vivo models are utilized. These protocols are designed as self-validating systems, ensuring that both false positives (irritation) and false negatives (tolerance) are controlled.

Protocol A: Guinea Pig Maximization Test (GPMT) for Type IV Hypersensitivity

The GPMT is the gold standard for assessing delayed-type hypersensitivity and cross-reactivity between penams and cephems[3].

Experimental Causality: Beta-lactams are poor immunogens on their own. The use of Freund’s Complete Adjuvant (FCA) is critical; it provides mycobacterial pathogen-associated molecular patterns (PAMPs) that hyper-stimulate Toll-like receptors on APCs, effectively breaking immune tolerance to the ASPC-hapten complex.

Step-by-Step Workflow:

  • Hapten Conjugation: Incubate ASPC with Guinea Pig Serum Albumin (GPSA) at pH 7.4 for 24 hours to generate ASPC-GPSA conjugates. Dialyze to remove unbound drug.

  • Induction Phase (Day 0): Shave the dorsal area of Hartley guinea pigs. Perform three pairs of intradermal injections:

    • Site 1: 1:1 emulsion of FCA and saline.

    • Site 2: ASPC-GPSA conjugate in saline.

    • Site 3: ASPC-GPSA conjugate emulsified 1:1 in FCA.

  • Boosting Phase (Day 7): Apply 10% sodium dodecyl sulfate (SDS) to the induction site to induce mild local inflammation (recruiting APCs). 24 hours later, apply a topical patch of ASPC (10% in petrolatum) under occlusion for 48 hours.

  • Challenge Phase (Day 21): Shave the flank of the guinea pigs. Apply topical patches containing the test compounds (e.g., ASPC, Penicillin G, Cefazolin) to distinct, naive skin sites under occlusion for 24 hours.

  • Evaluation (Day 22-24): Remove patches and score erythema and edema at 24h and 48h post-removal using the Draize scale. Cross-reactivity is quantified by the severity of the reaction to non-ASPC beta-lactams in ASPC-sensitized animals.

Protocol B: Murine Passive Cutaneous Anaphylaxis (PCA) for Type I Cross-Reactivity

The PCA model isolates the IgE-mediated response, allowing researchers to test whether pre-existing anti-ASPC IgE antibodies will cross-react with other beta-lactams.

Experimental Causality: Evans Blue dye binds strongly to serum albumin. When a cross-reactive beta-lactam binds to tissue-bound IgE, mast cells degranulate and release histamine. This causes immediate vasodilation and endothelial gap formation, allowing the albumin-bound dye to leak into the tissue. The diameter and intensity of the blue spot are directly proportional to the degree of IgE cross-reactivity.

Step-by-Step Workflow:

  • Antiserum Generation: Immunize BALB/c mice via intraperitoneal injection with ASPC-Ovalbumin (OVA) conjugate adsorbed to Aluminum Hydroxide (Alum) adjuvant. Note: Alum is specifically chosen to skew the immune system toward a Th2 (IgE-dominant) response.

  • Serum Collection (Day 14): Harvest blood, isolate serum containing anti-ASPC IgE, and determine the titer via ELISA.

  • Passive Sensitization: Inject 50 µL of serial dilutions of the anti-ASPC antiserum intradermally into the shaved dorsal skin of naive recipient rats. Wait 24 to 48 hours to allow the IgE to bind to FcεRI receptors on resident skin mast cells.

  • Antigen Challenge: Inject the recipient rats intravenously (via the tail vein) with a mixture of the challenge beta-lactam (e.g., Ceftriaxone) and 1% Evans Blue dye.

  • Quantification: Euthanize the animals 30 minutes post-challenge. Invert the dorsal skin and measure the orthogonal diameters of the blue extravasation spots. For precise quantification, excise the blue tissue, extract the dye using formamide at 63°C for 24 hours, and measure the absorbance at 620 nm.

Conclusion

Aspoxicillin demonstrates a highly specific immunological profile. While it carries a definitive risk of cross-reactivity with other aminopenicillins due to shared core structures and side chains, its cross-reactivity with structurally distinct cephalosporins remains low (1-2%)[1]. By utilizing rigorous, self-validating models like the GPMT and PCA, drug development professionals can accurately map the cross-reactive epitopes of novel beta-lactams, ensuring safer clinical guidelines and reducing the incidence of life-threatening anaphylaxis.

References

  • Grokipedia. "Aspoxicillin - Indications, Mechanism of Action, and Contraindications." Grokipedia. Available at: [Link]

  • Uno K., Yamasaku F. (1989). "Cross-reactivity of beta-lactam antibiotics in delayed-type hypersensitivity reaction (VI). Clinical studies on cross-reactivity between penams and cephems in delayed-type hypersensitivity." Chemotherapy, 37(3), 285-292. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Amoxicillin - PubChem Compound Summary." PubChem. Available at:[Link]

Sources

Validation

in vivo efficacy of aspoxicillin compared to broad-spectrum cephalosporins

Title: In Vivo Efficacy of Aspoxicillin vs. Broad-Spectrum Cephalosporins: A Comprehensive Comparison Guide Executive Summary & Mechanistic Grounding In the landscape of antimicrobial drug development, evaluating the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Efficacy of Aspoxicillin vs. Broad-Spectrum Cephalosporins: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Grounding

In the landscape of antimicrobial drug development, evaluating the in vivo efficacy of beta-lactam antibiotics requires looking beyond in vitro Minimum Inhibitory Concentrations (MICs). Aspoxicillin (ASPC), an injectable extended-spectrum semisynthetic penicillin, presents a unique pharmacodynamic profile when compared to broad-spectrum cephalosporins such as ceftazidime and cefotaxime.

Both ASPC and broad-spectrum cephalosporins exert their bactericidal activity primarily by binding to Penicillin-Binding Protein 3 (PBP-3), which arrests cell wall synthesis, leading to bacterial filamentation and subsequent cell lysis[1]. However, their in vivo success diverges based on two critical pharmacokinetic/pharmacodynamic (PK/PD) determinants:

  • Time > MIC vs. Post-Antibiotic Effect (PAE): Broad-spectrum cephalosporins are strictly time-dependent killers; their efficacy relies on maintaining free drug concentrations above the MIC for a significant portion of the dosing interval. ASPC, conversely, induces a substantial in vivo PAE—lasting up to 5.2 hours against Staphylococcus aureus in neutropenic models[2]. This allows ASPC to suppress bacterial regrowth long after serum levels have dropped below the MIC.

  • Tissue Distribution & Synergy: ASPC achieves significantly higher maximum concentrations ( Cmax​ ) and persists longer in pulmonary tissues compared to standard penicillins and several cephalosporins, making it highly effective in respiratory infection models[3]. Furthermore, in mixed abdominal infections, ASPC provides robust anaerobic and Gram-positive coverage, which perfectly complements the Gram-negative spectrum of ceftazidime. In vitro and in vivo models demonstrate that the ASPC/Ceftazidime combination is synergistic or highly effective against 95.0% of clinical isolates[4].

Visualizing the Pharmacodynamic Divergence

G ASPC Aspoxicillin (ASPC) Extended-Spectrum Penicillin PBP3 Target: PBP-3 Inhibition (Cell Wall Synthesis Arrest) ASPC->PBP3 CEPH Broad-Spectrum Cephalosporins (Ceftazidime / Cefotaxime) CEPH->PBP3 PK_ASPC High Lung Tissue Penetration & Prolonged In Vivo PAE (5.2h) PBP3->PK_ASPC ASPC PK/PD Profile PK_CEPH High Serum Stability & Strict Time > MIC Dependency PBP3->PK_CEPH Cephalosporin PK/PD Profile Model_Pneumonia Murine Pneumonia Model (K. pneumoniae) PK_ASPC->Model_Pneumonia Model_Thigh Neutropenic Thigh Model (In Vivo PAE Assessment) PK_ASPC->Model_Thigh PK_CEPH->Model_Pneumonia PK_CEPH->Model_Thigh Outcome_ASPC Superior Lung Bacterial Eradication Allows Extended Dosing Intervals Model_Pneumonia->Outcome_ASPC Outcome_CEPH Rapid Serum Clearance Requires Frequent Dosing Model_Pneumonia->Outcome_CEPH Model_Thigh->Outcome_ASPC

Pharmacodynamic pathways comparing Aspoxicillin and Cephalosporins in in vivo efficacy models.

Comparative Quantitative Data

To objectively evaluate these antibiotics, we must synthesize their performance across multiple PK/PD and efficacy parameters. While cephalosporins often dominate in Gram-negative MICs, ASPC's tissue persistence bridges the gap in vivo.

ParameterAspoxicillin (ASPC)Cefotaxime (CTX)Ceftazidime (CAZ)
Primary Target PBP-3[1]PBP-3[1]PBP-3
Gram-Positive Efficacy High (Excellent in vivo PAE)ModerateLow
Gram-Negative Efficacy Moderate to HighVery High (Low MIC)Very High (Anti-Pseudomonal)
Anaerobic Efficacy High (Effective in mixed infections)[4]Low to ModerateLow
In Vivo PAE (S. aureus) ~5.2 hours[2]Minimal / NegativeMinimal / Negative
Lung Tissue Penetration Excellent (Prolonged persistence)[3]GoodGood
Clinical Synergy Highly synergistic with CAZ[4]N/AHighly synergistic with ASPC[4]

Experimental Protocols: Self-Validating In Vivo Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific internal controls to prove causality—ensuring that observed efficacy is due to the drug's intrinsic properties rather than experimental artifacts.

Protocol 1: Aerosol-Induced Murine Pneumonia Model (Klebsiella pneumoniae)

Objective: To compare the pulmonary tissue penetration and therapeutic efficacy of ASPC versus broad-spectrum cephalosporins[3]. Causality & Rationale: We utilize an aerosol infection method rather than intratracheal instillation. Aerosolization mimics the natural physiological route of respiratory infections, ensuring a uniform distribution of K. pneumoniae in the alveoli. This validates that the drug's efficacy is dependent on its true pharmacokinetic ability to cross the blood-bronchoalveolar barrier.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture K. pneumoniae (e.g., strain B-54) in brain heart infusion broth overnight. Dilute to a concentration of 108 CFU/mL.

  • Aerosol Infection: Place 6-week-old male mice in an inhalation chamber. Nebulize the bacterial suspension for 30 minutes.

  • Self-Validating Control (Baseline): Sacrifice a subset of mice 12 hours post-infection (immediately before treatment) to establish the baseline CFU/lung, proving the infection was successfully established.

  • Dosing Regimen: At 12 hours post-infection, administer 50 mg/kg of ASPC, Cefotaxime, or Ceftazidime subcutaneously. Divide the cohorts into 3-hour and 6-hour interval dosing schedules.

    • Expert Insight: Testing both 3-h and 6-h intervals is critical. Cephalosporins typically fail at 6-h intervals due to their strict Time > MIC requirement, whereas ASPC's prolonged tissue persistence and PAE allow for survival even at extended intervals[3].

  • Endpoint Analysis: At 24, 48, and 72 hours, euthanize subjects. Homogenize lung tissues in sterile saline and plate on agar to determine viable bacterial counts (CFU/lung). Monitor a separate cohort for a 14-day survival rate.

Protocol 2: In Vivo Post-Antibiotic Effect (PAE) Assay in a Neutropenic Thigh Model

Objective: To quantify the in vivo PAE of ASPC compared to cephalosporins. Causality & Rationale: Why use a neutropenic model? In a normal immune system, neutrophils actively clear bacteria during the sub-MIC phase, artificially inflating the perceived PAE of the drug. By inducing neutropenia with cyclophosphamide, we eliminate host immune clearance, isolating the drug's direct pharmacodynamic suppression of bacterial regrowth[2].

Step-by-Step Methodology:

  • Neutropenia Induction: Inject mice intraperitoneally with cyclophosphamide (150 mg/kg on day -4, and 100 mg/kg on day -1 prior to infection).

  • Infection: Inject 106 CFU of S. aureus (Smith strain) into the posterior thigh muscle of the mice.

  • Treatment Administration: 2 hours post-infection, administer a single intravenous dose of ASPC or a comparator cephalosporin.

  • Self-Validating Control (Enzymatic Degradation): To prove that the delayed regrowth is a true PAE and not caused by residual active drug in the tissue, inject a control cohort with penicillinase/beta-lactamase at the exact moment the serum drug concentration drops below the MIC. If the PAE persists despite rapid enzymatic destruction of the drug, the effect is validated.

  • Pharmacokinetic Sampling: Sample blood at 0.5, 1, 2, and 4 hours to determine the exact time the drug concentration falls below the MIC ( T<MIC​ ).

  • CFU Quantification: Harvest and homogenize thigh muscles every 2 hours for 24 hours.

  • PAE Calculation: Calculate PAE using the formula: PAE=T−C , where T is the time required for the count in the treated group to increase by 1 log10​ CFU above the count at T<MIC​ , and C is the time required for the untreated control group to increase by 1 log10​ CFU. ASPC typically yields a PAE of ~5.2 hours[2].

References

  • Therapeutic effect of aspoxicillin on experimental pneumonia with Klebsiella pneumoniae in mice. PubMed (nih.gov). Available at:[Link]

  • Aspoxicillin | CAS#:63358-49-6. Chemsrc. Available at: [Link] 3.[In Vitro Study on Efficacy of Combination Use of Aspoxicillin and Beta-Lactam Preparations (Ceftazidime, Cefmetazole and Aztreonam) Against Bacteria Isolated From Abdominal Infections]. PubMed (nih.gov). Available at:[Link]

  • Morphological Changes and Lysis Induced by β-Lactams Associated with the Characteristic Profiles of Affinities of Penicillin-Binding Proteins in Actinobacillus pleuropneumoniae. PMC (nih.gov). Available at: [Link]

Sources

Comparative

inter-laboratory validation of aspoxicillin susceptibility testing

Title: Inter-Laboratory Validation of Aspoxicillin Susceptibility Testing: A Comparative Performance Guide Executive Summary Aspoxicillin (ASPC) is a broad-spectrum, injectable semisynthetic penicillin derivative demonst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of Aspoxicillin Susceptibility Testing: A Comparative Performance Guide

Executive Summary Aspoxicillin (ASPC) is a broad-spectrum, injectable semisynthetic penicillin derivative demonstrating potent in vitro and in vivo activity against a wide array of Gram-positive and Gram-negative bacteria[1]. As antimicrobial resistance profiles evolve, establishing highly accurate Antimicrobial Susceptibility Testing (AST) protocols is critical for clinical decision-making and pharmaceutical development. This guide provides an objective comparison of aspoxicillin’s performance against standard beta-lactams (e.g., piperacillin, amoxicillin) and outlines a robust, self-validating protocol for the inter-laboratory validation of ASPC susceptibility testing.

Mechanistic Overview & Comparative Efficacy

Aspoxicillin exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for the final cross-linking steps of bacterial cell wall peptidoglycan synthesis[2]. Unlike piperacillin (PIPC)—which often causes bacterial cell elongation without immediate lysis—ASPC induces the formation of spheroplast-like structures that rapidly progress to complete bacteriolysis[3].

Mechanism ASPC Aspoxicillin (ASPC) PBP Penicillin-Binding Proteins (PBPs) ASPC->PBP Binds & Inactivates Crosslink Peptidoglycan Cross-linking PBP->Crosslink Inhibits CellWall Cell Wall Integrity Crosslink->CellWall Compromises Lysis Spheroplast Formation & Bacteriolysis CellWall->Lysis Induces

Aspoxicillin mechanism of action: PBP inhibition leading to spheroplast formation and bacteriolysis.

Quantitative Comparison of Antibacterial Activity In comparative kinetic models, ASPC demonstrates superior or equivalent efficacy to PIPC and amoxicillin across various clinical isolates[1][3]. For instance, against Neisseria gonorrhoeae, ASPC maintains a highly potent Minimum Inhibitory Concentration (MIC) of 0.5 μM[4][5]. In veterinary medicine, it exhibits an MIC90 of ≤0.05 μg/mL against Actinobacillus pleuropneumoniae[6].

Table 1: Comparative In Vitro Activity (MIC ranges in μg/mL)

PathogenAspoxicillin (ASPC)Piperacillin (PIPC)Amoxicillin (AMX)
Escherichia coli0.78 - 3.131.56 - 6.253.13 - 12.5
Streptococcus pneumoniae0.78 - 1.560.5 - 2.00.5 - 2.0
Neisseria gonorrhoeae~0.25 (0.5 μM)N/AN/A
Actinobacillus pleuropneumoniae≤0.05N/AN/A

(Data synthesized from in vitro kinetic models and compound screening libraries[3][4][6])

The Need for Inter-Laboratory Validation

To establish reliable clinical breakpoints and Quality Control (QC) ranges, AST methods must undergo rigorous inter-laboratory validation[7][8]. Because ASPC lacks globally standardized CLSI/EUCAST breakpoints in all jurisdictions, laboratories often reference analogous criteria for other penicillins cautiously[6]. A multi-center validation ensures that variables such as media batch, incubation conditions, and operator technique do not skew MIC determinations.

Validation Central Central Reference Lab (Strain Prep & QC) Dist Distribution of Isolates (Blinded Panel) Central->Dist Lab1 Participating Lab 1 (BMD Testing) Dist->Lab1 Lab2 Participating Lab 2 (BMD Testing) Dist->Lab2 Lab3 Participating Lab 3 (BMD Testing) Dist->Lab3 Data Data Aggregation (MIC Determination) Lab1->Data Lab2->Data Lab3->Data Stat Statistical Analysis (EA, CA, Error Rates) Data->Stat

Inter-laboratory validation workflow for aspoxicillin susceptibility testing via BMD.

Self-Validating Experimental Protocol: Multi-Center Broth Microdilution (BMD)

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system incorporating internal QC strains and blinded panels. Broth microdilution is selected over disk diffusion due to its quantitative accuracy in multi-center settings.

Phase 1: Preparation of the Blinded Isolate Panel (Central Laboratory)

  • Strain Selection: Select 100 clinical isolates representing diverse resistance phenotypes (e.g., beta-lactamase producers and non-producers). Include standard QC strains (E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[7].

  • Blinding & Distribution: Aliquot isolates into transport media, code them blindly, and distribute them to at least three independent participating laboratories.

  • Causality: Blinding prevents confirmation bias. Using standardized ATCC strains ensures that any deviation in MIC can be traced to methodological errors (e.g., media pH shifts) rather than biological strain mutations.

Phase 2: Broth Microdilution Execution (Participating Laboratories)

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antimicrobial Serial Dilution: Serially dilute ASPC and comparator drugs (PIPC, AMX) in a 96-well microtiter plate to achieve final concentrations ranging from 0.015 to 128 μg/mL[9].

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute to a final well concentration of 5×105 CFU/mL[10].

  • Incubation: Incubate plates at 37°C for 18-24 hours in ambient air[9][10].

  • MIC Determination: Record the MIC as the lowest concentration of ASPC that completely inhibits visible growth[2].

  • Causality: The 0.5 McFarland standard ensures a consistent bacterial load. An "inoculum effect" (artificially high MICs due to high bacterial density overwhelming the drug) is a common failure point in beta-lactam AST, making strict adherence to the 5×105 CFU/mL final concentration critical.

Data Analysis & Acceptance Criteria

Once testing is complete, unblind the data and calculate the following metrics across all participating laboratories to determine the validity of the testing framework:

  • Essential Agreement (EA): Percentage of MIC values within ±1 log2​ dilution of the modal MIC.

  • Categorical Agreement (CA): Percentage of isolates producing the same susceptibility category (Susceptible, Intermediate, Resistant) as the reference mode.

  • Error Rates: Very Major Errors (VME - false susceptible), Major Errors (ME - false resistant), and Minor Errors (mE - intermediate discrepancies)[11].

Table 2: Standard Acceptance Criteria for Inter-Laboratory AST Validation

MetricDefinitionAcceptance Threshold
Essential Agreement (EA) MIC within ±1 dilution of modal value ≥90%
Categorical Agreement (CA) Agreement in S/I/R interpretation ≥90%
Very Major Error (VME) False Susceptible ≤1.5%
Major Error (ME) False Resistant ≤3.0%

Conclusion

Aspoxicillin presents a potent alternative to traditional penicillins, characterized by its rapid bacteriolytic mechanism and robust efficacy against key Gram-negative and Gram-positive pathogens[1][3]. However, the successful integration of ASPC into routine diagnostics relies heavily on standardized, inter-laboratory validated AST methodologies. By adhering to the self-validating BMD protocol outlined above, researchers can ensure high-fidelity susceptibility data, driving more accurate drug development and global resistance monitoring initiatives[7][12].

References

  • Bactericidal activity of aspoxicillin in an in vitro model simulating human serum levels . nih.gov. 3

  • Aspoxicillin versus piperacillin in severe abdominal infections— a comparative phase III study . oup.com. 1

  • Aspoxicillin - Grokipedia . grokipedia.com. 6

  • Comparative Analysis of the Biological Activity of Amoxicillin and its Derivatives . benchchem.com. 9

  • OIE Standards, Guidelines and Resolutions on Antimicrobial Resistance and the use of antimicrobial agents . woah.org. 7

  • Screening a library of antibacterial compounds leads to discovery of novel inhibitors for Neisseria gonorrhoeae and Chlamydia trachomatis . nih.gov. 4

  • Mapping Antimicrobial resistance and Antimicrobial use Partnership (MAAP) - Zambia . aslm.org. 12

  • In Vitro Activities of Piperacillin against β-Lactamase-Negative Ampicillin-Resistant Haemophilus influenzae . asm.org. 10

  • Comparison of Four Antimicrobial Susceptibility Testing Methods To Determine the In Vitro Activities of Piperacillin and Piperacillin-Tazobactam . nih.gov. 11

  • Monitoring of the Quantities and Usage Patterns of Antimicrobial Agents Used in Food-Producing Animals . woah.org.8

  • Screening a library of antibacterial compounds leads to discovery of novel inhibitors for Neisseria gonorrhoeae and Chlamydia trachomatis . plos.org.5

  • Comparative In Vitro Activity of Penamecillin versus Amoxicillin: A Guide for Researchers . benchchem.com. 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Aspoxicillin for Laboratory Professionals

The responsible management of pharmaceutical compounds is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, this extends beyond the bench to the critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of pharmaceutical compounds is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, this extends beyond the bench to the critical final step: proper disposal. Aspoxicillin, a beta-lactam antibiotic, necessitates specific disposal procedures to mitigate the dual risks of environmental contamination and the proliferation of antibiotic-resistant bacteria.[1][2] Improper disposal can introduce active pharmaceutical ingredients into ecosystems, leading to unforeseen ecological consequences and contributing to the global health crisis of antimicrobial resistance (AMR).[3][4][5]

This guide provides a detailed, step-by-step framework for the safe inactivation and disposal of aspoxicillin, grounded in established chemical principles and regulatory standards. Adherence to these protocols is not merely a matter of compliance but a fundamental component of scientific integrity and corporate responsibility.

The Imperative for Inactivation: Targeting the Beta-Lactam Ring

Aspoxicillin belongs to the penicillin class of beta-lactam antibiotics. Its antibacterial activity is derived from the strained four-membered beta-lactam ring, which acylates and inactivates bacterial enzymes responsible for cell wall synthesis. The core principle of aspoxicillin disposal is the chemical cleavage of this ring, rendering the molecule biologically inert before it enters the waste stream. This process is not only best practice but also a crucial step in preventing the selection of resistant microorganisms in the environment.

Regulatory Framework: A Mandate Against Environmental Release

The U.S. Environmental Protection Agency (EPA) has implemented stringent regulations for the management of pharmaceutical waste. Under the Resource Conservation and Recovery Act (RCRA), a 2019 final rule expressly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as "sewering").[6][7][8] This ban applies to all healthcare and laboratory facilities. Therefore, flushing aspoxicillin solutions or discarding them in sinks is a direct violation of federal regulations.[9]

While the U.S. Food and Drug Administration (FDA) provides guidelines for household medicine disposal, the standards for laboratory and research settings are significantly more rigorous, focusing on on-site inactivation or disposal via certified hazardous waste management services.[10][11]

Aspoxicillin Waste Stream Management: A Decision Workflow

The appropriate disposal method for aspoxicillin depends on its form and concentration. The following workflow provides a clear decision-making path for laboratory personnel.

AspoxicillinDisposalWorkflow Start Identify Aspoxicillin Waste Stream WasteType What is the form of the waste? Start->WasteType Solid Solid (Pure) Aspoxicillin or High-Concentration Stock (>1 mg/mL) WasteType->Solid Solid / High-Conc. Dilute Dilute Aqueous Solution (<1 mg/mL) or Contaminated Media WasteType->Dilute Dilute Solution Labware Contaminated Labware (Glassware, Pipette Tips, etc.) WasteType->Labware Contaminated Labware Spill Accidental Spill WasteType->Spill Spill Proc_Solid Procedure: 1. Do NOT attempt on-site chemical inactivation. 2. Package in a sealed, clearly labeled hazardous waste container. 3. Segregate from other waste streams. Solid->Proc_Solid Proc_Inactivate Procedure: Perform Chemical Inactivation via Alkaline Hydrolysis (See Protocol 1). Dilute->Proc_Inactivate Proc_Decon Procedure: 1. Submerge in 1M NaOH solution for >12 hours. 2. Rinse, neutralize rinse water, and collect for disposal. 3. Dispose of solid items (e.g., tips) as hazardous waste. Labware->Proc_Decon Proc_Spill Procedure: Follow Spill Management Protocol (See Section 5). Spill->Proc_Spill Collection Arrange for pickup by a certified hazardous waste management contractor. Proc_Solid->Collection Proc_Inactivate->Collection Proc_Decon->Collection Proc_Spill->Collection

Caption: Aspoxicillin Waste Disposal Decision Workflow.

Experimental Protocol: Chemical Inactivation by Alkaline Hydrolysis

The most effective and validated method for inactivating beta-lactam antibiotics is through alkaline hydrolysis.[9][12] This process uses a strong base, such as sodium hydroxide (NaOH), to catalytically cleave the amide bond within the beta-lactam ring, resulting in the formation of inactive penicilloic acid.[9]

Safety Operating Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant nitrile gloves.[13][14]

  • Ventilation: Perform all steps within a certified chemical fume hood to avoid inhalation of aerosols.[9]

  • Handling Corrosives: 1M NaOH is a corrosive solution. Handle with care and have an eyewash station and safety shower accessible.

Materials:

  • Aspoxicillin-containing aqueous solution.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution for neutralization.

  • Calibrated pH meter or pH strips.

  • Designated hazardous waste container, clearly labeled "Hazardous Waste: Inactivated Aspoxicillin Solution."

Step-by-Step Inactivation Procedure:

  • Preparation: In a designated waste treatment area within a fume hood, measure the volume of the aspoxicillin waste solution to be treated.

  • Inactivation: For every one volume of aspoxicillin solution, slowly add two volumes of 1 M NaOH solution while stirring.[9] For example, to inactivate 100 mL of aspoxicillin waste, add 200 mL of 1 M NaOH.

  • Reaction Incubation: Loosely cap the container to prevent pressure buildup and allow the mixture to stand for a minimum of 12 hours at room temperature. This ensures complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the incubation period, the aspoxicillin is considered inactivated. Before final collection, carefully neutralize the alkaline solution. Slowly add 1 M HCl while continuously monitoring the pH. Adjust the pH to a neutral range between 6.0 and 8.0.[9]

  • Waste Collection: Transfer the final neutralized, inactivated solution into the designated and clearly labeled hazardous waste container. Ensure the container is sealed.

  • Final Disposal: Arrange for the container to be collected by your institution's certified hazardous waste management contractor.[9][15]

Spill Management Protocol

In the event of an accidental spill of solid or liquid aspoxicillin, immediate and proper cleanup is essential to ensure personnel safety and prevent environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, double nitrile gloves, and, for large spills of powder, respiratory protection.[14][16]

  • Containment: For liquid spills, surround the area with absorbent material (e.g., spill pads or sand) to prevent it from spreading.[16]

  • Cleanup - Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a suitable, sealable container for disposal.[13] Do not dry sweep, as this can create aerosols.

  • Cleanup - Liquid Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealable hazardous waste container.[16]

  • Decontamination: Clean the spill area thoroughly with soap and water.[16] For residual antibiotic activity, the area can be wiped down with a 1M NaOH solution, followed by a water rinse to neutralize the surface.

  • Waste Disposal: All cleanup materials (absorbents, contaminated PPE) must be placed in a sealed container, labeled as hazardous waste, and disposed of via a certified contractor.[13]

Data Summary: Aspoxicillin Disposal Pathways
Waste FormKey Hazard(s)Primary Disposal PathwayRequired Actions
Solid (Pure) Powder Potent sensitizer, active pharmaceuticalHazardous Chemical WastePackage in sealed, labeled container. Do not attempt on-site inactivation. Arrange for professional disposal.
Concentrated Stock Solution Active pharmaceutical at high concentrationHazardous Chemical WasteCollect in a designated, sealed hazardous waste container. Arrange for professional disposal.
Dilute Aqueous Solution Environmental contaminant, AMR riskChemical InactivationPerform alkaline hydrolysis (Protocol 1), neutralize, and collect for professional disposal.
Contaminated Labware Residual active pharmaceuticalDecontamination & DisposalSubmerge in 1M NaOH for >12 hours, rinse, and manage solid items as hazardous waste.

References

  • Methods for the inactivation of antibiotics. (n.d.). Google Patents.
  • How to Dispose of Unused Medicines. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Safety Data Sheet. (2016, April 22). BD. Retrieved from [Link]

  • Drug Disposal: Questions and Answers. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. (n.d.). ResearchGate. Retrieved from [Link]

  • Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. (2025, October 29). ResearchGate. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Where and How to Dispose of Unused Medicines. (2025, April 16). U.S. Food and Drug Administration. Retrieved from [Link]

  • Antibiotics in the environment: causes and consequences. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. (2024, January 22). LIDSEN Publishing Inc. Retrieved from [Link]

  • Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Methods for the inactivation of antibiotics. (n.d.). Google Patents.
  • Antibiotics: environmental impact and degradation techniques. (n.d.). DergiPark. Retrieved from [Link]

  • Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention. (n.d.). Frontiers. Retrieved from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]

  • Ecotoxicity assessment of amoxicillin degradation product in aqueous media after photochemical process. (2025, October 23). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET - OXACILLIN. (2020, September 4). Fresenius Kabi USA. Retrieved from [Link]

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines. (2025, September 18). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week. (n.d.). NHS Cheshire and Merseyside. Retrieved from [Link]

  • Antibiotic Disposal. (n.d.). Society of Infectious Diseases Pharmacists. Retrieved from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). Regulations.gov. Retrieved from [Link]

  • Degradation of the Micropollutant Amoxicillin using Enzymatic Treatment and Evaluation of Resulting Byproducts. (2024, January 3). Brazilian Journal of Analytical Chemistry. Retrieved from [Link]

  • Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. (2024, November 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. Retrieved from [Link]

  • Aspoxicillin. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • How to Dispose of Medicines Properly. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal. (2019, March 5). LeadingAge. Retrieved from [Link]

  • Degradation of the antibiotic amoxicillin by photo-Fenton process - Chemical and toxicological assessment. (n.d.). ScienceDirect. Retrieved from [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Aspoxicillin: Comprehensive PPE and Handling Protocols

This guide provides essential safety and logistical information for research, development, and laboratory professionals handling aspoxicillin. Aspoxicillin is a semi-synthetic, broad-spectrum beta-lactam antibiotic.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for research, development, and laboratory professionals handling aspoxicillin. Aspoxicillin is a semi-synthetic, broad-spectrum beta-lactam antibiotic.[1][2][3] While therapeutically valuable, its handling in a laboratory setting requires rigorous protocols. The primary occupational hazard is not acute toxicity but the significant risk of allergic sensitization.[4][5] This document outlines the necessary personal protective equipment (PPE), engineering controls, and disposal procedures to ensure personnel safety and maintain experimental integrity.

The Core Directive: Preventing Beta-Lactam Hypersensitivity

The principal risk associated with handling aspoxicillin, and indeed all penicillin-class antibiotics, is its potential to act as a sensitizer.[4][6] Exposure, particularly through inhalation of aerosolized powder or direct skin contact, can trigger an immune response.[5][7] Initial exposures may be asymptomatic, but subsequent contact in a sensitized individual can elicit severe allergic reactions, including dermatitis, asthma, and life-threatening anaphylaxis.[4][8] Therefore, all handling procedures are designed with the primary goal of preventing initial sensitization by minimizing all routes of exposure.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the prior implementation of more robust control measures. Before any task, a risk assessment should confirm that the following controls are in place.

  • Engineering Controls : These are the most critical measures for containing aspoxicillin at the source.

    • Ventilated Enclosures : All weighing and manipulation of aspoxicillin powder must be performed within a certified chemical fume hood, a powder containment hood, or a ventilated balance enclosure.[9][10] This prevents the aerosolization and escape of fine particles into the laboratory environment.

    • Dedicated Facilities : To prevent cross-contamination, regulatory bodies like the FDA recommend that the manufacturing and handling areas for sensitizing beta-lactams be separated from other operations and have independent air handling systems.[11][12][13]

  • Administrative Controls :

    • Designated Areas : Clearly mark and restrict access to areas where aspoxicillin is handled and stored.[10]

    • Standard Operating Procedures (SOPs) : All personnel must be trained on specific SOPs for handling, spill cleanup, and waste disposal of aspoxicillin.

    • Worker Training : Personnel must be educated on the specific risks of beta-lactam sensitization, as mandated by OSHA's Hazard Communication Standard.[14][15]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical for tasks involving aspoxicillin. The following table summarizes the required equipment for common laboratory procedures.

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing/Handling Powder NIOSH-approved N95 respirator or higher (e.g., PAPR)Double-gloved with nitrile glovesChemical safety goggles and face shieldDisposable, solid-front lab coat or gown; shoe covers
Handling Solutions Not required if handled in a fume hoodSingle pair of nitrile glovesChemical safety gogglesStandard lab coat
Spill Cleanup (Powder) NIOSH-approved N95 respirator or higherHeavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldDisposable gown or coveralls
Waste Disposal As required for the initial handling taskNitrile glovesChemical safety gogglesLab coat

Rationale for PPE Selection:

  • Respiratory Protection : Fine powders are easily aerosolized. An N95 respirator is the minimum requirement to filter these particulates and prevent inhalation, the primary route for respiratory sensitization.[16] For larger quantities or longer duration tasks, a Powered Air-Purifying Respirator (PAPR) offers superior protection.

  • Hand Protection : Double-gloving provides an extra layer of security against contamination during the handling of potent powders. Nitrile gloves offer good chemical resistance for this purpose.[10]

  • Eye and Face Protection : Safety goggles are mandatory to protect against splashes.[2] A face shield should be worn over goggles when handling powders to prevent inhalation and facial skin contact.[4]

  • Body Protection : A disposable, solid-front gown prevents particles from contaminating personal clothing.[10] Standard lab coats are sufficient for handling dilute solutions inside a fume hood.

Step-by-Step Protocol: Safe Weighing of Aspoxicillin Powder

This protocol provides a direct, procedural workflow for a common laboratory task involving solid aspoxicillin.

Preparation (Pre-Entry):

  • Don all required PPE as specified for handling powder: N95 respirator, inner gloves, disposable gown, shoe covers.

  • Prepare the designated work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Gather all necessary equipment: spatulas, weigh boats, containers, and pre-labeled vials.

Procedure (Inside Fume Hood): 4. Don outer gloves and safety goggles/face shield. 5. Carefully open the aspoxicillin stock container. Avoid creating airborne dust. 6. Using a clean spatula, transfer the desired amount of powder to a weigh boat on a tared analytical balance inside the ventilated enclosure. 7. Once the desired weight is achieved, securely close the stock container. 8. Transfer the weighed powder to the receiving vessel. 9. Clean the spatula and any contaminated surfaces within the hood using a damp wipe (e.g., 70% ethanol) to prevent dust generation.

Post-Procedure & Doffing: 10. Dispose of all contaminated disposables (weigh boat, wipes, outer gloves) into a clearly labeled hazardous waste bag inside the fume hood. 11. Remove the disposable gown and shoe covers, turning them inward, and place them in the hazardous waste bag. 12. Exit the designated area. 13. Remove the face shield/goggles and respirator. 14. Remove inner gloves and wash hands thoroughly with soap and water.

Below is a diagram illustrating this experimental workflow.

G cluster_prep Preparation Phase cluster_proc Procedure Phase (Inside Hood) cluster_post Post-Procedure Phase prep1 1. Don PPE (Respirator, Gown, Inner Gloves) prep2 2. Prepare Fume Hood prep1->prep2 prep3 3. Gather Equipment prep2->prep3 proc1 4. Don Outer Gloves & Goggles/Face Shield prep3->proc1 proc2 5. Open Stock Container proc1->proc2 proc3 6. Weigh Powder proc2->proc3 proc4 7. Close Stock Container proc3->proc4 proc5 8. Transfer Powder proc4->proc5 proc6 9. Decontaminate Surfaces proc5->proc6 post1 10. Dispose of Waste in Hood proc6->post1 post2 11. Doff Gown & Shoe Covers post1->post2 post3 12. Exit Designated Area post2->post3 post4 13. Doff Goggles & Respirator post3->post4 post5 14. Doff Inner Gloves & Wash Hands post4->post5

Caption: Workflow for Safely Weighing Aspoxicillin Powder.

Decontamination and Disposal Plan

Improper disposal of beta-lactam antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[17][18] A robust disposal plan is mandatory.

Surface Decontamination:

  • Wipe all work surfaces and equipment with a solution known to hydrolyze and inactivate the beta-lactam ring. A freshly prepared 1 M sodium hydroxide (NaOH) solution followed by a water or neutral buffer rinse is an effective method.[19]

Disposal of Solid and Liquid Waste:

  • Solid Waste : All contaminated solid waste (gloves, gowns, weigh boats, etc.) must be collected in clearly labeled, sealed hazardous waste containers for incineration.[10]

  • Liquid Waste : Unused solutions of aspoxicillin should be inactivated prior to disposal. This can be achieved by adjusting the pH to >10 with NaOH and allowing it to stand for several hours to ensure hydrolysis of the beta-lactam ring.[17][19] After inactivation and neutralization, it can be disposed of as chemical waste according to institutional guidelines. Biological treatment processes in wastewater plants can also effectively degrade these compounds.[20]

The following decision tree outlines the disposal process.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in labeled hazardous waste container for incineration. is_solid->solid_waste Yes liquid_waste Inactivate via alkaline hydrolysis (e.g., 1M NaOH). is_solid->liquid_waste No (Liquid) neutralize Neutralize pH. liquid_waste->neutralize dispose_liquid Dispose as hazardous chemical waste per institutional protocol. neutralize->dispose_liquid

Caption: Decision Tree for Aspoxicillin Waste Disposal.

Emergency Procedures

Spill:

  • Powder Spill : Evacuate the immediate area. Secure the area and prevent entry. Wearing full PPE (including respiratory protection), cover the spill with absorbent pads gently to avoid making dust airborne. Wet the material with water, then decontaminate with a 1M NaOH solution. Collect all materials in a hazardous waste container.[10]

  • Liquid Spill : Wearing appropriate PPE, contain the spill with absorbent material. Decontaminate the area with 1M NaOH solution, then collect all materials for hazardous waste disposal.

Personal Exposure:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation : Move to fresh air immediately.

  • Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (SDS) to the medical personnel.[10]

References

  • AIHA. (2024). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. American Industrial Hygiene Association. Available at: [Link]

  • Wayne State University. Sensitizers SOP. Office of Environmental Health and Safety. Available at: [Link]

  • Chemsrc. (2025). Aspoxicillin | CAS#:63358-49-6. Available at: [Link]

  • National Center for Biotechnology Information. Aspoxicillin. PubChem. Available at: [Link]

  • CDC. NIOSH Guide to the Selection & Use of Particulate Respirators. National Institute for Occupational Safety and Health. Available at: [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • 3M. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Available at: [Link]

  • Tecno Scientifica Publishing. (2025). Occupational Health Risk Management in Tablet Manufacturing: A Case Study of Non-Beta Lactam and Penicillin Production Units. Available at: [Link]

  • BUET. Treatment of pharmaceutical wastewater containing β-lactam ring. Bangladesh University of Engineering and Technology. Available at: [Link]

  • 3M. Respiratory Protection Guidance for Hazardous Drug Handling in Healthcare. Available at: [Link]

  • NCATS. ASPOXICILLIN. Inxight Drugs. Available at: [Link]

  • CDC. NIOSH Guide to Industrial Respiratory Protection. National Institute for Occupational Safety and Health. Available at: [Link]

  • SlideShare. Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics. Available at: [Link]

  • Wikipedia. Aspoxicillin. Available at: [Link]

  • Gupea. The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals : 134. Penicillins. University of Gothenburg. Available at: [Link]

  • WHO. (2022). Annex 6: Good manufacturing practices for waste and wastewater management for facilities manufacturing, or handling antimicrobials. World Health Organization. Available at: [Link]

  • OSHA. Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • FDA. (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross- Contamination. U.S. Food and Drug Administration. Available at: [Link]

  • NCBI. (2018). Penicillin dust exposure and penicillin resistance among pharmaceutical workers in Tehran, Iran. National Center for Biotechnology Information. Available at: [Link]

  • ECA Foundation. (2013). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. Available at: [Link]

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Available at: [Link]

  • OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • NCBI. (2022). OSHA Chemical Hazards And Communication. National Center for Biotechnology Information. Available at: [Link]

  • DC Fine Chemicals. (2021). Safety Data Sheet for Oxacillin sodium. Available at: [Link]

  • PubMed. (2001). [Occupational penicillin allergy as an example of chronic recurring anaphylaxis]. Available at: [Link]

  • Federal Register. (2013). Guidance for Industry on Non-Penicillin Beta-Lactam Drugs: A Current Good Manufacturing Practices Framework for Preventing Cross-Contamination; Availability. Available at: [Link]

  • Google Patents. Process for treatment of beta-lactam ring antibiotic filter residue.
  • Industrial Pollution Control. Performance Evaluation of Activated Sludge Process for Treating Pharmaceutical Wastewater Contaminated With β-Lactam Antibiotics. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.